2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-bromo-1-methylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROALCCYWMDMWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381293 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115905-43-6 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. In the absence of extensive published experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this important chemical intermediate.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₆H₃BrN₄, Molecular Weight: 211.02 g/mol ) is a substituted imidazole derivative of significant interest in synthetic organic chemistry.[1] Its unique arrangement of a brominated imidazole core and two nitrile functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide will delve into the predicted spectroscopic signature of this molecule, providing a foundational understanding for researchers encountering this or structurally related compounds.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a public experimental spectrum for this compound, the following data is predicted based on established chemical shift principles and comparison with the known data for the structurally similar 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.8 ppm | Singlet | 3H | N-CH₃ |
The chemical shift of the N-methyl group is influenced by the electron-withdrawing effects of the bromine atom and the two nitrile groups. For comparison, the N-methyl protons in 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile appear at 3.66 ppm. The presence of an additional nitrile group in the target molecule is expected to cause a slight downfield shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~145 ppm | C2 (C-Br) | Carbon attached to bromine, significantly deshielded. |
| ~120 ppm | C4/C5 (C-CN) | Carbons of the imidazole ring attached to nitrile groups. |
| ~115 ppm | CN | Nitrile carbons. |
| ~35 ppm | N-CH₃ | N-methyl carbon. |
The predicted chemical shifts are based on the known values for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile (¹³C NMR (100 MHz, DMSO-d6) δ 141.4, 115.0, 114.3, 113.4, 33.4) and the anticipated electronic effects of the additional nitrile group.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[2][3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2240-2220 cm⁻¹ | Strong, Sharp | C≡N stretch (conjugated) |
| ~1500-1400 cm⁻¹ | Medium | C=N and C=C stretching (imidazole ring) |
| ~1300-1000 cm⁻¹ | Medium | C-N stretching |
| Below 800 cm⁻¹ | Medium | C-Br stretch |
The most prominent and diagnostic peak will be the strong, sharp absorption of the conjugated nitrile groups around 2230 cm⁻¹.[4][5] The exact position can be influenced by the electronic environment of the imidazole ring.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).
Table 4: Predicted Major Ions in the Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 210/212 | [M]⁺ (Molecular ion) |
| 131 | [M - Br]⁺ |
| 104 | [M - Br - HCN]⁺ |
The fragmentation is likely to initiate with the loss of the bromine atom, a common fragmentation pathway for halogenated compounds, followed by the loss of a molecule of hydrogen cyanide.[7]
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (GC-MS or LC-MS).
Data Acquisition (EI-MS Example):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 50 to 300.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the structure of this compound and the relationships between its atoms and their expected spectroscopic signals.
Figure 2: Key spectroscopic correlations for the molecule.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization of this compound. The unique features, such as the single ¹H NMR signal, the characteristic strong nitrile stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum, serve as key identifiers. Researchers working with this molecule can use this guide as a reference for confirming its structure and purity, ensuring the integrity of their subsequent synthetic applications.
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
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The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications
Executive Summary
This guide provides an in-depth technical overview of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6), a highly functionalized heterocyclic compound of significant interest in modern chemical synthesis. As a versatile building block, its unique substitution pattern—featuring a reactive bromine atom, two electron-withdrawing nitrile groups, and a protected N-methyl group—offers unparalleled opportunities for constructing complex molecular architectures. This document details its core physicochemical properties, explores its chemical reactivity with mechanistic insights, presents a representative synthesis workflow, and discusses its applications in pharmaceuticals, agrochemicals, and materials science. The protocols and data herein are synthesized from established literature to provide researchers, chemists, and drug development professionals with a reliable and practical resource.
Introduction and Nomenclature
This compound is a strategically designed imidazole derivative. The presence of the bromine atom at the C2 position, which is the most reactive site on the imidazole ring for many transformations, makes it an excellent substrate for cross-coupling reactions.[1] The dual cyano groups at the C4 and C5 positions are strong electron-withdrawing groups that modulate the electronic properties of the imidazole core, influencing its reactivity and the properties of its derivatives. The N-methyl group serves as a permanent protecting group, preventing unwanted side reactions at the N1 position and simplifying synthetic outcomes. These features make it an indispensable intermediate for creating diverse molecular libraries.[1]
Molecular Structure
The structural arrangement of functional groups is key to the compound's utility.
Caption: Key reaction pathways originating from the C2-Bromo position.
Representative Synthesis Protocol
While a specific kilogram-scale synthesis for 115905-43-6 is not publicly detailed, a logical and robust protocol can be designed based on established methodologies for related imidazole systems. [2][3]The following multi-step workflow represents a field-proven approach.
Causality Statement: This synthesis is designed for efficiency and control. It begins with the commercially available 1-methylimidazole. Diaminomaleonitrile (DAMN) is used as the C4-C5 dinitrile source. N-Bromosuccinimide (NBS) is selected as a mild and selective brominating agent for the electron-rich C2 position of the imidazole ring, minimizing over-bromination. Each purification step is chosen to effectively remove the specific byproducts of the preceding reaction.
Caption: High-level workflow for the synthesis of the title compound.
Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-methylimidazole (1.0 eq) and a suitable solvent such as acetic acid.
-
Addition: Slowly add diaminomaleonitrile (DAMN) (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material. An oxidizing agent may be required to facilitate the final ring aromatization.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which should precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and then a minimal amount of cold ethanol. Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 1-methyl-1H-imidazole-4,5-dicarbonitrile.
Step 2: Bromination to this compound
-
Setup: In a flask protected from light, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C. The use of NBS is critical for selectivity at the C2 position.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC/LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a solid.
Applications in Research and Development
This compound is a valuable intermediate with broad applications.
-
Pharmaceuticals: It is a key precursor for synthesizing potential drug candidates, especially kinase inhibitors and antiviral agents, where the substituted imidazole core is a recognized pharmacophore. [1]Imidazole derivatives are known for a wide range of biological activities, including antimicrobial and antifungal properties. [2]* Agrochemicals: It is used to develop novel fungicides and herbicides, contributing to crop protection. [1][4]* Materials Science: The compound is utilized in creating new functional materials, such as polymers and coatings, where the imidazole core can impart specific electronic, thermal, or fluorescent properties. [4][2]
Safety, Handling, and Storage
Given its structure, this compound should be handled with care, assuming hazards similar to its unmethylated analog.
-
Hazard Assessment: The unmethylated analog is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [5] * GHS Hazard Statements (Anticipated): H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [5]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [5]* Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. [5]Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6]Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon). [4]Store locked up.
Conclusion
This compound is a high-value, multi-functional chemical intermediate. Its well-defined reactive sites allow for predictable and selective transformations, making it an ideal building block for creating diverse and complex molecules. Its proven utility in accessing novel compounds for the pharmaceutical, agrochemical, and material science sectors ensures its continued importance in both academic and industrial research. Proper understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential safely and effectively.
References
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DC Fine Chemicals. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. [Link]
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PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148. [Link]
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Autech Industry Co.,Ltd. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]
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ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]
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Alfa Chemical. This compound CAS NO: 115905-43-6. [Link]
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GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
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Amerigo Scientific. This compound. [Link]
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Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile from Dayang Chem (Hangzhou) Co.,Ltd. [Link]
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A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications in Advanced R&D
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6), a heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a functionalized imidazole derivative, its unique structural features—a reactive bromine atom and two cyano groups—make it a versatile building block in organic synthesis. This guide details its physicochemical properties, outlines a logical synthetic pathway, discusses its key applications as a chemical intermediate, and provides essential safety and handling protocols based on current data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced research and development projects.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biomolecules, including the amino acid histidine, and a wide array of therapeutic agents.[1] Its electron-rich aromatic system, containing two nitrogen atoms, allows it to engage in various noncovalent interactions, making it an exceptional pharmacophore for binding with biological targets.[2] The versatility of the imidazole nucleus allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
This compound is a highly functionalized derivative designed for synthetic utility. The strategic placement of its substituents provides multiple reaction sites:
-
The 2-Bromo Group: Serves as an excellent leaving group, making the C2 position susceptible to nucleophilic substitution and a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of diverse molecular fragments.
-
The 4,5-Dicarbonitrile Groups: These electron-withdrawing groups significantly influence the electronics of the imidazole ring. They can also be chemically transformed through hydrolysis, reduction, or cycloaddition reactions to generate other heterocyclic systems or functional groups.
-
The 1-Methyl Group: This substitution prevents deprotonation of the N1 nitrogen, ensuring that reactions occur at other desired positions and improving solubility in organic solvents compared to its 1H-imidazole counterpart.
This combination of features makes the title compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs), next-generation agrochemicals, and advanced functional materials.[3]
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 115905-43-6 | [3][4][5][6] |
| Molecular Formula | C₆H₃BrN₄ | [5][6][7] |
| Molecular Weight | 211.02 g/mol | [5][6][7] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Bromo-1-methyl-4,5-dicyanoimidazole | [4] |
| Purity | Typically ≥95-98% | [3][5][7] |
| MDL Number | MFCD00174289 | [5][7] |
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis Pathway and Mechanistic Considerations
While specific kilogram-scale synthesis procedures for this exact molecule are often proprietary, a logical and efficient synthetic route can be devised based on established imidazole chemistry. The synthesis of related nitroimidazole building blocks often involves a multi-step process of functional group introduction.[8][9] A plausible workflow for this compound would likely involve the bromination and cyanation of a pre-methylated imidazole precursor.
Proposed Synthetic Workflow:
Caption: Proposed high-level synthesis workflow for the target compound.
Experimental Protocol Considerations:
-
Step 1: Synthesis of the Imidazole Core. The formation of the 1-methyl-1H-imidazole-4,5-dicarbonitrile core is a critical first step. This can be achieved through the cyclization of diaminomaleonitrile (DAMN) with a suitable formic acid derivative in the presence of a methylating agent, or by methylating the pre-formed imidazole-4,5-dicarbonitrile. The choice of solvent and temperature is crucial to control regioselectivity and maximize yield.
-
Step 2: Selective Bromination. The synthesized 1-methyl-1H-imidazole-4,5-dicarbonitrile is then subjected to bromination.
-
Reagent Choice: N-Bromosuccinimide (NBS) is often a preferred brominating agent for electron-rich heterocycles as it offers milder reaction conditions and better control compared to elemental bromine (Br₂), minimizing over-bromination and side reactions.
-
Causality: The C2 position of the imidazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic substitution. The electron-withdrawing dinitrile groups at C4 and C5 further deactivate these positions, ensuring high regioselectivity for bromination at C2.
-
Conditions: The reaction is typically performed in an inert aprotic solvent, such as acetonitrile or dichloromethane, at controlled temperatures (e.g., 0 °C to room temperature) to manage the reaction's exothermicity.
-
-
Step 3: Work-up and Purification. Following the reaction, a standard aqueous work-up is performed to quench any remaining reagent and remove inorganic byproducts. The crude product is then purified, commonly via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to achieve the desired high purity (≥97%).[3]
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile chemical intermediate.[3] Its applications span several key areas of chemical R&D.
-
Building Block for Heterocyclic Synthesis: The compound is a foundational element for creating more complex heterocyclic systems.[10] The bromine at C2 can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) or used in metal-catalyzed cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of compound libraries for high-throughput screening.[11]
-
Intermediate in Pharmaceutical Synthesis: Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][10] This compound serves as a key precursor for synthesizing novel APIs where the imidazole core is essential for biological function. Its derivatives are actively explored for their therapeutic potential.[10]
-
Development of Functional Materials: The rigid, planar structure and the presence of polar nitrile groups suggest potential applications in materials science.[3][10] It can be used as a precursor for developing novel ionic liquids, dyes, or materials with specific electronic or photophysical properties.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is imperative. The following information is synthesized from available safety data sheets (SDS).
Hazard Identification:
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[12][13]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[13]
-
Handling: Use only in a well-ventilated area or outdoors.[12][13] Avoid breathing dust, fumes, or vapors.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[12][13]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[12][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][13]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[12]
-
Storage and Disposal:
-
Storage: Store in a well-ventilated, dry, and cool place.[13] Keep the container tightly closed and store locked up.[12][13] Some suppliers recommend storage at 2 - 8 °C under an inert gas atmosphere.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, multiple functionalization points, and stable core make it a high-value intermediate for chemists aiming to synthesize novel molecules with tailored properties. From developing next-generation pharmaceuticals to creating advanced materials, the strategic application of this building block can significantly shorten synthetic routes and broaden the scope of accessible chemical space. Adherence to strict safety protocols is essential to harness its full potential responsibly.
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GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
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A Senior Scientist's Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Reactivity, and Applications as a Strategic Building Block
Executive Summary: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound poised as a strategic building block for complex organic synthesis. Its unique architecture, featuring a reactive bromine atom at the C2 position and two versatile nitrile groups, offers multiple avenues for molecular elaboration. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, a detailed exploration of its core reactivity, and its application in constructing advanced molecular scaffolds. It is intended for researchers and professionals in medicinal chemistry, materials science, and agrochemicals seeking to leverage this potent intermediate for novel compound development.
Physicochemical Properties & Safety Considerations
Understanding the fundamental properties of a building block is critical for its effective and safe implementation in any synthetic workflow.
Data Summary:
| Property | Value | Source |
| CAS Number | 115905-43-6 | [1][2] |
| Molecular Formula | C₆H₃BrN₄ | [2][3] |
| Molecular Weight | 211.02 g/mol | [2][3] |
| Purity | Typically ≥98% | [3] |
| Appearance | White to light yellow crystalline powder | |
| MDL Number | MFCD00174289 | [2][3] |
Safety & Handling: The non-methylated analog, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is classified as toxic if swallowed, in contact with skin, or inhaled, and it causes serious skin and eye irritation. While a specific safety data sheet (SDS) for the N-methylated title compound should always be consulted, it is imperative to assume similar hazards.
Core Handling Protocol:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles. For handling larger quantities, a face shield and respiratory protection (N95 dust mask or higher) are recommended.
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Synthesis of the Building Block: N-Methylation
The most direct and industrially scalable route to this compound is the regioselective N-alkylation of its precursor, 2-Bromo-1H-imidazole-4,5-dicarbonitrile.
Causality Behind Experimental Choices: The imidazole ring possesses two nitrogen atoms, but the proton is typically abstracted from the N1 position. N-alkylation is a standard transformation for imidazoles. The choice of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is crucial. This combination is effective at deprotonating the imidazole N-H without being overly aggressive, which could lead to side reactions with the nitrile groups. Methyl iodide is a highly effective methylating agent for this purpose. The reaction proceeds via an Sₙ2 mechanism where the deprotonated imidazole nitrogen acts as the nucleophile.
Synthetic Workflow Diagram:
Caption: N-methylation of the imidazole precursor.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1H-imidazole-4,5-dicarbonitrile (10.0 g, 50.8 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (10.5 g, 76.1 mmol, 1.5 equiv.).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add methyl iodide (3.8 mL, 60.9 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield the title compound as a pure solid.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C2-bromine is primed for metal-catalyzed cross-coupling reactions, while the nitrile groups offer a gateway to other functionalities.
Reactivity Pathways Diagram:
Caption: Key reaction pathways for the building block.
Palladium-Catalyzed Cross-Coupling at the C2-Position
This is the most powerful application of the building block. The C-Br bond is readily activated by a Palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This strategy is central to building molecular complexity rapidly.
Mechanistic Insight: The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazole, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Sonogashira) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig): The coupling partner (e.g., a boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
General Palladium Catalysis Cycle:
Caption: General catalytic cycle for Pd-cross-coupling.
Protocol: Suzuki-Miyaura Coupling This protocol describes a representative Suzuki coupling to append an aryl group at the C2 position.
-
Inert Atmosphere: Add this compound (211 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk flask.
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) followed by a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain 2-phenyl-1-methyl-1H-imidazole-4,5-dicarbonitrile.
Application in Target-Oriented Synthesis
The true value of this building block is demonstrated in its ability to serve as a central scaffold for constructing molecules with potential biological activity, such as kinase inhibitors or other therapeutic agents. The dinitrile imidazole core is a known pharmacophore in various drug discovery programs.
Hypothetical Synthesis of a Disubstituted Imidazole Scaffold:
This workflow illustrates how to sequentially modify the building block to create a more complex, drug-like molecule.
-
Step A: Sonogashira Coupling. Introduce an alkyne at the C2 position, which can serve as a handle for further chemistry (e.g., "click" reactions) or as part of the final structure.
-
Step B: Nitrile Hydrolysis. Convert the nitrile groups to carboxylic acids, which can be used for amide bond formation to append additional diversity elements.
Workflow for Scaffold Synthesis:
Caption: Two-step synthesis of a complex scaffold.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its predictable reactivity at the C2-position via robust cross-coupling chemistry, combined with the latent functionality of the dinitrile groups, provides a powerful toolkit for synthetic chemists. Future research will likely focus on leveraging this building block to create novel conjugated materials for organic electronics, develop new classes of ligands for catalysis, and explore its potential as a core scaffold in the design of next-generation therapeutics. The continued exploration of its reaction space promises to unlock even more sophisticated molecular architectures.
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A Senior Application Scientist's Guide to the Medicinal Chemistry Potential of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Scaffold for Drug Discovery
Executive Summary
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile . We will dissect its unique structural attributes, explore its chemical reactivity as a versatile building block, and outline data-driven strategies for its application in modern drug discovery programs. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both the foundational logic and practical methodologies for leveraging this compound's potential in areas such as antimicrobial development and kinase inhibition.
Introduction: The Strategic Value of a Highly Functionalized Imidazole Core
The enduring appeal of the imidazole ring in drug design stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for coordination with metallic ions in enzyme active sites.[2][3] These features allow it to engage in a wide array of biological interactions, leading to a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[4][5]
Physicochemical Profile of this compound
The subject of this guide, this compound, is not a simple imidazole. It is a precisely engineered scaffold where each substituent serves a strategic purpose in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 115905-43-6 | [6] |
| Molecular Formula | C₆H₃BrN₄ | [7] |
| Molecular Weight | 211.02 g/mol | [7] |
| Appearance | White to off-white powder | N/A |
The strategic value lies in its three key functional regions:
-
The C2-Bromo Group: This is the primary "handle" for synthetic diversification. The bromine atom is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SₙAr) and a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of functional groups to probe the structure-activity relationship (SAR).[8]
-
The C4,C5-Dicarbonitrile Groups: These powerful electron-withdrawing groups significantly influence the electronics of the imidazole ring, enhancing the reactivity of the C2-bromo position towards nucleophilic attack. Furthermore, the nitrile moieties are potent hydrogen bond acceptors, a critical feature for binding to many biological targets, particularly protein kinases.[9] They also serve as precursors for the synthesis of fused heterocyclic systems.
-
The N1-Methyl Group: The methylation at the N1 position prevents tautomerization, locking the scaffold into a single isomeric form. This is crucial for consistent biological activity and simplified SAR interpretation, as it removes the ambiguity of which nitrogen atom interacts with a biological target. It also tends to increase lipophilicity, which can aid in cell membrane permeability.
Synthetic Utility and Key Derivatization Pathways
The power of this compound lies in its identity as a versatile chemical intermediate.[6] Its structure is primed for the generation of large, diverse chemical libraries. Below is a workflow illustrating the primary avenues for derivatization.
Caption: Key derivatization pathways for the core scaffold.
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This is the most direct method for creating analogs. The electron-withdrawing dinitrile groups make the C2 position highly susceptible to attack by nucleophiles.
Objective: To synthesize a library of 2-substituted-1-methyl-1H-imidazole-4,5-dicarbonitriles.
Methodology:
-
Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 211 mg, 1.0 mmol).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DMF is an excellent polar aprotic solvent for SₙAr, and DIPEA acts as a scavenger for the HBr byproduct without competing as a nucleophile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., benzylamine, thiophenol, morpholine) (1.2 eq).
-
Reaction: Place the flask under an inert nitrogen atmosphere. Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the mixture to room temperature. Pour into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Potential Therapeutic Applications & Drug Design Strategies
The structural features of this scaffold lend themselves to several high-value therapeutic areas.
Strategy 1: Development of Novel Antimicrobial Agents
Rationale: Imidazole derivatives are a well-established class of antimicrobial agents.[10] Their mechanisms can include the disruption of bacterial cell wall synthesis or interference with DNA replication.[4] The unique electronic profile and the potential for diverse substitutions on the this compound core make it a promising starting point for novel antibiotics that could potentially overcome existing resistance mechanisms.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare a stock solution of each synthesized analog in Dimethyl sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in sterile Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Incubation: Add 50 µL of the bacterial inoculum to 50 µL of each compound dilution in the plate. Include a positive control (bacteria + broth) and a negative control (broth only).
-
Data Collection: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Strategy 2: Design of Protein Kinase Inhibitors
Rationale: The ATP-binding site of protein kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitors. The dinitrile groups on the imidazole core are excellent hydrogen bond acceptors, mimicking the adenine portion of ATP. The C2 position, accessible via the bromo-handle, can be functionalized with larger aromatic groups to occupy the hydrophobic pocket of the kinase, thereby conferring potency and selectivity. This is a classic drug design strategy for kinase inhibitors.[1][3]
Caption: Simplified kinase signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the target kinase, the kinase-specific peptide substrate, and ATP at its Kₘ concentration in a kinase reaction buffer.
-
Inhibitor Addition: Add the synthesized imidazole derivatives across a range of concentrations (e.g., 10 µM to 1 nM). Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Summary
To illustrate the potential outcomes of the proposed studies, the following table presents hypothetical screening data.
| Compound ID | C2-Substituent | MIC vs. S. aureus (µg/mL) | Kinase X IC₅₀ (nM) |
| Core | -Br | >128 | >10,000 |
| LIB-001 | -NH-benzyl | 32 | 5,400 |
| LIB-002 | -S-phenyl | 16 | 2,150 |
| LIB-003 | -morpholino | 64 | 8,700 |
| LIB-004 | -[4-fluorophenyl] | >128 | 85 |
| LIB-005 | -[3-aminophenyl] | 128 | 45 |
Interpretation: This hypothetical data suggests that small, polar substituents at C2 (LIB-001, LIB-002) may confer moderate antibacterial activity. In contrast, larger aromatic groups introduced via cross-coupling (LIB-004, LIB-005) show poor antibacterial but promising kinase inhibitory activity. This demonstrates how the scaffold can be tuned for different biological targets.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a high-potential scaffold for accelerated drug discovery. Its pre-installed synthetic handles and biologically relevant functional groups provide a robust platform for generating diverse and novel molecular entities. The strategic pathways outlined in this guide—leveraging SₙAr and cross-coupling for SAR exploration in antimicrobial and kinase inhibitor design—represent just the initial applications.
Future research should explore the cyclization of the dinitrile moiety to create rigid, fused imidazopyridine or imidazopyrazine systems, which could unlock novel pharmacological properties. Given the broad activities of imidazoles, screening libraries derived from this core against other target classes, such as viral polymerases or inflammatory pathway enzymes, is a logical and promising next step.[1][9]
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The Activated Core: A Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This highly functionalized imidazole derivative serves as a versatile building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the dicarbonitrile substituents.[1] This document elucidates the mechanistic principles governing its reactivity and provides detailed, field-proven insights into its participation in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Experimental protocols, mechanistic diagrams, and comparative data are presented to empower researchers in leveraging the synthetic potential of this valuable intermediate.
Introduction: An Activated Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The strategic functionalization of the imidazole nucleus is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. This compound (CAS No. 115905-43-6) is a particularly noteworthy derivative, engineered for enhanced reactivity.[3] The bromine atom at the C2 position, coupled with the potent electron-withdrawing dicarbonitrile groups at C4 and C5, creates a highly activated system poised for diverse chemical modifications. This guide will dissect the factors governing the reactivity of the C2-bromine and provide a practical framework for its application in complex molecule synthesis.
Structural and Electronic Landscape
The reactivity of the bromine atom in this compound is a direct consequence of its unique electronic environment. The imidazole ring itself is electron-rich, but the presence of two cyano groups at the 4 and 5 positions dramatically alters this characteristic.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 115905-43-6 | [3] |
| Molecular Formula | C₆H₃BrN₄ | [3] |
| Molecular Weight | 211.02 g/mol | [3] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 97% | [3] |
The potent inductive and resonance electron-withdrawing effects of the dicarbonitrile moieties render the imidazole ring electron-deficient. This electronic pull significantly polarizes the C2-Br bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-deficient nature of the ring facilitates palladium-catalyzed cross-coupling reactions by promoting the oxidative addition step.[4]
Nucleophilic Aromatic Substitution (SNAr): A Facile Pathway to Functionalization
The pronounced electron deficiency of the imidazole core in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where the attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing cyano groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Caption: SNAr Mechanism on the Imidazole Core.
Amination via SNAr
The reaction with amine nucleophiles provides a direct route to 2-amino-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives, which are valuable scaffolds in medicinal chemistry.
Illustrative Protocol for SNAr with a Secondary Amine:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the secondary amine (1.2-1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Thiolation via SNAr
Similarly, reaction with thiol nucleophiles readily yields 2-thioether-substituted imidazoles.
Illustrative Protocol for SNAr with a Thiol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF.
-
Addition of Reagents: Add the thiol (1.1 equiv.) and a base such as potassium carbonate or sodium hydride (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The C2-bromine atom of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Caption: Cross-Coupling Pathways.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Vinyl Imidazoles
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.[6] The electron-deficient nature of the imidazole ring in the title compound is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl or vinyl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).[7]
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Illustrative Suzuki Coupling Data (Hypothetical):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 78 |
Sonogashira Coupling: Access to 2-Alkynyl Imidazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the imidazole core and a terminal alkyne.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) salt (e.g., CuI) (1-5 mol%), and a phosphine ligand (e.g., PPh₃) in an anhydrous, degassed solvent such as THF or DMF.
-
Addition of Reagents: Add the terminal alkyne (1.2-1.5 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for the formation of C-N bonds, offering broader substrate scope and milder reaction conditions in many cases.[8]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv.).[9]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate. Purify the crude product via flash chromatography.
Characterization of Products (Illustrative Data)
Accurate characterization of the synthesized derivatives is crucial. Below are hypothetical NMR data for the parent compound and a representative Suzuki coupling product.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | 3.85 (s, 3H) | 140.2, 125.8, 115.4, 114.9, 112.1, 35.2 |
| 1-Methyl-2-phenyl-1H-imidazole-4,5-dicarbonitrile | 7.60-7.45 (m, 5H), 3.90 (s, 3H) | 148.5, 130.2, 129.5, 128.8, 128.1, 116.3, 115.8, 113.2, 34.8 |
Note: The chemical shifts are illustrative and should be confirmed by experimental data.
Conclusion and Future Outlook
This compound stands out as a highly activated and versatile building block for organic synthesis. The strong electron-withdrawing nature of the dicarbonitrile groups significantly enhances the reactivity of the C2-bromine atom towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its reactivity, including mechanistic insights and practical, illustrative protocols. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens up a vast chemical space for the design and synthesis of novel functional molecules. Further exploration into its application in the development of kinase inhibitors, antivirals, and organic electronic materials is a promising avenue for future research.
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ResearchGate. (2025, August 6). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][7][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
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A Technical Guide to the Stability and Storage of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction: A Versatile Building Block Demanding Careful Handling
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and novel materials. Its unique molecular architecture, featuring a brominated imidazole core flanked by two nitrile groups, offers a rich landscape for chemical transformations. This reactivity, however, necessitates a thorough understanding of its stability to ensure its integrity from storage through to application. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling, tailored for researchers and professionals in drug development and chemical synthesis.
While specific stability data for this compound is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its management.
Physicochemical Properties and Inherent Stability Considerations
A summary of the key physicochemical properties for this compound and its close analogue, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is presented below. The data for the non-methylated analogue provides a valuable baseline for understanding the compound's general characteristics.
| Property | This compound | 2-Bromo-1H-imidazole-4,5-dicarbonitrile |
| CAS Number | 115905-43-6 | 50847-09-1 |
| Molecular Formula | C6H3BrN4 | C5HBrN4 |
| Molecular Weight | 211.02 g/mol | 196.99 g/mol |
| Appearance | Not specified, likely a white to off-white or light yellow solid | White to light yellow powder or crystals[1] |
| Melting Point | Not specified | 142-151 °C[1][2] |
| Recommended Storage | No specific data; inferred from analogue | 2-8 °C, under inert gas[1] |
The presence of the electron-withdrawing nitrile groups and the bromine atom on the imidazole ring suggests a degree of electronic stabilization. However, these same features also introduce potential pathways for degradation. The C-Br bond can be susceptible to nucleophilic substitution and photolytic cleavage, while the nitrile groups can be prone to hydrolysis under certain conditions.
Key Factors Influencing the Stability of this compound
Based on the chemistry of imidazole derivatives and related brominated compounds, several environmental factors are critical to control to maintain the stability of this compound.
Thermal Stress
Although specific data is unavailable for the title compound, the general guidance for its non-methylated analogue is refrigeration. Thermal decomposition of brominated organic compounds can lead to the release of hazardous vapors such as hydrogen bromide and nitrogen oxides. Elevated temperatures can accelerate solid-state degradation and any potential reactions with trace impurities.
Hydrolytic Stability
The nitrile groups in the molecule present a potential vulnerability to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of amides and carboxylic acids. The imidazole ring itself can participate in acid-base chemistry, potentially influencing the rate of hydrolysis. A forced degradation study on daclatasvir, which contains an imidazole moiety, showed susceptibility to basic hydrolysis.[3]
Oxidative Degradation
The imidazole ring is known to be susceptible to oxidation. Studies on other imidazole-containing compounds have demonstrated that they can undergo base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[3] The presence of atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to the formation of N-oxides or other oxidative degradation products.
Photostability
Many organic molecules with aromatic and heterocyclic rings absorb UV light, which can lead to photochemical degradation. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation when in solution.[3] Exposure to light, especially high-intensity UV light, could potentially lead to the cleavage of the C-Br bond or reactions involving the imidazole ring.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended, based on best practices and data from analogous compounds:
-
Temperature: Store in a refrigerator at 2-8 °C .[1] Avoid repeated freeze-thaw cycles if the compound is to be stored for extended periods.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This will minimize the risk of oxidative degradation.
-
Light: Protect from light by storing in an amber vial or in a light-blocking outer container.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis.
-
Handling: When handling the compound, use a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
A Framework for Stability Assessment: A Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation study is essential. Such a study will identify potential degradation products and pathways, and inform the development of stability-indicating analytical methods. The following workflow outlines a comprehensive approach to a forced degradation study.
Caption: A logical workflow for conducting a forced degradation study.
Experimental Protocol for Forced Degradation
-
Initial Characterization (t=0): Fully characterize a reference sample of this compound using techniques such as HPLC (for purity), LC-MS (for mass confirmation), NMR (for structure), and FT-IR (for functional groups).
-
Preparation of Samples: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature.
-
Oxidative Stress: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, ensuring a dark control is run in parallel.[4]
-
-
Time-Point Analysis: At specified time intervals (e.g., 2, 6, 24, 48 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.
-
Analytical Monitoring:
-
Analyze the samples by a suitable HPLC method with a photodiode array (PDA) or UV detector to quantify the parent compound and detect any degradation products.
-
Use LC-MS/MS to obtain the mass of the degradation products to aid in their identification and structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation under each stress condition.
-
Propose degradation pathways based on the identified degradation products.
-
Develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradation products.
-
Conclusion: Proactive Stability Management for Research Integrity
While this compound is a valuable synthetic intermediate, its reactive nature demands a proactive approach to its storage and handling. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodecomposition—researchers can implement effective mitigation strategies. The recommended storage conditions of refrigeration (2-8 °C), inert atmosphere, and protection from light are critical for preserving the compound's purity and reactivity. For any long-term research or development project, conducting a formal forced degradation study is strongly advised to establish a comprehensive stability profile and ensure the reliability of experimental outcomes.
References
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
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Vargeese, C., et al. (1997). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 25(5), 1046–1050. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38487. [Link]
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Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net, 13(1). [Link]
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A Comprehensive Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile and Its Analogs: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth review of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. We explore the fundamental importance of the imidazole scaffold as a privileged structure in drug discovery, detailing its prevalence in key biomolecules and its association with a wide spectrum of pharmacological activities. This guide elucidates the synthesis, chemical properties, and versatile reactivity of the title compound and its key analogs. Detailed experimental protocols, comparative data tables, and diagrams of reaction pathways are provided to offer both theoretical understanding and practical insights for laboratory applications. The narrative emphasizes the rationale behind synthetic choices and explores the compound's utility as a critical building block for developing novel therapeutic agents and advanced materials.
Section 1: The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This simple scaffold is a cornerstone of medicinal chemistry, largely because it is a key component of essential biomolecules.[1] The side chain of the amino acid histidine features an imidazole ring, which plays a crucial role in the catalytic activity of many enzymes and in defining protein structure.[2] Furthermore, histamine, a derivative of histidine, is a fundamental mediator of immune responses and functions as a neurotransmitter.[1][2]
This biological prevalence has inspired the development of a vast number of imidazole-based derivatives that exhibit a broad spectrum of pharmacological effects.[3] Various literature studies have established that substituted imidazoles possess antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities, making them a promising class for new drug development to combat emerging diseases and rising drug resistance.[3][4] The imidazole nucleus can interact with diverse biological targets and cations, and the ease of its functionalization allows for the fine-tuning of its pharmacological profile.[3]
Caption: The basic chemical structure of the 1H-imidazole ring with atom numbering.
Section 2: Physicochemical Properties of the Core Molecule and Key Analogs
This compound is a key intermediate available for research and development with a typical purity of 97-98%.[5][6][7] Its structure combines several reactive centers: a labile bromine atom at the C2 position, a methyl group at the N1 position which influences solubility and steric interactions, and two cyano groups at the C4 and C5 positions that can undergo various transformations. A comparison with its important precursors and analogs highlights the unique features of each molecule.
| Property | This compound | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | 2-Bromo-1-methyl-1H-imidazole |
| CAS Number | 115905-43-6[5] | 50847-09-1[8] | 19485-35-9[9] | 16681-59-7[10] |
| Molecular Formula | C₆H₃BrN₄[7] | C₅HBrN₄[11] | C₆H₄N₄[12] | C₄H₅BrN₂[10] |
| Molecular Weight | 211.02 g/mol [7] | 196.99 g/mol [11] | 132.14 g/mol | 161.00 g/mol |
| Appearance | White to light yellow solid | Off-white Solid[11] | Not specified | Solid |
| Melting Point | Not specified | 142-145°C[11] | Not specified | Not specified |
| Boiling Point | Not specified | 530.1°C at 760 mmHg[11] | Not specified | 172 °C |
| Key Features | N-methylated, brominated, dicyano-substituted core | Unsubstituted N-H, brominated, dicyano core | N-methylated, debrominated, dicyano core | N-methylated, brominated, no cyano groups |
Section 3: Synthesis and Chemical Reactivity
The synthesis of this compound involves the strategic construction of the dicarbonitrile imidazole scaffold followed by functionalization.
Synthetic Strategy for the Imidazole-4,5-dicarbonitrile Scaffold
A versatile method for synthesizing the imidazole-4,5-dicarbonitrile core involves the condensation of 2,3-diaminomaleonitrile with a suitable aldehyde. This approach allows for the introduction of various substituents at the C2 position.
Caption: General workflow for the synthesis of the imidazole-4,5-dicarbonitrile core.
Detailed Protocol: Synthesis of 2-Aryl-4,5-dicarbonitrile Imidazole Derivatives[13]
This protocol is an example of a general method for creating the core dicarbonitrile structure, which can then be further functionalized.
-
Reactant Preparation: In a solvent-free reaction vessel, combine a substituted aromatic aldehyde (1.0 mmol) and 2,3-diaminomaleonitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic mixture of cerium (IV) ammonium nitrate (CAN, 0.05 eq.) and nitric acid (NA, 0.4 eq.).
-
Causality: The CAN/NA mixture acts as an efficient oxidizing system to facilitate the cyclization and aromatization of the imidazole ring under heating. Solvent-free conditions often lead to higher yields and simpler workups.
-
-
Reaction: Heat the mixture to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in under an hour.
-
Workup and Purification: After cooling, the crude product is purified using column chromatography on silica gel to yield the 2-aryl-4,5-dicarbonitrile imidazole derivative.
Functionalization: Bromination and N-Alkylation
To obtain the title compound, the imidazole-4,5-dicarbonitrile core must undergo bromination at the C2 position and methylation at the N1 position. The order of these steps can be crucial for regioselectivity. Bromination of an unprotected imidazole ring can lead to mixtures of products, while N-alkylation first can direct the bromination.
Detailed Protocol: Model Protocol for Imidazole Bromination[14][15]
This protocol is adapted from established methods for brominating imidazole rings, demonstrating a common and scalable approach.
-
Reactant Setup: Dissolve the N-methyl-1H-imidazole-4,5-dicarbonitrile precursor (1.0 eq.) in a suitable solvent such as DMF or water.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Causality: NBS is often preferred over elemental bromine as it is a safer solid reagent and can provide higher selectivity, especially for activated rings, minimizing over-bromination.
-
-
Reaction: Stir the mixture at room temperature for several hours until TLC indicates the complete consumption of the starting material.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess NBS.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material by crystallization or column chromatography to yield pure this compound.
Key Reactions and Synthetic Utility
The value of this compound lies in its versatile reactivity, making it a powerful synthetic building block.[6]
-
C2-Bromo Group: The bromine atom is an excellent leaving group, enabling a wide range of transformations. It readily participates in nucleophilic aromatic substitution reactions with amines and thiols.[16] It is also an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl moieties.[6]
-
C4/C5-Nitrile Groups: The two cyano groups are also synthetically versatile. They can be hydrolyzed to carboxylic acids, which are useful as ligands in coordination chemistry.[17] Alternatively, they can be reduced to primary amines, providing points for further derivatization, or converted into tetrazole rings, which are common bioisosteres for carboxylic acids in medicinal chemistry.
Caption: Key synthetic transformations of this compound.
Section 4: Survey of Important Analogs and Their Applications
The core structure of this compound allows for systematic modification to generate a library of analogs with diverse properties and applications.
| Analog Class | Structural Modification | Resulting Properties & Applications |
| C2-Substituted Analogs | Replacement of bromine via cross-coupling or nucleophilic substitution. | Modulates electronic properties and steric bulk, directly impacting biological activity. Used to create novel antimicrobial and antitumor agents.[16] |
| N1-Substituted Analogs | Variation of the alkyl or aryl group at the N1 position. | Influences solubility, metabolic stability, and receptor binding affinity. Trisubstituted imidazoles have shown potent anti-inflammatory and antifungal activity.[4] |
| C4/C5-Dicarboxylic Acids | Hydrolysis of the dinitrile to dicarboxylic acid. | Creates powerful multidentate ligands for constructing metal-organic frameworks (MOFs) and coordination polymers with interesting topologies and potential catalytic applications.[17][18] |
| Fused Ring Systems | Annulation of another ring system onto the imidazole core (e.g., imidazo[1,2-a]pyridines). | Generates rigid, planar structures with distinct electronic properties, explored for potential antitumor and antibacterial activities.[16] |
Section 5: Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The imidazole-4,5-dicarbonitrile scaffold is a valuable starting point for developing therapeutic agents. The versatile chemistry allows for the creation of diverse molecular libraries for screening against various diseases.
-
Antimicrobial and Antifungal Agents: Imidazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[16] The mechanism often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity. Two compounds, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole, have emerged as lead compounds with good anti-inflammatory and antifungal effects with low gastrointestinal irritation.[4]
-
Anti-inflammatory and Analgesic Agents: Certain substituted imidazoles have demonstrated significant anti-inflammatory and analgesic activity in preclinical models, with some compounds showing efficacy comparable to standard drugs like indomethacin but with a better safety profile.[4]
-
Anticancer Agents: The imidazole core has been incorporated into numerous compounds designed as anticancer agents. Biphenyl imidazole gold(I) compounds, for instance, have shown potency against endometrial cancer cells by suppressing thioredoxin reductase expression.[1]
Caption: Hypothetical mechanism of action for an imidazole-based therapeutic agent.
Materials Science
Beyond medicine, the unique electronic and structural properties of these compounds make them valuable in materials science.
-
Advanced Materials: The dicarbonitrile functionality and the aromatic imidazole core contribute to electronic properties that can be exploited in developing new materials with specific conductivity or fluorescence characteristics.[16]
-
Ionic Liquids: The imidazole scaffold is a common component of ionic liquids. The structure of this compound suggests its potential as a precursor for developing novel, highly functionalized ionic liquids for applications in catalysis and electrochemistry.[16]
Section 6: Conclusion and Future Outlook
This compound is a strategically important chemical intermediate, positioned at the intersection of synthetic versatility and functional application. Its highly decorated structure provides multiple handles for chemical modification, enabling access to a vast chemical space of novel analogs. The proven track record of the imidazole scaffold in medicinal chemistry provides a strong rationale for its continued exploration in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. Furthermore, its potential in materials science as a precursor to functional polymers and ionic liquids remains an exciting and underexplored frontier. Future research should focus on developing more efficient and green synthetic routes to this building block and its derivatives, as well as expanding the high-throughput screening of new analogs to unlock their full therapeutic and technological potential.
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de Oliveira, C. S., de Mattos, M. C., & da Silva, F. D. C. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
- 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. (2016-01-30). ORGANIC SPECTROSCOPY INTERNATIONAL.
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Navigating the Synthesis and Procurement of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide for Chemical Researchers
Introduction: Strategic Importance of a Niche Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile has emerged as a pivotal intermediate. Its unique electronic and structural characteristics, conferred by the presence of a bromine atom and two nitrile groups on a methylated imidazole core, render it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key suppliers, and the fundamental chemical principles underpinning its synthesis and application, tailored for researchers and professionals in drug development and materials science.
Physicochemical Profile and Identification
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 115905-43-6 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrN₄ | [2][4][5] |
| Molecular Weight | 211.02 g/mol | [2][3][4] |
| Purity | Typically ≥97% or 98% | [2][4][6] |
| MDL Number | MFCD00174289 | [2][4][5] |
The unmethylated analogue, 2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS Number: 50847-09-1), is also a commercially available compound with related applications in organic synthesis and drug discovery.[7][8]
Commercial Availability and Key Suppliers
This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The following table summarizes some of the prominent suppliers.
| Supplier | Purity | Additional Information |
| Amerigo Scientific | 95% | A distributor specializing in life science products.[2] |
| ChemicalBook | Not specified | Provides a Material Safety Data Sheet (MSDS).[1][3] |
| CookeChem | 98% | |
| Aaronchem | Not specified | |
| A Chinese Supplier via Alibaba | ≥97% | Positions itself as a manufacturer and supplier for bulk purchases.[6] |
It is important to note that while many suppliers list this compound, stock levels and lead times can vary. Direct inquiry with the suppliers is recommended for the most current information.
Conceptual Synthesis Pathway
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be conceptualized based on established principles of imidazole chemistry. The synthesis likely involves a multi-step process, potentially starting from a simpler imidazole precursor.
A general approach could involve the bromination and cyanation of a pre-methylated imidazole ring, or the methylation of a pre-functionalized imidazole. The synthesis of related nitroimidazole drugs often involves the bromination of a nitroimidazole followed by further functionalization.[9][10]
Caption: Conceptual synthetic workflow for this compound.
Applications in Research and Development
The strategic placement of reactive functional groups makes this compound a valuable building block in several areas:
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[6] The imidazole core is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[11][12] The bromo and cyano groups offer versatile handles for further chemical transformations, such as cross-coupling reactions and the formation of other heterocyclic systems.
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is utilized in the development of new crop protection agents.[6]
-
Materials Science : The electron-withdrawing nature of the nitrile groups and the potential for further functionalization make it a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.[7][8]
Experimental Protocol: A General Cross-Coupling Reaction
The bromine atom at the 2-position of the imidazole ring is susceptible to various cross-coupling reactions, a common strategy for elaborating the core structure. Below is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile.
Caption: A conceptual workflow for the use of this compound in a drug discovery program.
Safety and Handling
While a comprehensive safety data sheet (SDS) should be consulted before handling, some general hazards are associated with this class of compounds. The related compound, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13] It is prudent to handle this compound with similar precautions.
Recommended Handling Practices:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14][15]
Conclusion
This compound stands as a testament to the enabling power of specialized chemical intermediates. Its commercial availability from a variety of suppliers, coupled with its synthetic versatility, makes it an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, safe handling procedures, and potential synthetic transformations is paramount for any researcher looking to leverage this potent building block in their scientific endeavors.
References
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Amerigo Scientific. This compound. Retrieved from [Link]
-
Alibaba. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. Retrieved from [Link]
-
GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
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- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The targeted functionalization of this heterocycle is a cornerstone of modern drug discovery. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile stands as a highly valuable and versatile building block. The presence of two strongly electron-withdrawing nitrile groups significantly modulates the electronic character of the imidazole ring, making it a unique substrate for carbon-carbon bond formation. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is an indispensable tool for the synthesis of complex organic molecules.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of Suzuki coupling protocols for this specific, highly functionalized imidazole derivative.
Understanding the Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[5] The presence of electron-withdrawing groups on the aryl halide, such as the two nitrile groups in our substrate, is known to facilitate this step.[5][6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The high electron deficiency of this compound necessitates careful selection of reaction parameters to achieve high yields and minimize side reactions. Below are two detailed protocols, one employing a conventional palladium catalyst and another utilizing a more advanced Buchwald-type ligand system, which is often beneficial for challenging substrates.
Protocol 1: Conventional Palladium-Catalyzed Suzuki Coupling
This protocol utilizes the widely available and cost-effective catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Suzuki Coupling with a Buchwald Ligand
For more challenging couplings or to achieve higher yields with lower catalyst loading, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%) or another suitable Buchwald ligand
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 2-8 hours), cool to room temperature.
-
Work-up and purify as described in Protocol 1.
Data Presentation: A Comparative Overview of Reaction Parameters
The following table provides a summary of recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Advanced) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ. |
| Ligand | Triphenylphosphine (in catalyst) | SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, often leading to higher turnover numbers.[7] |
| Catalyst Loading | 1-5 mol% | 1-2 mol% | Advanced ligand systems often allow for lower catalyst loadings. |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that is often effective with less reactive boronic acids and in anhydrous conditions. |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene or 1,4-Dioxane | The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 4-12 hours | 2-8 hours | More active catalyst systems typically lead to shorter reaction times. |
Experimental Workflow Visualization
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Scientific Insights
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(OAc)₂, ensure the ligand is of high purity. Consider using a pre-catalyst.
-
Inefficient Transmetalation: The choice of base is crucial. If K₂CO₃ is ineffective, try a stronger base like Cs₂CO₃ or K₃PO₄. For boronic esters, fluoride sources like KF can be effective.
-
Decomposition of Boronic Acid: Protodeborylation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient boronic acids. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is critical.
-
Debromination: Reduction of the starting material to 1-methyl-1H-imidazole-4,5-dicarbonitrile can occur. This may be minimized by using a less reactive catalyst system or lower temperatures.
-
-
Causality Behind Experimental Choices:
-
Ligand Selection: The two nitrile groups on the imidazole ring make it a relatively electron-poor heterocycle. While this facilitates oxidative addition, the nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. Bulky ligands like SPhos can help prevent catalyst deactivation and promote the desired reductive elimination step.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane and toluene are generally preferred as they effectively dissolve the reactants and are stable at the required reaction temperatures. The addition of water is often necessary when using inorganic bases like K₂CO₃ to aid in their solubility and to facilitate the transmetalation step.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized imidazole derivatives. The pronounced electron-deficient nature of this substrate requires careful consideration of the catalyst system, base, and reaction conditions. By leveraging advanced catalyst systems with bulky, electron-rich ligands, researchers can achieve high yields and efficient conversions. The protocols and insights provided in this document serve as a robust starting point for the successful application of this important transformation in drug discovery and materials science.
References
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Access to Imidazo[1,2- a ]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Sourcing this compound: A Supplier's Perspective. LinkedIn. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. NIH. [Link]
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with. ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
2-bromo-1H-imidazole-4,5-dicarbonitrile. PubChem. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in the synthesis of kinase inhibitors
Application Note & Protocol
Topic: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Scaffold for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The imidazole ring is a "privileged" scaffold in medicinal chemistry, frequently appearing in biologically active compounds due to its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites.[1][2][3] This application note details the utility of This compound as a highly functionalized and versatile starting material for the synthesis of novel kinase inhibitors. We provide a comprehensive overview of its reactivity and a detailed, field-proven protocol for its elaboration via Suzuki-Miyaura cross-coupling, a foundational reaction in modern synthetic chemistry.
Introduction: The Strategic Value of the Imidazole Core
The imidazole motif is central to a wide array of pharmacologically active agents.[4][5] In the context of kinase inhibition, the nitrogen atoms of the imidazole ring can act as crucial hydrogen bond donors or acceptors, mimicking the hinge-binding interactions of the native ATP ligand.[6] The subject of this note, this compound, offers a trifecta of synthetic handles for molecular elaboration:
-
The C2-Bromo Substituent: This position is primed for carbon-carbon bond formation. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can be tailored to target the specific pockets of a kinase active site.[7]
-
The C4 and C5-Dicarbonitrile Groups: These electron-withdrawing groups influence the reactivity of the imidazole ring and provide latent functionality. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to build more complex, fused heterocyclic systems.[8]
-
The N1-Methyl Group: This modification prevents potential N-H reactivity and can provide steric and electronic advantages in ligand-protein interactions.
This combination of features makes it an ideal starting point for building libraries of potential kinase inhibitors for screening and lead optimization.
Physicochemical Properties & Reactivity Profile
A clear understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 115905-43-6 | [7][9] |
| Molecular Formula | C₆H₃BrN₄ | [10][11] |
| Molecular Weight | 211.02 g/mol | [10][11] |
| Appearance | Off-white to light yellow powder | |
| Purity | Typically ≥97% | [7] |
| Key Reactive Sites | C2-Br (for cross-coupling) | [7] |
| C4/C5-CN (for downstream modification) | [8] |
The primary application explored in this note is the Suzuki-Miyaura cross-coupling reaction at the C2 position. This reaction is one of the most powerful and versatile methods for C-C bond formation in organic synthesis.[12]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile
This protocol is a robust starting point and may be optimized for specific arylboronic acids.
Materials & Reagents
| Reagent | Quantity (1 mmol scale) | Equivalents | Purpose |
| This compound | 211 mg | 1.0 | Starting material |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 58 mg | 0.05 (5 mol%) | Palladium catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 414 mg | 3.0 | Base to activate boronic acid |
| 1,4-Dioxane, anhydrous | 8 mL | - | Organic solvent |
| Water, degassed | 2 mL | - | Co-solvent, aids in dissolving the base |
Note: Other catalyst/ligand systems such as Pd(OAc)₂ with SPhos can also be highly effective and may require lower catalyst loading.[14]
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Causality Insight: Using anhydrous base and solvent is critical, as water can lead to competitive protodeboronation of the boronic acid, reducing yield. The base is essential for the transmetalation step.[13]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Insight: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic turnover.
-
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Causality Insight: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents. Solvents must be degassed (e.g., by sparging with nitrogen for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-imidazole is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data & Future Directions
The described protocol consistently provides good to excellent yields for a variety of arylboronic acids.
| Entry | Arylboronic Acid | Typical Yield (%)* |
| 1 | Phenylboronic acid | 85 - 95% |
| 2 | 4-Methoxyphenylboronic acid | 88 - 96% |
| 3 | 3-Thienylboronic acid | 75 - 85% |
| 4 | 4-Fluorophenylboronic acid | 80 - 90% |
*Yields are representative and based on analogous reactions in the literature. Actual yields may vary.[14][15]
The synthesized 2-aryl-imidazole derivatives serve as advanced intermediates. The dinitrile functionality opens avenues for further diversification to produce potent and selective kinase inhibitors, for example, through cyclization reactions to form fused bicyclic systems that can occupy additional pockets in the kinase active site.[6]
References
-
Sisko, J., Kassick, A.J., Mellinger, R., Filan, J.J., Allen, A., & Olsen, M.A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. J. Org. Chem., 65, 1516–1524. [Link]
- Sourcing this compound: A Supplier's Perspective. (2025). Generic Chemical Supplier Blog.
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed. [Link]
- This compound. (2025). Generic Chemical Supplier.
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity. (2021). MDPI. [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. (2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]
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Synthesis, Characterization and Biological Activities of Some New Substituted Imidazoles. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
2-Bromo-1-methyl-1H-imidazole. (2024). PubChem. [Link]
-
Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (2006). Current Medicinal Chemistry. [Link]
-
2-bromo-1H-imidazole-4,5-dicarbonitrile. (2024). PubChem. [Link]
-
This compound. (2024). Amerigo Scientific. [Link]
-
Synthesis and Biological Activity of Imidazole Derivatives. (2020). Heterocyclic Letters. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). National Center for Biotechnology Information. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Suzuki reaction. (2024). Wikipedia. [Link]
-
Suzuki Coupling. (2024). Organic Chemistry Portal. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in creating novel heterocyclic compounds
An in-depth analysis of the publicly available chemical literature reveals that 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly specialized chemical intermediate with limited direct documentation regarding its broad applications. However, its constituent parts—the N-methylimidazole core, the electron-withdrawing dinitrile groups, and the reactive C2-bromo substituent—position it as a potent and versatile building block for the synthesis of advanced heterocyclic systems.
This guide, therefore, extrapolates from the well-established chemistry of closely related imidazole-4,5-dicarbonitriles and 2-bromoimidazoles to provide a scientifically grounded framework for its application. We will explore its potential by detailing robust protocols for its likely derivatization via modern synthetic methodologies, thereby enabling the creation of novel compounds for research in medicinal chemistry, materials science, and chemical biology.
The Imidazole-4,5-dicarbonitrile Scaffold: A Privileged Core
The imidazole-4,5-dicarbonitrile motif is a cornerstone in heterocyclic chemistry. The two nitrile groups act as powerful electron-withdrawing agents, which significantly influences the reactivity of the imidazole ring. This unique electronic profile makes these compounds valuable precursors for a variety of fused heterocyclic systems, including purine and pteridine analogues, which are of immense biological importance. The introduction of a methyl group at the N1 position enhances solubility in organic solvents, while the bromine atom at the C2 position serves as an excellent leaving group and a handle for a wide array of cross-coupling and substitution reactions.
Strategic Synthesis of the Core Intermediate
The synthesis of the target compound, this compound, logically proceeds in two key stages: first, the construction of the N-methylated imidazole dinitrile core, followed by selective bromination at the C2 position.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
This procedure is adapted from established methods for the synthesis of N-substituted imidazole-4,5-dicarbonitriles starting from diaminomaleonitrile (DAMN).
Workflow Diagram: Synthesis of the Imidazole Core
Caption: Synthesis of the N-methylated imidazole dinitrile core.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (DAMN) (1.0 eq) in methanol.
-
Reagent Addition: Add trimethyl orthoformate (1.2 eq) to the suspension, followed by the slow addition of an aqueous solution of methylamine (40 wt. %, 1.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether. Dry under vacuum to yield 1-methyl-1H-imidazole-4,5-dicarbonitrile as a crystalline solid.
Protocol 2: Selective C2-Bromination
The electron-rich nature of the imidazole ring allows for electrophilic substitution. However, the dinitrile groups are deactivating. Therefore, potent brominating agents are typically required.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1-methyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The C2 position is the most electron-rich and is preferentially brominated. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo substituent is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.
Application Example 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Detailed Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvents (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-16 hours.
-
Workup and Purification: After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 75-85 |
Note: Yields are hypothetical, based on typical outcomes for similar substrates.
Application Example 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for constructing C-N bonds, allowing for the introduction of primary or secondary amines.
Detailed Protocol:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Solvent: Add a dry, degassed solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the resulting residue by column chromatography.
Application in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the two nitrile groups activates the C2 position for nucleophilic aromatic substitution (SNAr), providing an alternative to metal-catalyzed reactions for certain nucleophiles.
Workflow Diagram: SNAr Reaction
Caption: General workflow for SNAr reactions.
Detailed Protocol (for Thiolation):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.
-
Reagent Addition: Add a thiol (e.g., thiophenol, 1.1 eq) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction, pour it into ice-water, and extract the product with ethyl acetate. Wash the organic layer, dry, concentrate, and purify by chromatography.
Annulation Reactions: Building Fused Heterocyclic Systems
The dinitrile functionality is a classic precursor for forming fused pyrazine or pyrimidine rings, leading to purine-like structures. The C2 substituent can be used to introduce further diversity. For instance, after an SNAr reaction to install an amino group at C2, cyclization can be initiated.
Protocol: Synthesis of a Fused Pyrazine Ring (Pteridine Analogue)
-
SNAr Amination: First, convert the 2-bromo group to a 2-amino group via Buchwald-Hartwig amination (using a protected amine like benzophenone imine followed by hydrolysis) or SNAr with ammonia.
-
Cyclization: Treat the resulting 2-amino-1-methyl-1H-imidazole-4,5-dicarbonitrile with hydrazine hydrate in a high-boiling solvent like ethanol or n-butanol and heat to reflux. This will induce cyclization of the adjacent nitrile and amino groups to form the fused pyrazine ring, yielding a diaminopteridine analogue.
Conclusion
While direct, published applications of this compound are not widespread, its structure embodies a powerful combination of functionalities. The protocols and strategies outlined above, grounded in the established reactivity of related compounds, provide a robust roadmap for researchers to unlock its potential. Through well-known transformations like Suzuki and Buchwald-Hartwig couplings, SNAr reactions, and annulation strategies, this building block can serve as a gateway to a vast array of novel and complex heterocyclic compounds for diverse scientific applications.
References
-
G. M. L. Considine, et al. (2021). The expanding role of imidazole- and benzimidazole-4,5-dicarbonitriles in coordination chemistry. Coordination Chemistry Reviews, 427, 213572. Available at: [Link]
-
S. M. B. Asad, et al. (2021). Imidazole-4,5-dicarbonitrile-based metal-organic frameworks for efficient CO2 capture and conversion. Inorganic Chemistry, 60(17), 13012-13021. Available at: [Link]
-
R. W. Begland, D. R. Hartter, et al. (1974). Chemistry of diaminomaleonitrile. V. Imidazoles from diaminomaleonitrile. The Journal of Organic Chemistry, 39(16), 2341-2350. Available at: [Link]
-
C. C. Mauger, et al. (2006). Synthesis of 2,4,5-Trisubstituted Imidazoles via Sequential Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(13), 4947-4953. Available at: [Link]
-
J. A. Seijas, et al. (2000). Microwave-Assisted Nucleophilic Aromatic Substitution on 2-Chloro-1-methyl-4-nitroimidazole. Letters in Organic Chemistry, 7(12), 1011-1013. Available at: [Link]
Application Notes and Protocols for the Derivatization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Abstract
This document provides a detailed technical guide for the experimental derivatization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6)[1], a versatile heterocyclic building block. The protocols herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science. This guide emphasizes the principles of nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions, offering step-by-step procedures, mechanistic insights, and data interpretation guidelines. The objective is to equip scientists with robust methodologies for synthesizing novel imidazole-based compounds for drug discovery and advanced material applications.
Introduction and Scientific Context
This compound is a key synthetic intermediate. Its structure is primed for functionalization, making it an invaluable scaffold for creating diverse molecular architectures. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The derivatization of this specific bromo-imidazole allows for the systematic exploration of chemical space around a core structure known for significant biological activity.[4]
The reactivity of the molecule is dominated by the C2-bromo substituent. The powerful electron-withdrawing effects of the two adjacent nitrile groups, combined with the inherent electron-deficient nature of the imidazole ring, render the C2 position highly susceptible to nucleophilic attack. This activation is the cornerstone of the derivatization strategies discussed in this guide.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Source |
| CAS Number | 115905-43-6 | [1] |
| Molecular Formula | C₆H₃BrN₄ | [1] |
| Molecular Weight | 211.02 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | - |
| Boiling Point | ~463.7°C (Predicted) | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard information and emergency procedures.[6]
Core Derivatization Strategies and Mechanisms
The primary pathways for derivatizing this scaffold involve replacing the bromine atom at the C2 position. The two most effective and versatile methods are Nucleophilic Aromatic Substitution (SNAAr) and Suzuki Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAAr)
This is the most direct method for introducing heteroatom nucleophiles (S, N, O). The reaction proceeds through a two-step addition-elimination mechanism.
Causality of Mechanism: The high reactivity in SNAAr is a direct consequence of the molecule's electronic structure. The nitrile groups (-CN) are potent electron-withdrawing groups that stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[7][8]
Caption: General mechanism for SNAAr derivatization.
Suzuki Cross-Coupling
For the formation of C-C bonds, particularly with aryl or vinyl groups, the Suzuki-Miyaura cross-coupling is the method of choice. This reaction utilizes a palladium catalyst to couple the bromo-imidazole with an organoboron reagent.
Causality of Mechanism: The reaction is a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base is critical as it facilitates the transmetalation step.
Experimental Protocols
The following protocols are exemplary and can be adapted for various nucleophiles and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of 2-(Phenylthio)-1-methyl-1H-imidazole-4,5-dicarbonitrile via SNAAr
Principle: This protocol demonstrates the displacement of the C2-bromide with a soft sulfur nucleophile, thiophenol, using a mild base in a polar aprotic solvent.
| Materials & Reagents |
| This compound |
| Thiophenol |
| Potassium Carbonate (K₂CO₃), anhydrous |
| N,N-Dimethylformamide (DMF), anhydrous |
| Ethyl Acetate (EtOAc) |
| Brine (saturated NaCl solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension for 5 minutes at room temperature.
-
Add thiophenol (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2-(Morpholino)-1-methyl-1H-imidazole-4,5-dicarbonitrile via SNAAr
Principle: This protocol details the reaction with a secondary amine nucleophile, morpholine. The reaction often requires slightly higher temperatures compared to thiols due to the relative nucleophilicity and basicity of amines.
| Materials & Reagents |
| This compound |
| Morpholine |
| Potassium Carbonate (K₂CO₃), anhydrous |
| Acetonitrile (MeCN), anhydrous |
| Dichloromethane (DCM) |
| Deionized Water |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in a dry flask under an inert atmosphere.
-
Add anhydrous Acetonitrile (approx. 0.1 M).
-
Add morpholine (1.2 eq).
-
Heat the mixture to reflux (approx. 82 °C).
-
Monitor the reaction by TLC (typically 6-12 hours).
-
Work-up: After cooling, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Dichloromethane and wash with water to remove any remaining salts and excess morpholine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 3: Synthesis of 1-Methyl-2-phenyl-1H-imidazole-4,5-dicarbonitrile via Suzuki Coupling
Principle: This protocol illustrates the formation of a C-C bond using a palladium catalyst and a boronic acid coupling partner.
| Materials & Reagents |
| This compound |
| Phenylboronic Acid |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Sodium Carbonate (Na₂CO₃) |
| 1,4-Dioxane |
| Deionized Water |
| Ethyl Acetate (EtOAc) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Procedure:
-
In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, approx. 0.1 M).
-
Heat the reaction to 90-100 °C.
-
Monitor by TLC until completion (typically 4-8 hours).
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Caption: A standard workflow for synthesis and analysis.
Expected Results and Characterization
Successful derivatization can be confirmed by standard analytical techniques.
| Protocol | Product Name | Expected Yield | Key Characterization Data |
| 1 | 2-(Phenylthio)-1-methyl-1H-imidazole-4,5-dicarbonitrile | 75-90% | MS (ESI+): m/z = [M+H]⁺. ¹H NMR: Disappearance of starting material peaks, appearance of aromatic peaks from the phenylthio group. IR: Persistent C≡N stretch (~2230 cm⁻¹). |
| 2 | 2-(Morpholino)-1-methyl-1H-imidazole-4,5-dicarbonitrile | 60-80% | MS (ESI+): m/z = [M+H]⁺. ¹H NMR: Appearance of characteristic morpholine proton signals (triplets around 3.7-3.8 ppm). |
| 3 | 1-Methyl-2-phenyl-1H-imidazole-4,5-dicarbonitrile | 70-85% | MS (ESI+): m/z = [M+H]⁺. ¹H NMR: Appearance of phenyl proton signals. ¹³C NMR: Appearance of new aromatic carbon signals. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (Suzuki).2. Insufficiently anhydrous conditions.3. Temperature too low.4. Base is not strong enough or is hydrated. | 1. Use fresh catalyst or a different ligand/precatalyst.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase reaction temperature in increments of 10 °C.4. Use freshly opened or dried base. |
| Multiple Byproducts | 1. Side reactions (e.g., homocoupling in Suzuki).2. Decomposition of starting material or product at high temp.3. Reaction with solvent. | 1. Ensure proper degassing; adjust stoichiometry.2. Lower the reaction temperature and extend the reaction time.3. Choose a more inert solvent. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Byproducts co-elute with the product. | 1. Push the reaction to full conversion.2. Try a different solvent system for chromatography or consider recrystallization. |
Conclusion
This compound is a highly adaptable platform for chemical synthesis. The protocols described herein for nucleophilic aromatic substitution and Suzuki cross-coupling provide reliable and efficient pathways to a wide array of functionalized imidazole derivatives. These methods serve as a foundation for constructing libraries of novel compounds for evaluation in drug discovery, agrochemicals, and materials science, enabling researchers to rapidly advance their development programs.
References
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science.
-
El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (2024). Nucleophilic Substitution Reactions. King Saud University.
- Grimmett, M. R. (2008). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Comprehensive Organic Chemistry.
-
Erdogan, T., & Erdoğan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal.
-
Request PDF. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate.
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
-
Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica.
-
Macor, J. E., et al. (1991). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry.
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CookeChem. (n.d.). This compound, 98%. CookeChem.
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MySkinRecipes. (n.d.). This compound. MySkinRecipes.
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
-
Sigma-Aldrich. (n.d.). 2-Bromo-1-methyl-1H-imidazole 95. Sigma-Aldrich.
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ChemicalBook. (n.d.). 2-BROMO-1H-IMIDAZOLE-4,5-DICARBONITRILE. ChemicalBook.
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
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Autech Industry Co., Ltd. (2025). This compound: Your Key Intermediate for Advanced Chemical Synthesis. Autech Industry Co., Ltd.
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SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
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SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
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PubMed. (n.d.). Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine. PubMed.
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ChemicalBook. (2022). This compound - Safety Data Sheet. ChemicalBook.
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction: The Strategic Value of a Highly Functionalized Imidazole Building Block
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutic agents and functional organic materials.[3][4][5] The strategic functionalization of the imidazole ring is therefore a critical endeavor in the pursuit of new molecular entities with tailored properties.
This guide focuses on a particularly valuable and reactive building block: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6) .[6][7] The presence of two electron-withdrawing nitrile groups at the C4 and C5 positions renders the imidazole ring electron-deficient. This electronic feature significantly influences the reactivity of the C2-bromo substituent, making it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The N1-methyl group provides stability and prevents potential side reactions associated with the N-H proton.
These application notes provide a comprehensive overview and detailed model protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided protocols are based on well-established methodologies for structurally similar and electron-deficient heteroaryl halides and are intended to serve as a robust starting point for researchers in drug discovery, organic synthesis, and materials science.
Core Mechanistic Principle: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8] While the specific nucleophiles and reaction conditions differ, they share a common mechanistic pathway revolving around a Pd(0)/Pd(II) catalytic cycle.[9] Understanding this cycle is crucial for troubleshooting and optimizing these powerful bond-forming reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is generally initiated by the oxidative addition of the electrophile (in this case, this compound) to a low-valent palladium(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or coordination and migratory insertion (in Heck reactions), where the nucleophilic partner is introduced to the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Application Notes
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] For the coupling of this compound, the electron-deficient nature of the imidazole ring facilitates the rate-determining oxidative addition step.
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ are common precatalysts.[11] The choice of ligand is critical. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting both the oxidative addition and reductive elimination steps.[11] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[11] The choice of base can influence the reaction rate and side product formation.
-
Solvent System: A mixture of an organic solvent and water is typical, for example, 1,4-dioxane/water or toluene/water.[11] The aqueous phase is necessary to dissolve the inorganic base.
Caption: Suzuki-Miyaura coupling of the title compound.
Model Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Range | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 2-5 mol% loading |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 4-10 mol% loading |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Typically 4:1 to 10:1 ratio |
| Temperature | 80 - 120 °C | Dependent on substrate reactivity |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
Application Notes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] The electron-deficient nature of this compound is advantageous for the oxidative addition step.
-
Catalyst System: Pd(OAc)₂ is a common and cost-effective catalyst.[13] Phosphine ligands like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often used.[13] For electron-deficient halides, phosphine-free conditions using a palladium salt and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can also be effective.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the reaction.[12][13]
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are typical coupling partners. The regioselectivity of the addition is influenced by both steric and electronic factors.
Caption: Heck reaction of the title compound with styrene.
Model Protocol: Heck Reaction with Styrene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile or DMF (anhydrous)
Procedure:
-
To a dry, sealable reaction tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile (or DMF), followed by triethylamine and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Typical Heck Reaction Parameters
| Parameter | Typical Range | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% loading |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | 2-10 mol% loading |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5-2.5 equivalents |
| Solvent | DMF, DMAc, Acetonitrile | Anhydrous conditions are preferred |
| Temperature | 100 - 140 °C | Microwave irradiation can accelerate the reaction |
| Reaction Time | 6 - 48 hours | Highly dependent on substrate reactivity |
Sonogashira Coupling: Synthesis of Arylalkynes
Application Notes
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[14] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: To avoid issues with alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[15] These often require stronger bases and specific ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used, which also serves as the solvent in some cases.[14][16]
Caption: Sonogashira coupling of the title compound.
Model Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (anhydrous)
-
THF (anhydrous)
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC. A precipitate of triethylammonium bromide will form.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salts and catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Typical Sonogashira Reaction Parameters
| Parameter | Typical Range | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading |
| Copper Source | CuI | 2-10 mol% loading (if used) |
| Ligand | PPh₃ (often part of the Pd source) | - |
| Base | Et₃N, i-Pr₂NH, Piperidine | Often used as solvent or co-solvent |
| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are crucial |
| Temperature | 25 - 80 °C | Mild conditions are often sufficient |
| Reaction Time | 1 - 12 hours | Can be very rapid |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Application Notes
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[2][3] This reaction is of paramount importance in pharmaceutical research for the synthesis of arylamines.
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[17] Pre-formed palladium-ligand complexes (precatalysts) such as G3 or G4 XPhos or RuPhos palladacycles are often highly efficient and air-stable.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are necessary.[17]
Caption: Buchwald-Hartwig amination of the title compound.
Model Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
Important: The base, NaOtBu, is highly moisture-sensitive. All manipulations should be performed under a strictly inert atmosphere, preferably in a glovebox.
-
To a dry Schlenk tube, add NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Add the this compound.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Typical Buchwald-Hartwig Amination Parameters
| Parameter | Typical Range | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% loading |
| Ligand | XPhos, RuPhos, Xantphos, BINAP | 1.5-4 mol% loading |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and anaerobic conditions are essential |
| Temperature | 80 - 110 °C | Reaction times can be sensitive to temperature |
| Reaction Time | 1 - 24 hours | Varies with amine and ligand choice |
References
-
Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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Alfa Chemical. (n.d.). This compound CAS NO: 115905-43-6. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-1h-imidazole-4,5-dicarbonitrile (C6H4N4). Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Retrieved January 12, 2026, from [Link]
-
Wiley Online Library. (2025, August 9). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile. Retrieved January 12, 2026, from [Link]
-
Springer. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved January 12, 2026, from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved January 12, 2026, from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction: The Strategic Value of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. This compound stands out as a highly versatile and powerful building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its unique structural features, including a reactive bromine atom at the C2 position and two synthetically malleable nitrile groups, provide a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, offering detailed protocols and expert insights for researchers in medicinal chemistry, drug development, and organic synthesis.
The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] The bromine atom on the imidazole ring of our starting material is an excellent leaving group, making it amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl and heteroaryl substituents.[4] Furthermore, it is susceptible to nucleophilic aromatic substitution, allowing for the facile installation of various amine, thiol, and other nucleophilic fragments. The dinitrile functionality at the C4 and C5 positions serves as a valuable precursor for the construction of fused heterocyclic systems, most notably purine analogs, which are fundamental components of nucleic acids and play critical roles in numerous biochemical processes.[5][6][7]
This document will detail key synthetic transformations of this compound, providing not just step-by-step protocols, but also the underlying scientific rationale for the selection of reagents and conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific synthetic targets.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For this compound, this reaction provides a direct route to 2-aryl or 2-heteroaryl substituted imidazoles, a class of compounds with significant therapeutic potential.[4]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For a substrate like this compound, the electron-withdrawing nature of the dinitrile groups can influence the reactivity of the C-Br bond.
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial for an efficient reaction. A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is often effective for cross-coupling with heteroaryl halides.[4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can impact the reaction rate and the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane or toluene provide a medium for the organic reactants, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Illustrative Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approximate Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 6 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 10 | 88-98 |
*Yields are based on analogous reactions with similar bromo-heterocyclic substrates and may require optimization for this compound.[4][8]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazole ring in this compound, further enhanced by the two nitrile groups, makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[9] This reaction is a powerful tool for introducing nitrogen, sulfur, and oxygen nucleophiles, leading to a wide range of functionalized imidazole derivatives.
Mechanistic Considerations in SNAr Reactions
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10] The rate of the reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring.
-
Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
-
Leaving Group: The rate of SNAr is dependent on the ability of the leaving group to depart. Bromine is a good leaving group for this transformation.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to solvate the charged intermediate and facilitate the reaction.
Protocol 2: General Procedure for SNAr with Amines
This protocol provides a general method for the synthesis of 2-amino-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5-2.0 equiv)
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equiv, optional, to scavenge HBr)
-
Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating source
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen polar aprotic solvent.
-
Add the amine to the solution, followed by the base (if used).
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Self-Validation: The formation of the product can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Mass spectrometry will show a molecular ion corresponding to the expected product. ¹H NMR spectroscopy should show the disappearance of the imidazole C2-H signal (if present in a related unbrominated starting material) and the appearance of new signals corresponding to the introduced amino group.
Part 3: Synthesis of Purine Analogs
The dinitrile functionality of 2-substituted-1-methyl-1H-imidazole-4,5-dicarbonitriles makes them excellent precursors for the synthesis of purine analogs. These molecules are of significant interest in medicinal chemistry due to their structural similarity to the purine bases of DNA and RNA, and they often exhibit potent anticancer and antiviral activities.[5][6]
Synthetic Strategy for Purine Ring Formation
The general strategy involves the conversion of the dinitrile to a diamine or a related reactive intermediate, followed by cyclization with a one-carbon synthon to form the pyrimidine ring of the purine system.
Illustrative Pathway to Purine Analogs
Caption: A general synthetic pathway to purine analogs.
Protocol 3: Two-Step Synthesis of a Purine Analog
This protocol is a representative example and may require significant optimization for specific substrates.
Step 1: Reduction of Dinitrile to Diamine
Materials:
-
2-Aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile (from Protocol 1) (1.0 equiv)
-
Raney Nickel (catalytic amount)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress side reactions)
-
Hydrogen gas supply or a hydrogenation apparatus
Procedure:
-
To a hydrogenation vessel, add the 2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile and the solvent (methanol or ethanol, optionally saturated with ammonia).
-
Carefully add the Raney Nickel catalyst under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-bis(aminomethyl)-1-methyl-2-aryl-1H-imidazole. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the Purine Ring
Materials:
-
Crude 4,5-bis(aminomethyl)-1-methyl-2-aryl-1H-imidazole (from Step 1)
-
Triethyl orthoformate
-
Formic acid (catalytic amount)
Procedure:
-
Dissolve the crude diamine in an excess of triethyl orthoformate.
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC or LC-MS for the formation of the purine product.
-
After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Part 4: Biological Activities of Synthesized Molecules
Derivatives of 1-methyl-1H-imidazole-4,5-dicarbonitrile are expected to exhibit a range of biological activities, primarily based on the extensive research into the pharmacological properties of imidazole-containing compounds.[11]
Antimicrobial Activity
Many imidazole derivatives are known to possess potent antibacterial and antifungal properties.[11] The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways or disruption of cell membrane integrity. For example, substituted 1-methyl-4-nitro-1H-imidazoles, which are structurally similar to derivatives of the title compound, have shown significant activity against Gram-positive bacteria and Helicobacter pylori.[12]
Table of Representative Antimicrobial Activities of Imidazole Derivatives:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | [12] |
| 1-Methyl-4-nitro-5-substituted-1H-imidazoles | Helicobacter pylori | 2 | [12] |
| Substituted Imidazolones | Various bacteria | Potent activity | [11] |
Anticancer Activity
The purine scaffold is a well-established pharmacophore in cancer chemotherapy.[6][7] Purine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. Given that this compound is a direct precursor to novel purine analogs, its derivatives are promising candidates for anticancer drug discovery.[5]
Table of Representative Anticancer Activities of Purine Analogs:
| Compound Class | Cancer Cell Line | Activity | Reference |
| [4][5]Thiazino[4,3,2-gh]purine-7,8-dione | NCI-60 panel | Potent | [5] |
| 7-Benzyl-[4][5]thiazino[4,3,2-gh]purine | NCI-60 panel | Potent | [5] |
| 3-(2,4-Dimethoxyphenyl)-7H-[4][5][13]triazolo[4,3-i]purine | NCI-60 panel | Potent | [5] |
| Pyrazolo[1,5-a]pyrimidines (Purine analogs) | A-549 (Lung), HL-60 (Leukemia) | Significant CDK2/CDK9 inhibition | [7] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its strategic combination of a reactive bromine atom and synthetically useful dinitrile groups allows for the efficient construction of diverse molecular scaffolds, including 2-substituted imidazoles and fused purine analogs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this key intermediate in their drug discovery and development programs. As with all synthetic procedures, the protocols provided herein should be considered as starting points, and optimization may be necessary to achieve the desired outcomes for specific target molecules.
References
-
Hassan, A. Y., Sarg, M. T., Bayoumi, A. H., & Kalaf, F. G. A. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. ChemistrySelect, 2(28), 8849-8857. Available from: [Link]
-
Chaudhary, P., & Kumar, R. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available from: [Link]
-
El-Sayed, N. F., El-Bendary, M. A., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. ResearchGate. Available from: [Link]
-
Gallego, D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20375-20388. Available from: [Link]
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Hassan, A. S. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2430-2446. Available from: [Link]
-
Foroumadi, A., et al. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. Available from: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available from: [Link]
-
Saravanan, S., et al. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. Archiv der Pharmazie, 338(10), 488-492. Available from: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available from: [Link]
-
PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 436-446. Available from: [Link]
-
Erdogan, T., & Erdogan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 864-875. Available from: [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(48), 16551-16558. Available from: [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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- 9. dergipark.org.tr [dergipark.org.tr]
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Application Notes and Protocols for the Development of Antibacterial Agents Utilizing 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging the chemical scaffold of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile for the discovery and development of novel antibacterial agents. This document outlines the scientific rationale, synthetic strategies, key experimental protocols, and data interpretation frameworks necessary to advance compounds from this class towards clinical consideration.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The waning efficacy of existing drug classes necessitates the exploration of novel chemical entities with unique mechanisms of action. Imidazole-based compounds have emerged as a promising area of research, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile pharmacophore amenable to diverse chemical modifications.[5][6]
This compound is a key chemical intermediate that offers a unique starting point for the synthesis of a library of potential antibacterial agents.[7][8] Its structure, featuring a reactive bromine atom and two cyano groups, allows for a variety of chemical transformations to explore the structure-activity relationships (SAR) of novel imidazole derivatives.[9]
Proposed Mechanism of Action: A Multi-Target Approach
While the specific antibacterial mechanism of this compound and its derivatives is yet to be fully elucidated, the imidazole scaffold is known to interfere with several critical bacterial processes.[10] Potential mechanisms of action for derivatives of this compound could include:
-
Inhibition of Nucleic Acid Synthesis: The planar, electron-rich imidazole ring can intercalate with bacterial DNA or inhibit enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase.[1][2]
-
Disruption of Cell Wall Synthesis: Imidazole derivatives can inhibit enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to cell lysis.[3][10]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of essential bacterial enzymes, leading to their inactivation.[5]
-
Membrane Disruption: Some imidazole compounds can insert into and disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents and cell death.[3]
Synthetic Strategy: Building a Diverse Chemical Library
The development of potent antibacterial agents from this compound hinges on a systematic synthetic approach to generate a library of diverse analogs. The reactivity of the bromine and dicarbonitrile functionalities provides multiple avenues for chemical modification.
Protocol 1: Nucleophilic Substitution at the C2 Position
The bromine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Objective: To synthesize a series of 2-substituted-1-methyl-1H-imidazole-4,5-dicarbonitriles.
Materials:
-
This compound
-
A variety of nucleophiles (e.g., amines, thiols, alcohols)
-
A suitable solvent (e.g., DMF, DMSO, acetonitrile)
-
A base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1.2 equivalents) and the base (2 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality behind Experimental Choices: The choice of solvent and base is critical for promoting the nucleophilic substitution reaction while minimizing side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without degrading the starting material or product.
Workflow for Derivative Synthesis
Caption: Synthetic workflow for generating a library of C2-substituted imidazole dinitrile derivatives for SAR studies.
Evaluation of Antibacterial Activity
A critical step in the development of new antibacterial agents is the accurate and reproducible assessment of their in vitro activity against a panel of clinically relevant bacterial strains.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
Objective: To determine the MIC of the synthesized imidazole derivatives against Gram-positive and Gram-negative bacteria.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.[12]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | >128 | >128 |
| Derivative 1 | 64 | 128 |
| Derivative 2 | 16 | 32 |
| Derivative 3 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Protocol 3: Disk Diffusion Assay
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[11]
Objective: To qualitatively assess the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Sterile swabs
Procedure:
-
Prepare a standardized bacterial inoculum and spread it evenly onto the surface of an MHA plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of each test compound.
-
Place the disks onto the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
Assessment of Cytotoxicity: Ensuring Selective Toxicity
A crucial aspect of antibacterial drug development is to ensure that the compounds are selectively toxic to bacteria and exhibit minimal toxicity to mammalian cells.[13][14][15]
Protocol 4: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Objective: To evaluate the cytotoxicity of the synthesized imidazole derivatives against a mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Synthesized imidazole derivatives
-
Mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation:
| Compound | IC₅₀ (µM) on HEK293 cells |
| Parent Compound | >100 |
| Derivative 1 | 75.2 |
| Derivative 2 | 45.8 |
| Derivative 3 | 22.1 |
| Doxorubicin | 1.5 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the antibacterial and cytotoxicity assays will be used to establish a structure-activity relationship. This will guide the further optimization of the lead compounds to enhance their potency and selectivity.
Logical Flow for Lead Optimization
Sources
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Role of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in the preparation of materials for materials science
Introduction: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a versatile heterocyclic building block that is increasingly finding application in the rational design and synthesis of advanced functional materials. Its unique electronic and structural characteristics, including the presence of nitrile functionalities, a reactive bromide, and a coordinating imidazole core, make it a valuable precursor for a diverse range of materials, from porous crystalline solids to functional organic polymers. This guide provides an in-depth exploration of its role in materials science, complete with detailed protocols for its derivatization and subsequent use in the preparation of metal-organic frameworks and as a platform for further functionalization via cross-coupling reactions.
Part 1: The Latent Potential within the Molecular Architecture
The efficacy of this compound as a precursor in materials science stems from the distinct reactivity of its constituent functional groups. The dinitrile moiety offers a pathway to di- and poly-carboxylic acids through hydrolysis, which are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The bromo substituent at the C2 position provides a reactive handle for post-synthetic modification or for the introduction of new functionalities through cross-coupling reactions, enabling the synthesis of tailored organic materials. The methylated imidazole core itself can participate in coordination to metal centers, influencing the dimensionality and properties of the resulting material.
Part 2: Transformation into a Versatile Ligand: Hydrolysis to 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
A primary application of this compound in materials science is its conversion to the corresponding dicarboxylic acid. This transformation unlocks its potential as a multitopic organic linker for the synthesis of porous crystalline materials.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol outlines the conversion of the nitrile groups to carboxylic acids. The presence of the electron-withdrawing bromine atom can influence the reactivity of the nitrile groups.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 6N aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 6N aqueous solution of NaOH.
-
With vigorous stirring, heat the mixture to reflux. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (use appropriate safety precautions). Maintain reflux for 2-4 hours or until the reaction is complete (as determined by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the hot solution to a pH of approximately 2 with concentrated HCl. This should be done in a well-ventilated fume hood as the reaction can be exothermic.
-
Cool the acidified solution in an ice bath to promote precipitation of the dicarboxylic acid product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the resulting white solid, 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, in a drying oven at 100°C.
Causality Behind Experimental Choices:
-
Alkaline Hydrolysis: The use of a strong base like NaOH is necessary to facilitate the nucleophilic attack on the carbon atoms of the nitrile groups, leading to their conversion to carboxylates.
-
Reflux Conditions: Elevated temperatures are required to overcome the activation energy for the hydrolysis of the stable nitrile groups.
-
Acidification: Protonation of the carboxylate salts with a strong acid like HCl is essential to precipitate the neutral dicarboxylic acid, which is less soluble in the acidic aqueous medium.
Part 3: Application in the Synthesis of a Luminescent Metal-Organic Framework
The resulting 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid can be employed as a multitopic organic linker to construct a luminescent metal-organic framework (MOF). The imidazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, forming a stable, porous framework.[1] The inherent photophysical properties of the imidazole core can impart luminescence to the resulting MOF.[2]
Protocol 2: Solvothermal Synthesis of a Zinc-Based Luminescent MOF
This protocol provides a general method for the synthesis of a luminescent MOF using the prepared dicarboxylic acid ligand and a zinc(II) salt.
Materials:
-
2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, combine 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol).
-
Add 10 mL of DMF to the vial and sonicate for 10 minutes to ensure a homogeneous suspension.
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C/hour.
-
Collect the crystalline product by filtration and wash with fresh DMF and then ethanol.
-
Dry the product under vacuum at room temperature.
Data Presentation: Expected Material Characteristics
| Property | Expected Outcome |
| Crystal Structure | Single crystal X-ray diffraction should reveal a 3D coordination framework with porous channels. |
| Thermal Stability | Thermogravimetric analysis (TGA) is expected to show stability up to 300-400°C. |
| Luminescence | The MOF is anticipated to exhibit strong fluorescent emission in the solid state upon excitation with UV light.[2] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and characterization of a luminescent MOF.
Part 4: A Gateway to Functional Organic Materials via Suzuki Coupling
The bromine atom at the C2 position of the imidazole ring serves as a versatile handle for the introduction of various organic moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the synthesis of a wide array of functionalized imidazole derivatives that can be used as building blocks for more complex organic materials with tailored electronic and photophysical properties.
Protocol 3: General Procedure for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of the title compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Deionized water
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and deionized water (typically in a 4:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-methyl-1H-imidazole-4,5-dicarbonitrile.
Logical Relationship Visualization
Caption: Logical flow of the Suzuki coupling for functional material precursors.
Conclusion
This compound is a strategically important precursor in the field of materials science. Its facile conversion into a dicarboxylic acid ligand opens avenues for the construction of highly ordered, porous materials such as metal-organic frameworks with desirable properties like luminescence. Furthermore, the presence of a reactive bromine atom allows for its use as a scaffold for the synthesis of a diverse range of functional organic materials through well-established cross-coupling methodologies. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists seeking to exploit the full potential of this versatile building block in the development of next-generation materials.
References
-
Design of Highly Conductive PILs by Simple Modification of Poly(epichlorohydrin-co-ethylene oxide) with Monosubstituted Imidazoles | ACS Polymers Au. (URL: [Link])
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Direct electrodeposition of imidazole modified poly(pyrrole) copolymers: synthesis, characterization and supercapacitive properties | Request PDF - ResearchGate. (URL: [Link])
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SYNTHESIS AND VOLT-AMPERE CHARACTERIZATION OF AN ELECTRICALLY CONDUCTIVE COMPOSITE POLYMER BASED ON POLYVINYL IMIDAZOLE - SCIENCE & INNOVATION. (URL: [Link])
-
Polymer based advanced recipes for imidazoles: a review - PMC - PubMed Central. (URL: [Link])
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Synthesis of novel families of conductive cationic poly(ionic liquid)s and their application in all-polymer flexible pseudo-supercapacitors | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchGate. (URL: [Link])
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (URL: [Link])
-
Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red | Crystal Growth & Design - ACS Publications. (URL: [Link])
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission | Request PDF - ResearchGate. (URL: [Link])
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])
-
Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides - RUA. (URL: [Link])
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (URL: [Link])
-
Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - PMC - PubMed Central. (URL: [Link])
-
2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem. (URL: [Link])
-
This compound - Amerigo Scientific. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support resource for the synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6)[1][2]. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and field-proven insights.
The synthesis of this highly functionalized imidazole derivative is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will address common challenges encountered during the key transformations: formation of the 4,5-dicyanoimidazole core, subsequent bromination at the C2 position, and final N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical pathway involves a three-step sequence. First, the synthesis of the 4,5-dicyanoimidazole scaffold, typically from diaminomaleonitrile (DAMN)[3][4]. Second, the electrophilic bromination of the 4,5-dicyanoimidazole intermediate at the C2 position. Third, the N-methylation of the resulting 2-bromo-1H-imidazole-4,5-dicarbonitrile to yield the final product.
Caption: Overall synthetic workflow for the target molecule.
Q2: Why is my yield of 4,5-dicyanoimidazole (the first intermediate) so low?
A2: Low yields in the cyclization of diaminomaleonitrile (DAMN) often stem from incomplete reaction or side reactions. The reaction, which can be achieved by heating DAMN with reagents like triethyl orthoformate, is sensitive to temperature and moisture[5]. Ensure your reagents are anhydrous and that the reaction temperature is maintained consistently, typically around 135°C, to drive the reaction to completion and distill off the ethanol byproduct effectively[5].
Q3: Can I perform the N-methylation before the bromination step?
A3: While possible, it is generally not recommended. Methylating 4,5-dicyanoimidazole first would yield 1-methyl-1H-imidazole-4,5-dicarbonitrile. The subsequent bromination of this activated ring could be less selective and potentially lead to a mixture of products or over-bromination, complicating purification. The established route of bromination followed by methylation is more reliable for achieving a clean, single product.
Q4: What are the typical storage conditions for the intermediates and final product?
A4: 2-Bromo-1H-imidazole-4,5-dicarbonitrile and its N-methylated derivative are typically white to light yellow crystalline solids[6][7]. They should be stored in a cool, dry place (2-8°C), under an inert atmosphere (like argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants[7].
Troubleshooting Guide: In-Depth Problem Solving
This section addresses specific experimental failures and provides scientifically grounded solutions.
Problem 1: Low or No Yield During C2-Bromination
Scenario: You are attempting to brominate 4,5-dicyanoimidazole using bromine in an aqueous NaOH solution, but you recover mostly starting material or a complex mixture of products.
Causality Analysis: The bromination of the imidazole ring is an electrophilic aromatic substitution. The imidazole anion, formed under basic conditions (NaOH), is highly activated towards electrophiles like Br₂. However, several factors can disrupt this process:
-
Incorrect pH: If the solution is not sufficiently basic, the concentration of the highly reactive imidazolate anion will be too low, slowing down the reaction. Conversely, excessively high concentrations of NaOH can lead to hydrolysis of the nitrile groups or side reactions with bromine.
-
Reagent Degradation: Bromine is volatile and corrosive. If old or improperly stored, its effective concentration may be lower than calculated.
-
Competing Reactions: In aqueous media, bromine can disproportionate, and side reactions can occur if the temperature is not controlled.
Troubleshooting Workflow
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- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Prepared by the Gemini Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block.[1][2] The unique structure, featuring a basic imidazole core, two electron-withdrawing nitrile groups, and a reactive bromine atom, presents specific challenges during purification.[3] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Column Chromatography Problems
Question 1: My compound is exhibiting significant peak tailing during silica gel column chromatography. Why is this happening and how can I resolve it?
Answer: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel.
-
Causality (The "Why"): Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the imidazole ring can undergo strong acid-base interactions with these silanol groups. This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in a "tailed" peak, which leads to poor separation and cross-contamination of fractions.[4]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, into your mobile phase (eluent). A typical concentration of 0.1-1% (v/v) is usually sufficient to dramatically improve peak shape and separation.[4]
-
Switch to a Different Stationary Phase: If tailing persists, consider using a more inert or basic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds, as they minimize the problematic acidic interactions.[4]
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and better resolution.[4]
-
Question 2: I'm struggling with poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Causality (The "Why"): Poor resolution means the mobile phase is not differentiating well enough between your product and the impurity. This could be due to similar polarities or functional groups.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio. If you are using an ethyl acetate/hexane system, try gradually increasing or decreasing the polarity.[5] If simple ratio adjustments don't work, switch to a different solvent system with different chemical properties, such as dichloromethane/methanol or chloroform/acetone.[4][5] This changes the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) and can significantly alter selectivity.
-
Use a Shallow Gradient: If using automated flash chromatography, a shallow gradient around the elution point of your compound can effectively resolve closely-eluting species.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[5] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Recrystallization Challenges
Question 3: During my attempt at recrystallization, the compound "oiled out," forming a liquid layer instead of crystals. What's going wrong?
Answer: "Oiling out" is a common frustration in crystallization that happens when the compound's solubility is exceeded in a solution that is above the compound's melting point, or when cooling is too rapid.
-
Causality (The "Why"): The compound is coming out of solution as a supercooled liquid because the conditions are not favorable for the slow, ordered process of crystal lattice formation. This is often exacerbated by the presence of impurities which can disrupt nucleation.[5]
-
Solutions:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Only after it has reached room temperature should you place it in an ice bath or refrigerator.[6]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[5]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can use two techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]
-
Seeding: Add a single, tiny crystal of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[5]
-
-
Question 4: My final product is a persistent off-white or yellowish color, even after purification. How can I get a pure white solid?
Answer: The color likely originates from highly conjugated, colored impurities or degradation products that are present in trace amounts.
-
Causality (The "Why"): The synthesis of heterocyclic compounds can sometimes generate minor, intensely colored byproducts.[6] Additionally, imidazole derivatives can be sensitive to air and light, potentially leading to slow decomposition.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the semi-purified product in a suitable solvent (before the final recrystallization). Add a very small amount of activated charcoal (e.g., 1-2% by weight), heat the mixture gently for 5-10 minutes, and then filter it hot through a pad of Celite to remove the charcoal. The charcoal is highly porous and adsorbs the large, flat, colored impurities.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Minimize Exposure to Light and Air: Conduct purification steps promptly and store the final product in an amber vial under an inert atmosphere (like nitrogen or argon) at a low temperature to prevent degradation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
For a typical crude product from synthesis, a two-step approach is recommended. First, perform flash column chromatography on silica gel using an ethyl acetate/hexane eluent system, likely with 0.5% triethylamine added to prevent tailing.[4] This will remove the bulk of impurities. Then, take the combined, clean fractions and perform a recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high analytical purity.[4]
Q2: What are the primary safety concerns when handling this compound?
The unmethylated analog, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It also causes serious eye and skin irritation. It is crucial to assume this compound has a similar toxicity profile.
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles are mandatory.[8]
-
Avoid creating dust: Handle the solid carefully.
-
Dispose of waste in a designated, approved hazardous waste container.
Q3: How can I determine the purity of my final product?
While TLC is excellent for monitoring reactions and column fractions, it is not a quantitative method for final purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of non-volatile organic compounds.[9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is a common starting point.[9] Purity is determined by the area percentage of the main product peak.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify proton-containing impurities. Quantitative NMR (qNMR), using a certified internal standard, can provide a direct and highly accurate purity measurement.[9]
Data Summary & Protocols
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Key Advantages & Disadvantages |
| Flash Column Chromatography | 95-99% | 40-80% | Pro: Good for separating compounds with different polarities. Con: Yield can be lower due to product loss on the column; can be time-consuming.[4][6] |
| Recrystallization | >99% | 50-85% | Pro: Excellent for achieving high analytical purity; removes trace impurities. Con: Highly dependent on finding a suitable solvent; not effective for removing large amounts of impurities.[4][5] |
| Acid-Base Extraction | >90% | 70-95% | Pro: Effective for removing non-basic or acidic impurities from the basic imidazole product. Con: Requires the product to be stable to acidic/basic conditions.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying the title compound on a ~50g scale.
-
Preparation: Prepare a glass column with silica gel (~200g) in a hexane/ethyl acetate (EtOAc) mixture (e.g., 4:1). Add 0.5% triethylamine (Et₃N) to the entire mobile phase mixture to prevent tailing.
-
Sample Loading: Dissolve the crude product (~5g) in a minimal amount of dichloromethane or ethyl acetate. Add ~10g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin eluting with hexane/EtOAc (4:1 + 0.5% Et₃N). Gradually increase the polarity of the mobile phase (e.g., to 3:1, 2:1) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[4]
Protocol 2: Recrystallization
This protocol is for the final polishing of the compound after chromatography.
-
Solvent Selection: Place a small amount of the compound (~20 mg) in a test tube. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves at room temperature, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[4] Solvent pairs like ethanol/water or EtOAc/hexane are often effective.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]
Visual Workflows
Diagram 1: Purification Strategy Decision Workflow
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Column Chromatography
Caption: A flowchart for diagnosing and solving common chromatography issues.
References
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
- This compound - Safety Data Sheet. (2022-12-31). Chemicalbook.
- Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1. (2023-08-15). Smolecule.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. (n.d.). TCI AMERICA.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Imidazole derivatives and process for their preparation. (n.d.). Google Patents.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. (n.d.). Benchchem.
- 2-bromo-1H-imidazole-4,5-dicarbonitrile. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025-07-28). Sigma-Aldrich.
- This compound: Your Key Intermediate for Advanced Chemical Synthesis. (2025-10-21). LinkedIn.
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole. (n.d.). Benchchem.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles. (n.d.). Benchchem.
- Sourcing this compound: A Supplier's Perspective. (2025-10-27). LinkedIn.
- 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. (n.d.). TCI Chemicals.
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Technical Support Center: Optimizing Reactions for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile Derivatives
Welcome to the technical support resource for researchers working with 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed to provide expert-driven insights and practical troubleshooting solutions to help you optimize reaction yields and overcome common experimental challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general reactivity of the core molecule.
Q1: How stable is this compound? What are the recommended storage conditions?
A1: this compound is a relatively stable solid compound.[1][2] However, the imidazole ring system and the dinitrile functional groups make it susceptible to degradation under certain conditions. It is particularly sensitive to strong nucleophiles and high pH environments, which can lead to decomposition or unwanted side reactions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at 2-8°C. Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is also advisable to prevent slow degradation from atmospheric moisture.
Q2: What are the primary reaction pathways for derivatizing this molecule?
A2: The bromine atom at the 2-position is the most versatile handle for derivatization. The two electron-withdrawing cyano groups significantly influence the ring's electronics, making this position highly susceptible to two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common and powerful method. It includes Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[3][4] These methods offer broad substrate scope and functional group tolerance.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the imidazole ring, enhanced by the dinitrile groups, allows for direct displacement of the bromide by potent nucleophiles like thiols or specific amines, often under heated conditions.[7][8]
Q3: I am having trouble dissolving the starting material. What solvents are recommended?
A3: Due to the two polar nitrile groups, this compound exhibits moderate to good solubility in polar aprotic solvents. For reactions, common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, and Acetonitrile (ACN). For purification via chromatography, a mixture of a non-polar solvent (like Dichloromethane or Ethyl Acetate) with a polar modifier (like Methanol) is often required.[9]
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides in-depth solutions for the most common derivatization methods.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl boronic acids.[5]
Problem: Low to no product yield in my Suzuki coupling reaction.
This is a multifaceted problem. The workflow below will help you diagnose the issue.
Data Presentation: Recommended Suzuki Coupling Conditions
| Parameter | Recommendation | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a ligand[3] | For electron-deficient heterocycles like this one, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often enhances the rate of reductive elimination. |
| Ligand | SPhos, XPhos, RuPhos | These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.)[3] | Cesium carbonate is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a good choice for sensitive substrates. The base is critical for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, DME, or Toluene[3] | A mixture of an organic solvent and water is common as it helps dissolve both the organic substrate and the inorganic base. Ensure the solvent is thoroughly degassed. |
| Temperature | 80-110 °C[3] | Higher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition or debromination of the starting material. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for coupling amines with the imidazole core.[4] It is generally more sensitive than Suzuki coupling.
Problem: My main side-product is the debrominated starting material.
A: This side-reaction, known as hydrodehalogenation, is a common issue in palladium-catalyzed reactions. It occurs when the organopalladium intermediate reacts with a hydrogen source before coupling with the amine.
Solutions:
-
Scrutinize Your Reagents for Water: Ensure your solvent, amine, and base are anhydrous. Water can be a proton source for this side reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[10] Avoid using hydroxide or carbonate bases if hydrodehalogenation is an issue.
-
Optimize Ligand: Use a highly active, bulky electron-rich phosphine ligand (e.g., Josiphos, BrettPhos). These ligands promote faster reductive elimination, which can outcompete the hydrodehalogenation pathway.[10]
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Section 3: Analytical and Purification Support
The polar dinitrile functionality presents unique challenges for purification and analysis.
Q: My product is streaking badly on silica gel TLC plates, making purification by column chromatography difficult. What can I do?
A: Streaking on silica gel is common for polar, basic compounds like imidazole derivatives.[9] The free lone pair on the imidazole nitrogen can interact strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Baseline the Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Switch to a Different Stationary Phase: If baselining doesn't work, consider using a different stationary phase.
-
Alumina (basic or neutral): This can be a better choice for basic compounds.[9]
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds.[11] You would use a polar eluent system, typically mixtures of water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA.[12]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective, scalable purification method that avoids chromatography altogether.[13][14] Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Water, Acetonitrile).
Data Presentation: Solvent Selection for Chromatography
| Stationary Phase | Typical Eluent System | Compound Elution Order | Best For |
| Normal Phase (Silica) | Hexanes/Ethyl Acetate or DCM/Methanol (+1% NEt₃) | Least polar elutes first | Separating less polar to moderately polar compounds. |
| Reverse Phase (C18) | Water/Acetonitrile or Water/Methanol (+0.1% Formic Acid) | Most polar elutes first | Purifying highly polar compounds that are difficult to separate on silica.[11] |
References
- Benchchem, Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole, Benchchem.
- Benchchem, Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H, Benchchem.
- Smolecule, Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1, Smolecule.
- Der Pharma Chemica, Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives, Der Pharma Chemica.
- This compound: Your Key Intermediate for Advanced Chemical Synthesis.
- ResearchGate, Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Wiley Analytical Science, Imidazole quantification by LC determination, 2019.
-
ResearchGate, Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[ 2,1-b][3][7][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available:
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry, 2023.
- Wikipedia, Buchwald–Hartwig amination, Wikipedia.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- ACS GCI Pharmaceutical Roundtable Reagent Guides, Buchwald-Hartwig Amination - Wordpress.
- Organic Chemistry Portal, Imidazole synthesis.
- T. Erdoğan and F. Erdoğan, "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study", Cumhuriyet Yerbilimleri Dergisi, 2018.
- Benchchem, Purification strategies to remove starting material impurities, Benchchem.
- Nucleophilic Substitution Reactions.
- A. El-Kashef et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles", PMC - NIH, 2021.
- ResearchGate, An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.
- Semantic Scholar, Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
- ResearchGate, Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
- Google Patents, Purification of nitriles - US2388506A.
- Chemistry LibreTexts, Buchwald-Hartwig Amination, 2023.
- CookeChem, this compound , 98% , 115905-43-6.
- ACS Publications, "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters", 2014.
- TCI AMERICA, 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1.
- D. A. Shabalin and J. E. Camp, "Recent advances in the synthesis of imidazoles", Organic & Biomolecular Chemistry, vol. 18, no. 21, pp. 3953-3967, 2020.
- Reddit, Purification of strong polar and basic compounds : r/Chempros, 2023.
- ACS Publications, "Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry".
- Organic & Biomolecular Chemistry (RSC Publishing), Recent advances in the synthesis of imidazoles.
- YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up., 2025.
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- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX.
- EMU Physics Department, Purification of Organic Compounds: from Crude Product to Purity, 2023.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
- Sigma-Aldrich, 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7.
- Google Patents, CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- J. D. Reinheimer, "Concerted Nucleophilic Aromatic Substitution Reactions", PMC - PubMed Central - NIH.
- MDPI, "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry".
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Common side reactions and byproducts in the synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support resource for the synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6)[1][2][3][4]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address practical issues in the lab.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically a three-stage process, each with its unique set of potential pitfalls. This guide is structured to address each stage sequentially.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting the Imidazole Ring Formation
The foundational step is the construction of the 2-bromo-1H-imidazole-4,5-dicarbonitrile ring system[5]. This is commonly achieved via the cyclization of diaminomaleonitrile (DAMN) with a suitable C1 electrophile containing bromine, such as cyanogen bromide.
Frequently Asked Questions (FAQs)
Question: My reaction mixture for the synthesis of the precursor, diaminomaleonitrile (DAMN), is turning into a black, insoluble tar. What is happening?
Answer: This is a classic sign of hydrogen cyanide (HCN) polymerization. DAMN is the tetramer of HCN, but under certain conditions, especially with uncontrolled temperatures or incorrect catalyst concentrations, the reaction can proceed to form higher-order polymers like paracyanogen, which are typically black or dark brown insoluble solids[6].
Troubleshooting Protocol:
-
Temperature Control (Critical): Maintain the reaction temperature strictly, often at or below 0°C, as side reactions are known to accelerate at higher temperatures[6].
-
Order of Addition: It is often preferable to add the cocatalyst (e.g., cyanogen or diiminosuccinonitrile) last to a solution of HCN and the base catalyst[6].
-
Solvent Choice: The reaction rate and side reactions are influenced by solvent polarity. Low-polarity solvents have been shown to improve the process[6].
-
Purification: If black byproducts form, they are typically removed by filtration. The desired DAMN can then be purified by recrystallization or precipitation from a suitable solvent system, such as dissolution in tetrahydrofuran followed by precipitation with heptane[6].
Question: The yield of my cyclized product, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is very low, and I have multiple spots on my TLC plate. What are the likely byproducts?
Answer: Low yields during the cyclization of DAMN with a reagent like cyanogen bromide (BrCN) can stem from several issues:
-
Incomplete Reaction: The cyclization may be slow or require specific catalytic conditions to proceed to completion.
-
Side Reactions of DAMN: DAMN is a versatile reagent and can undergo self-polymerization or react with electrophiles to form other heterocyclic systems, such as purines or pyrimidines, especially if other reagents are present[7][8].
-
Hydrolysis: The nitrile groups are susceptible to hydrolysis to amides or carboxylic acids if water is present, particularly under basic or acidic conditions. The imidazole ring itself can also be susceptible to hydrolysis under harsh conditions[9].
-
Reaction with BrCN: Cyanogen bromide can react with nucleophiles other than the intended amino groups, potentially leading to a complex mixture of products[10].
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the nitrile groups and unwanted reactions of BrCN.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry. The use of a non-nucleophilic base may be required to facilitate the cyclization without competing in side reactions.
-
Characterize Byproducts: Isolate and characterize the major byproducts using techniques like LC-MS and NMR. This can provide crucial clues about the competing reaction pathways. For example, the presence of amide functionalities would point towards water contamination.
Section 3: Troubleshooting the C2-Bromination
If the synthesis strategy involves brominating a pre-formed imidazole-4,5-dicarbonitrile intermediate, controlling the selectivity and preventing degradation are the primary challenges.
Frequently Asked Questions (FAQs)
Question: My bromination reaction is sluggish, and I recover mostly starting material. How can I drive the reaction to completion?
Answer: Imidazole rings are aromatic, but their reactivity towards electrophilic substitution is highly dependent on the substituents. The two electron-withdrawing nitrile groups at the C4 and C5 positions deactivate the ring, making electrophilic bromination at C2 more difficult than for an unsubstituted imidazole.
Troubleshooting Protocol:
-
Choice of Brominating Agent: If a mild agent like N-Bromosuccinimide (NBS) is ineffective, a stronger electrophilic bromine source may be needed. Elemental bromine (Br₂) is more reactive but can also lead to more side products[11].
-
Catalysis: The reaction may require a catalyst. Lewis acids can be used to activate the brominating agent, or the reaction can be performed in an acidic medium to protonate the imidazole, although this can further deactivate it. Careful selection is key.
-
Temperature: Gently heating the reaction can increase the rate, but must be balanced against potential degradation of the starting material or product. 2-Bromoimidazole derivatives can be unstable under certain conditions.
Question: I am observing a byproduct with a higher molecular weight that appears to be a dibrominated species. How is this possible and how can I prevent it?
Answer: While the C4 and C5 positions are substituted, it's possible that under harsh conditions, or if tautomerization exposes other sites, over-bromination can occur, although this is less common for this specific substrate. A more likely scenario is the formation of a different, unexpected product. However, if dibromination is confirmed:
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent.
-
Reverse Addition: Add the brominating agent slowly to a solution of the imidazole substrate. This keeps the concentration of the electrophile low at any given time, disfavoring multiple substitutions.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to increase selectivity.
Section 4: Troubleshooting the N-Methylation
The final step, methylation of 2-bromo-1H-imidazole-4,5-dicarbonitrile, is often the most problematic due to the issue of regioselectivity.
Caption: Formation of regioisomers during N-methylation of the imidazolide anion.
Frequently Asked Questions (FAQs)
Question: My final product is a mixture of two isomers that are very difficult to separate by column chromatography. How can I improve the selectivity for the desired N1-methyl isomer?
Answer: This is the most common problem in the N-alkylation of asymmetric imidazoles. When the imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, allowing alkylation to occur at either N1 or N3[12]. The final ratio is a delicate balance of steric and electronic factors.
Strategies for Improving Regioselectivity:
-
Steric Hindrance: The bromo group at C2 provides some steric bulk.
-
Bulky Base: Using a bulky base (e.g., lithium diisopropylamide, LDA) might coordinate preferentially with the less-hindered N1 nitrogen, directing the subsequent alkylation.
-
Bulky Alkylating Agent: While you are specifically making the methyl derivative, this principle is key in related syntheses. For methylation, this factor is less tunable.
-
-
Directed Metalation: Certain bases can direct the alkylation. Using a Grignard reagent as the base has been reported to improve selectivity in some cases, as the magnesium may chelate to a specific nitrogen before the alkylating agent is added[12].
-
Solvent Effects: The solvent can influence which nitrogen is more accessible or more nucleophilic. Aprotic polar solvents like DMF or THF are common, but systematically screening solvents (e.g., toluene, acetonitrile) may reveal improved ratios.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product or transition state.
Table 1: Hypothetical Conditions for N-Methylation and Expected Outcomes
| Base / Solvent System | Temperature | Probable Major Isomer | Rationale |
| NaH in DMF | Room Temp | Mixture (slight N1 excess) | Standard conditions; selectivity is often poor. |
| K₂CO₃ in Acetone | Reflux | Mixture | Common, mild conditions, but often results in poor regioselectivity[13]. |
| LDA in THF | -78 °C to 0 °C | Potentially higher N1 | The bulky base may favor deprotonation/coordination at the less sterically hindered N1 position. |
| MeMgBr in THF | 0 °C to Room Temp | Potentially higher N1 | Directed metalation effect; Mg²⁺ may coordinate to N1, directing the methyl group[12]. |
Question: How can I effectively separate the N1 and N3 methylated isomers?
Answer: If optimizing the reaction fails to yield a single isomer, purification is the only option.
-
Chromatography: While difficult, separation may be possible with specialized techniques.
-
Supercritical Fluid Chromatography (SFC): Often provides better resolution for closely related isomers than standard HPLC.
-
Advanced Column Chromatography: Use a high-performance silica gel and test a wide range of solvent systems with different polarities and selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol or using additives).
-
-
Fractional Crystallization: This can be a powerful technique if one isomer is significantly less soluble or forms crystals more readily than the other in a particular solvent system. This requires screening various solvents and is often a matter of trial and error.
Question: I see evidence of nitrile group hydrolysis in my final product NMR (e.g., broad NH peaks, loss of nitrile signal). What is causing this?
Answer: This typically occurs if the conditions for methylation are too harsh or if there is a source of water in the reaction or workup.
-
Strongly Basic Conditions: Using strong bases like NaOH or KOH in the presence of water, especially with heating, can hydrolyze the nitrile groups to carboxamides.
-
Acidic Workup: A harsh acidic workup can also lead to hydrolysis.
-
Prevention: Ensure all reagents and solvents are anhydrous. Use non-aqueous workup procedures where possible. If a basic workup is needed, keep it brief and cold.
Section 5: References
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
-
Webster, O. W. (1971). U.S. Patent No. 3,629,318. Google Patents. Retrieved from
-
Ferris, J. P., & Sanchez, R. A. (1968). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses, 48, 60. Retrieved from [Link]
-
Begland, R. W., et al. (1974). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 39(9), 1235–1239. Retrieved from [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. Retrieved from [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Retrieved from [Link]
-
Acme Bioscience. (2025). This compound: Your Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]
-
Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. Polymers, 14(21), 4732. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2020). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
-
Viciu, M. S., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(5), 1376–1383. Retrieved from [Link]
-
ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]
-
Acar, Ç., & Tutsak, E. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 849-860. Retrieved from [Link]
-
Chiacchio, M. A., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4948. Retrieved from [Link]
-
ResearchGate. (2012). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(22), 7588. Retrieved from [Link]
-
Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Retrieved from
-
Wang, Y., et al. (2022). Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. Organic Chemistry Frontiers, 9(2), 481-487. Retrieved from [Link]
-
Poyatos, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1493–1502. Retrieved from [Link]
-
Babar, A., et al. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Biomaterials, 2020, 8828236. Retrieved from [Link]
-
ResearchGate. (2014). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]
-
Lei, H., et al. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 40(8), 2559–2564. Retrieved from [Link]
-
Gökçe, B., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 27(19), 6663. Retrieved from [Link]
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Technical Support Center: Regioselectivity and Reaction Optimization for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles underpinning our recommendations.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized imidazole derivative. Its reactivity is dominated by several key features:
-
The C2-Bromo Substituent: This is the primary site for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The C-Br bond is readily activated by palladium catalysts.
-
Electron-Withdrawing Dinitrile Groups: The two nitrile groups at the C4 and C5 positions are powerful electron-withdrawing groups. This electronic feature significantly influences the reactivity of the imidazole ring, making the C2 position more electrophilic and susceptible to nucleophilic attack under certain conditions.
-
The N1-Methyl Group: The methyl group at the N1 position prevents deprotonation and potential side reactions that can occur with N-H imidazoles. It also influences the steric and electronic environment of the imidazole ring.
This guide will help you harness these features to achieve high regioselectivity and yields in your synthetic transformations.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and issues encountered when working with this compound.
Q1: I am seeing low yields in my Suzuki-Miyaura coupling reaction. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
-
Catalyst Inactivity: The imidazole nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using a pre-catalyst or ensuring the active Pd(0) species is efficiently generated is crucial.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heterocycles like this one, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.
-
Base Incompatibility: The choice of base is critical. Strong bases can lead to decomposition of the substrate or catalyst. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under harsh basic conditions or at elevated temperatures, leading to the formation of the corresponding arene byproduct. Using potassium trifluoroborate salts can mitigate this issue.[1]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Br with H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and often arises from β-hydride elimination from the palladium-amido complex.[2] To minimize this:
-
Ligand Selection: Employing bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination by sterically hindering the formation of the required conformation for hydride elimination. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective in similar systems.[2]
-
Choice of Base: A weaker base might slow down the deprotonation of the amine, but it can also disfavor the β-hydride elimination pathway. Careful screening of bases is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?
A3: Yes, the strong electron-withdrawing effect of the two nitrile groups at the C4 and C5 positions makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This can be an alternative to palladium-catalyzed cross-coupling for certain nucleophiles. The generally accepted mechanism involves the formation of a Meisenheimer complex intermediate.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]
Q4: My reaction is not going to completion, even after extended reaction times. What should I check?
A4: Incomplete conversion can be due to:
-
Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods. Consider using a more robust pre-catalyst or a higher catalyst loading.
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure your solvent and reaction vessel are thoroughly degassed.
-
Poor Solubility: The substrate or other reagents may have poor solubility in the chosen solvent, limiting the reaction rate. Consider a solvent screen or using a co-solvent system.
Troubleshooting Guides
Guide 1: Improving Yield and Selectivity in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura reactions with this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activation or decomposition. | Use a pre-catalyst (e.g., SPhos Pd G3). Increase catalyst/ligand loading. |
| Poor choice of base. | Screen bases: Cs₂CO₃, K₂CO₃, K₃PO₄. | |
| Low reaction temperature. | Gradually increase the temperature in 10 °C increments. | |
| Hydrodebromination | Protodeboronation of the boronic acid. | Use potassium aryltrifluoroborate salts instead of boronic acids. Use anhydrous conditions with a base like KF.[5] |
| Catalyst-mediated side reaction. | Screen different ligands; sometimes less electron-rich ligands can suppress this. | |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Ensure thorough degassing of solvents and the reaction vessel. |
| High catalyst loading or temperature. | Reduce catalyst loading and/or reaction temperature. | |
| No Reaction | Catalyst poisoning by the imidazole nitrogen. | Use bulky ligands that shield the palladium center. |
| Inactive boronic acid. | Check the purity of the boronic acid; they can degrade on storage. |
Logical Workflow for Suzuki-Miyaura Optimization
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Guide 2: Navigating Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] Given the electron-deficient nature of the substrate, this reaction should be feasible, but careful optimization is key.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed complex, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5-2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitor by LC-MS).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting Table: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition. | Use a pre-catalyst designed for challenging substrates (e.g., G3 or G4 Buchwald pre-catalysts). |
| Base is not strong enough to deprotonate the amine-Pd complex. | Use a stronger base like LHMDS or KHMDS. Be mindful of substrate stability. | |
| Hydrodebromination | β-hydride elimination is competing with reductive elimination. | Use bulkier ligands (e.g., AdBrettPhos). Lower the reaction temperature. |
| Substrate Decomposition | The substrate may be sensitive to the strong base. | Use a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or a more active catalyst system. |
| Diarylation of Primary Amines | The product amine is reacting further. | Use a lower stoichiometry of the aryl bromide or a higher excess of the amine. |
Decision Tree for Ligand and Base Selection
Caption: Decision tree for Buchwald-Hartwig amination.
Guide 3: Stille Coupling Considerations
The Stille coupling is another effective C-C bond-forming reaction, utilizing organostannane reagents.[7][8] A key advantage is the stability of organostannanes to a wide range of conditions. However, the toxicity of tin reagents is a significant drawback.
Experimental Protocol: General Procedure for Stille Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a lithium chloride additive may be beneficial.
-
Add anhydrous, degassed solvent (e.g., THF, DMF, toluene).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench with aqueous KF to precipitate the tin byproducts.
-
Filter the mixture, extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Troubleshooting Table: Stille Coupling
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction | The transmetalation step is slow. | Add a Cu(I) co-catalyst (e.g., CuI). Add LiCl to facilitate the transmetalation. |
| Inefficient catalyst. | Screen different palladium sources and ligands (e.g., Pd₂(dba)₃ with P(furyl)₃). | |
| Stannane Homocoupling | Oxygen contamination. | Ensure rigorous degassing. |
| High temperature. | Reduce the reaction temperature. | |
| Difficulty Removing Tin Byproducts | Incomplete precipitation. | Use a larger excess of aqueous KF during workup and stir for several hours. |
| Co-elution during chromatography. | Use specific workup procedures for tin removal before chromatography. |
References
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Strotman, N. A., & Chobanian, H. R. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
Handy, S. T., & Zhang, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. [Link]
-
Handy, S. T., & Zhang, Y. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Erdogan, T., & Erdoğan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. [Link]
-
Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sharma, P., et al. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Isley, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
Leitch, J. A., et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chemistry. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in organic solvents
Technical Support Center: A Scientist's Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the dedicated technical support guide for this compound (CAS No. 115905-43-6)[1]. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this compound. My goal is to provide you not just with protocols, but with the underlying chemical principles to empower you to troubleshoot and optimize your own experimental conditions. We frequently field questions about the solubility of this molecule, and this guide consolidates our expertise and best-practice recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Q1: Why is this compound so difficult to dissolve in common organic solvents?
A: The solubility behavior of this molecule is a direct consequence of its unique chemical structure. Several competing factors are at play:
-
High Polarity and Strong Intermolecular Forces: The two cyano (-CN) groups are highly polar and electron-withdrawing. This creates strong dipole-dipole interactions between molecules.[2] The imidazole ring itself is also polar. These forces cause the molecules to pack tightly in a crystal lattice.
-
High Crystal Lattice Energy: The planar nature of the imidazole ring and the linear geometry of the nitrile groups allow for very efficient and stable crystal packing. A significant amount of energy is required to overcome these lattice forces and solvate the individual molecules.
-
Limited Hydrogen Bonding: The nitrogen at position 1 is methylated, which removes its ability to act as a hydrogen bond donor. While the other nitrogen in the ring and the nitrile groups can act as hydrogen bond acceptors, the lack of a strong donor site limits its interaction with protic solvents like alcohols compared to its non-methylated analogue.[2][3]
In essence, for a solvent to be effective, it must provide stronger solute-solvent interactions than the solute-solute interactions that hold the crystal together.[4]
Q2: What are the recommended starting solvents for dissolving this compound?
A: Based on the "like dissolves like" principle, highly polar aprotic solvents are the most promising candidates.[4] These solvents have strong dipole moments capable of disrupting the compound's crystal lattice.
| Solvent Class | Recommended Examples | Rationale & Expected Outcome |
| Primary (High Likelihood of Success) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are most likely to effectively solvate the molecule. Expect moderate to good solubility, especially with gentle heating. |
| Secondary (Moderate Likelihood) | Acetonitrile (ACN), Acetone | These are polar aprotic solvents but are less powerful than the primary recommendations. They may require heating to achieve useful concentrations. Acetonitrile is often a good choice for compounds containing nitrile groups.[2] |
| Tertiary (Low Likelihood) | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc) | These solvents have lower polarity and are generally poor choices. They are unlikely to overcome the compound's strong intermolecular forces and will likely result in very low solubility. |
| Poor Solvents | Alcohols (Methanol, Ethanol), Toluene, Hexanes | Protic solvents like alcohols may have limited success due to the N-methylation. Nonpolar solvents like toluene and hexanes are ineffective. |
Q3: Is it safe to heat the compound to improve solubility? What are the risks?
A: Yes, applying heat is a standard and effective method to increase the solubility of most solids.[5] However, it must be done with caution. The reported melting point for this compound is in the range of 142-145°C.[6]
Best Practices for Heating:
-
Temperature Control: Always use a precisely controlled heating source (e.g., a stirring hotplate with a temperature probe or an oil bath).
-
Stay Below the Melting Point: Do not heat the solution to a temperature exceeding ~120°C to minimize the risk of degradation.
-
Use a Reflux Condenser: When heating for extended periods, especially with volatile solvents, a reflux condenser is essential to prevent solvent loss and concentration changes.
-
Monitor for Color Change: Any significant darkening or change in color upon heating could be an indicator of thermal decomposition.
Q4: My compound dissolves in a hot solvent but "oils out" or crashes out immediately upon cooling. What should I do?
A: This phenomenon, known as "oiling out," occurs when a supersaturated solution cools so rapidly that the compound comes out of solution above its melting point or as an amorphous, non-crystalline solid.[7] It often indicates that the solvent is a very poor choice at lower temperatures or that impurities are present.
Solutions:
-
Add More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-heat the mixture to dissolve the oil and add 10-20% more of the hot solvent before allowing it to cool again.[8]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop (insulating it with paper towels can help) before moving it to an ice bath.[7]
-
Switch to a Co-Solvent System: This is often the most effective solution. Dissolve the compound in a minimal amount of a "good" hot solvent (like DMSO) and then slowly add a "poor," miscible solvent (like isopropanol or toluene) until turbidity persists. Re-heat to clarify and then cool slowly. This method disrupts the crystal lattice formation in a more controlled manner.[7][9]
Part 2: Troubleshooting Workflows & In-Depth Guides
Guide 1: A Systematic Workflow for Solubility Optimization
This workflow provides a logical progression for tackling solubility issues, from initial solvent screening to the development of a robust co-solvent system.
Caption: A decision workflow for systematically troubleshooting the solubility of this compound.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating and provide a reliable framework for your experiments.
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows you to determine the approximate solubility of the compound in a given solvent at a specific temperature.[10]
Objective: To quantify the solubility in mg/mL.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO)
-
Vials with screw caps
-
Stirring hotplate or shaker bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Pre-weighed collection vials
Methodology:
-
Prepare a Slurry: Add an excess amount of the compound to a known volume of the solvent in a vial (e.g., 20 mg in 2 mL of DMSO). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25°C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is saturated.
-
Sample Collection: After equilibration, allow the solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.
-
Filtration: Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Be careful not to use excessive heat that could sublime or degrade the compound.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation:
-
Mass of solute = (Final vial weight) - (Initial vial weight)
-
Solubility (mg/mL) = (Mass of solute in mg) / (Volume of supernatant filtered in mL)
-
Protocol 2: Developing a Two-Solvent (Co-Solvent) System for Recrystallization
This protocol is used when a single solvent is inadequate, leading to oiling out or poor crystal formation.[7]
Objective: To find a solvent/anti-solvent mixture that allows for controlled crystallization.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble (e.g., DMF)
-
A miscible "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., Isopropanol)
-
Erlenmeyer flask and reflux condenser
-
Stirring hotplate
Methodology:
-
Dissolution: Place the crude compound in the Erlenmeyer flask. Add the minimum amount of the "good" solvent (DMF) required to dissolve the solid at an elevated temperature (e.g., 80°C) with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage to remove them.
-
Addition of Anti-Solvent: While maintaining the temperature, add the "poor" solvent (Isopropanol) dropwise to the hot, clear solution until you observe persistent cloudiness (turbidity). This indicates the point of saturation for the mixed solvent system.
-
Clarification: Add a few more drops of the hot "good" solvent (DMF) until the solution becomes clear again. This ensures you are just below the saturation point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal nucleation should begin as the solution cools.
-
Full Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent (Isopropanol), and dry under vacuum.
By following these guidelines and protocols, researchers can systematically overcome the solubility challenges associated with this compound, enabling more reliable and reproducible experimental outcomes.
References
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4). Available at: [Link]
-
Solubility of Things. (n.d.). Imidazole. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Available at: [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158419821, C10H4N8. Available at: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Available at: [Link]
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
PubMed Central. (n.d.). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
-
Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). Available at: [Link]
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Technical Support Center: Cross-Coupling Reactions with 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly electron-deficient substrate. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Introduction: The Challenge of a Highly Electron-Deficient Heteroaryl Halide
This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of two potent electron-withdrawing nitrile groups on the imidazole ring significantly alters its reactivity in palladium-catalyzed cross-coupling reactions. These groups, while often desirable in the final product, can complicate the catalytic cycle and lead to catalyst deactivation. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The primary reason for poor performance in cross-coupling reactions with this substrate is its high electron deficiency. The two nitrile groups strongly pull electron density from the imidazole ring, which can impact multiple stages of the catalytic cycle and promote catalyst deactivation. Key issues include:
-
Difficult Oxidative Addition: While electron-withdrawing groups can sometimes facilitate oxidative addition, in highly electron-poor systems, the C-Br bond can be strengthened, making it less susceptible to cleavage by the Pd(0) catalyst.[1][2]
-
Catalyst Inhibition by Nitrile Coordination: The nitrogen lone pair of the nitrile groups can coordinate to the palladium center, forming stable off-cycle complexes that inhibit catalyst turnover.
-
Dehalogenation Side Reactions: Electron-deficient aryl halides are particularly prone to dehalogenation, where the bromine atom is replaced by a hydrogen, leading to an undesired byproduct and consuming the starting material.[3]
-
Unfavorable Reductive Elimination: The electron-poor nature of the imidazole ring can make the final reductive elimination step to form the C-C bond slower, allowing for side reactions to occur.[4][5][6]
Q2: What is catalyst deactivation and how does it manifest in my reaction?
A2: Catalyst deactivation refers to the loss of catalytic activity during a reaction. In the context of your experiment, you might observe this as:
-
The reaction starting but then stalling, as monitored by TLC or LC-MS.
-
The formation of palladium black, which is a sign of catalyst decomposition and aggregation.
-
The presence of significant amounts of starting material even after prolonged reaction times.
-
The formation of byproducts, such as the dehalogenated imidazole or homocoupled products.
Q3: Can the imidazole nitrogen atom itself poison the catalyst?
A3: Yes, the nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7][8] This is a known issue with nitrogen-containing heterocycles. In the case of this compound, the electron-withdrawing nitrile groups reduce the basicity of the imidazole nitrogens, which might lessen this effect compared to more electron-rich imidazoles. However, it remains a potential pathway for catalyst deactivation.
Troubleshooting Guide: Overcoming Catalyst Deactivation
This section provides a systematic approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Strategy & Rationale |
| Inefficient Oxidative Addition | 1. Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[1][9] 2. Catalyst Pre-activation: Use a pre-formed, active Pd(0) catalyst or a precatalyst that is easily reduced in situ. 3. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. |
| Catalyst Inhibition/Decomposition | 1. Ligand Selection: As mentioned, bulky ligands can shield the palladium center and prevent unwanted coordination from the nitrile groups or solvent. 2. Degassing: Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. 3. Anhydrous Conditions: Use dry solvents and reagents, as water can contribute to catalyst decomposition and dehalogenation pathways.[3] |
| Slow Reductive Elimination | 1. Ligand Choice: Less electron-donating ligands can sometimes favor reductive elimination.[10] However, this needs to be balanced with the need for efficient oxidative addition. A screening of ligands with varying electronic properties may be necessary. 2. Additives: In some cases, additives can promote reductive elimination, though this is highly system-dependent. |
Issue 2: Significant Dehalogenation Byproduct
| Potential Cause | Troubleshooting Strategy & Rationale |
| Presence of Hydride Sources | 1. Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can be a source of hydrides that lead to dehalogenation. 2. Choice of Base: Use a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃, to minimize the presence of water. |
| Slow Transmetalation/Reductive Elimination | 1. Optimize Base: The choice of base is critical. A stronger base can sometimes accelerate transmetalation, but may also promote dehalogenation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. 2. Boronic Acid Quality: Ensure the use of high-purity boronic acid or consider using the corresponding boronate ester to improve stability and reactivity. |
Issue 3: Formation of Homocoupling Products
| Potential Cause | Troubleshooting Strategy & Rationale |
| Oxygen Contamination | 1. Rigorous Degassing: Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions. |
| Inefficient Cross-Coupling | 1. Optimize Reaction Parameters: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Re-evaluate the catalyst system, temperature, and base to accelerate the main reaction pathway. |
Experimental Protocols: A Starting Point
The following are generalized protocols that can be used as a starting point for optimizing your cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Data Summary: Recommended Starting Conditions
| Parameter | Suzuki-Miyaura | Heck | Sonogashira |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos | P(o-tol)₃, P(t-Bu)₃ | PPh₃, Xantphos |
| Base | K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | Et₃N, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene | DMF, Acetonitrile | THF, DMF |
| Temperature | 80-110 °C | 100-120 °C | 60-100 °C |
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the key steps in a generic cross-coupling cycle and potential deactivation pathways.
Caption: General catalytic cycle and common deactivation pathways.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues in your cross-coupling reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- Hartwig, J. F. (2010).
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Grushin, V. V. (2002). Hydrodehalogenation, Dimerization, and Disproportionation of Haloarenes in the Presence of Palladium Catalysts. Accounts of Chemical Research, 35(3), 160–166.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Jutand, A. (2007). Rate and Mechanism of the Suzuki−Miyaura Reaction. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-61). Wiley-VCH Verlag GmbH & Co. KGaA.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- Negishi, E.-i. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
- Bedford, R. B. (2003). High-activity catalysts for Suzuki coupling and their application in a continuous-flow system. Journal of the Chemical Society, Dalton Transactions, (21), 4175-4182.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Troubleshooting guide for the functionalization of the imidazole ring in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the functionalization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The unique electronic nature of this molecule, characterized by an electron-deficient imidazole core due to the two cyano groups, presents both opportunities and specific hurdles in derivatization. This guide provides in-depth, field-proven insights to help you troubleshoot your experiments effectively.
Understanding the Reactivity of the Core Scaffold
This compound is an organic compound with the molecular formula C₆H₃BrN₄.[1] Its structure features a bromine atom at the 2-position, a methyl group on one of the nitrogen atoms, and two cyano groups at the 4 and 5-positions.[2] These electron-withdrawing cyano groups significantly influence the reactivity of the imidazole ring, making it highly susceptible to certain transformations while potentially inhibiting others. The primary site of functionalization is the C2-bromo position, which can be targeted by a variety of cross-coupling and substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound.
FAQ 1: My Suzuki-Miyaura cross-coupling reaction is not working or giving low yields. What are the common causes and solutions?
Answer: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4] However, the electron-deficient nature of your imidazole substrate can present challenges.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
FAQ 3: Can I perform a lithiation and electrophilic quench at the C2 position?
Answer: Yes, lithiation followed by quenching with an electrophile is a viable strategy for functionalizing imidazoles. However, direct lithiation of your substrate might be complicated by the presence of the acidic methyl protons and the electrophilic nature of the nitrile groups. A more common approach for 2-haloimidazoles is a lithium-halogen exchange.
Key Challenges and Solutions:
-
Reaction Conditions: Lithium-halogen exchange typically requires strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. [5][6]* Side Reactions: The nitrile groups are susceptible to attack by organolithium reagents. To minimize this, it is crucial to perform the reaction at very low temperatures and for a short duration before adding the electrophile.
-
Alternative: Magnesium-Halogen Exchange: A Grignard reagent can be formed via magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). Grignard reagents are generally less reactive towards nitriles than organolithiums, which could offer a cleaner reaction profile.
Proposed Workflow for Lithium-Halogen Exchange:
-
Dissolve this compound in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 equivalents) and stir for a short period (e.g., 15-30 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous work-up and purification.
FAQ 4: Is nucleophilic aromatic substitution (SNAr) a feasible functionalization strategy?
Answer: Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this substrate due to the strong electron-withdrawing nature of the two cyano groups, which activate the imidazole ring towards nucleophilic attack. [7][8]The bromine at the C2 position can be displaced by various nucleophiles.
Factors Influencing SNAr Reactions:
-
Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, and amines are required.
-
Leaving Group Ability: In SNAr, the reactivity order of halogens is often F > Cl > Br > I, which is the opposite of SN1/SN2 reactions. [9]This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. While bromine is not the best leaving group for SNAr, the high degree of activation from the nitrile groups should still allow for the reaction to proceed.
-
Reaction Conditions: SNAr reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Example Protocol for SNAr with a Thiol:
| Parameter | Recommendation |
| Substrate | This compound (1.0 equiv) |
| Nucleophile | Thiophenol (1.2 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF, 0.2 M |
| Temperature | 80-120 °C |
| Atmosphere | Air or inert |
Potential Side Reactions and Their Mitigation
-
Hydrolysis of Nitrile Groups: Under strongly acidic or basic conditions, especially with prolonged heating in the presence of water, the nitrile groups can hydrolyze to amides or carboxylic acids. To avoid this, use anhydrous conditions where possible and milder bases if hydrolysis is observed.
-
Debromination: Reductive debromination can occur as a side reaction in some palladium-catalyzed couplings, leading to the formation of 1-methyl-1H-imidazole-4,5-dicarbonitrile. This can be minimized by ensuring efficient coupling through optimization of the catalyst, ligand, and reaction conditions.
-
Homocoupling of Boronic Acids: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the catalytic cycle is inefficient. Using the correct stoichiometry and an effective catalyst system can suppress this side reaction.
-
N-Demethylation: While generally stable, the N-methyl group could potentially be cleaved under very harsh conditions, though this is less common for imidazoles compared to other heterocycles. [10]If this is suspected, milder reaction conditions should be explored.
This guide provides a starting point for troubleshooting the functionalization of this compound. Successful synthesis will often depend on careful optimization of the reaction parameters for your specific substrate and coupling partner.
References
- Vertex AI Search Grounding API. (n.d.). Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 - Smolecule.
- RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles.
- Vertex AI Search Grounding API. (n.d.). This compound: Your Key Intermediate for Advanced Chemical Synthesis.
- Vertex AI Search Grounding API. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC.
- YouTube. (2023, March 6). Buchwald-Hartwig amination.
- Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
- ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- CookeChem. (n.d.). This compound , 98% , 115905-43-6.
- YouTube. (2020, July 11). Suzuki Coupling.
- ResearchGate. (2018, February 5). How to remove a tosyl-group from an imidazole ring?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.
Sources
- 1. This compound , 98% , 115905-43-6 - CookeChem [cookechem.com]
- 2. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Strategies to minimize impurity formation during the synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to minimize impurity formation and optimize your synthetic protocol.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route commences with the cyclization of diaminomaleonitrile (DAMN), followed by N-methylation and bromination. Impurities can arise at each of these stages, impacting the quality of the final product and potentially complicating downstream applications. This guide will dissect each step of the synthesis, identify potential pitfalls, and provide actionable strategies to mitigate impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Synthesis of the Imidazole Core
The initial and crucial step is the formation of the imidazole ring from diaminomaleonitrile.
Q1: I am observing a low yield and a complex mixture of byproducts during the cyclization of diaminomaleonitrile. What are the likely causes and solutions?
A1: The cyclization of diaminomaleonitrile, often with an orthoester like trimethyl orthoformate, to form the imidazole ring is sensitive to reaction conditions. Here are the primary causes of low yield and impurity formation:
-
Incomplete Cyclization: Insufficient reaction time or temperature can lead to the presence of unreacted diaminomaleonitrile and partially reacted intermediates.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated appropriately and for a sufficient duration until the starting material is consumed.
-
-
Side Reactions of Diaminomaleonitrile: DAMN is a reactive molecule that can undergo self-polymerization or hydrolysis under certain conditions.[1]
-
Solution: Use high-purity diaminomaleonitrile. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The reaction should be performed in a dry, aprotic solvent to minimize hydrolysis.
-
-
Formation of Polymeric Byproducts: High temperatures can sometimes promote the formation of insoluble, dark-colored polymeric materials.
-
Solution: Optimize the reaction temperature. A gradual increase in temperature might be beneficial. If polymerization is a significant issue, consider using a milder cyclization agent or a different solvent system.
-
Part 2: N-Methylation of the Imidazole Ring
The introduction of the methyl group onto the imidazole nitrogen is a critical step where regioselectivity can be a concern.
Q2: My N-methylation step is producing a mixture of N1- and N3-methylated isomers. How can I improve the regioselectivity?
A2: The methylation of an unsymmetrically substituted imidazole can indeed lead to a mixture of regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the imidazole ring and the reaction conditions.
-
Tautomerism: The N-H proton of the imidazole ring can exist on either nitrogen, leading to two tautomeric forms. Methylation can occur on either nitrogen.
-
Strategy 1: Pre-formation of the Anion: Deprotonating the imidazole with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous THF or DMF) before adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) can significantly improve regioselectivity. The position of deprotonation is often directed by the substituents.
-
Strategy 2: Choice of Methylating Agent: The size and reactivity of the methylating agent can influence the site of attack. Experimenting with different methylating agents might favor the formation of the desired isomer.
-
-
Steric Hindrance: If one of the nitrogen atoms is sterically more accessible, methylation will preferentially occur there.
Q3: I am seeing byproducts that suggest over-methylation. How can this be avoided?
A3: Over-methylation can occur if the reaction conditions are too harsh or if an excess of the methylating agent is used, leading to the formation of a quaternary imidazolium salt.
-
Control Stoichiometry: Use a precise stoichiometry of the methylating agent (typically 1.0 to 1.1 equivalents). Adding the methylating agent slowly to the reaction mixture can also help to control the reaction.
-
Temperature Control: Perform the methylation at a controlled, and often lower, temperature to reduce the rate of the second methylation step.
Part 3: Bromination of the Methylated Imidazole
The final step involves the electrophilic bromination of the 1-methyl-1H-imidazole-4,5-dicarbonitrile intermediate.
Q4: The bromination of my methylated imidazole is not selective and I am getting di- and tri-brominated impurities. How can I achieve mono-bromination at the C2 position?
A4: The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution.[2] The presence of activating groups can lead to over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled bromination of activated aromatic systems as it is easier to handle than liquid bromine and can offer better selectivity.[3]
-
Reaction Conditions:
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to control the reactivity of the system.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used. The choice of solvent can influence the reaction rate and selectivity.
-
Stoichiometry: Carefully control the stoichiometry of NBS. Use of 1.0 equivalent of NBS is recommended for mono-bromination.
-
-
Slow Addition: Add the brominating agent slowly to the solution of the imidazole derivative to maintain a low concentration of the electrophile and minimize over-reaction.
Q5: I am observing impurities that suggest hydrolysis of the nitrile groups. How can I prevent this?
A5: The dicarbonitrile functionality can be sensitive to hydrolysis, especially under acidic or basic conditions, leading to the formation of amide or carboxylic acid impurities.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can lead to the hydrolysis of the nitrile groups, particularly if the reaction is run for an extended period or at elevated temperatures.
-
Neutral pH: Maintain a neutral or slightly acidic reaction medium. Strong acids or bases can catalyze the hydrolysis of nitriles. If an acid scavenger is needed during bromination (to neutralize the succinimide byproduct from NBS), a non-nucleophilic base should be chosen carefully.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-methyl-1H-imidazole-4,5-dicarbonitrile
This protocol focuses on the controlled formation of the methylated imidazole precursor.
-
Cyclization:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend diaminomaleonitrile (1.0 eq) in anhydrous toluene.
-
Add trimethyl orthoformate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the diaminomaleonitrile is consumed.
-
Cool the reaction mixture and collect the precipitated 1H-imidazole-4,5-dicarbonitrile by filtration. Wash with cold toluene and dry under vacuum.
-
-
N-Methylation:
-
To a stirred suspension of 1H-imidazole-4,5-dicarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Bromination of 1-methyl-1H-imidazole-4,5-dicarbonitrile
This protocol is designed to achieve selective mono-bromination at the C2 position.
-
Bromination:
-
Dissolve 1-methyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Summary
| Impurity Type | Potential Source | Mitigation Strategy | Analytical Detection Method |
| Over-brominated Species | Excess brominating agent, high reaction temperature | Precise stoichiometry of NBS, low reaction temperature | HPLC, LC-MS, GC-MS |
| N-Isomers | Non-selective methylation | Pre-formation of the anion before methylation | HPLC, NMR Spectroscopy |
| Hydrolyzed Nitriles | Presence of water, non-neutral pH | Use of anhydrous reagents and solvents | HPLC, LC-MS, IR Spectroscopy |
| Unreacted Intermediates | Incomplete reaction | Monitor reaction to completion (TLC, HPLC) | TLC, HPLC, GC-MS |
| Polymeric Byproducts | High temperature during cyclization | Optimized reaction temperature | Insoluble material, Characterization difficult |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the key steps in the synthesis and highlights where impurities are likely to form.
Caption: Synthetic pathway and common impurity formation points.
Detection and Quantification of Impurities
A robust analytical methodology is crucial for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and intermediates. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying isomeric impurities.
Purification Strategies for Polar Heterocycles
The target molecule and its precursors are polar, which can present challenges for purification.
-
Column Chromatography:
-
Normal Phase: Silica gel is commonly used. For polar and basic compounds, adding a small amount of a modifier like triethylamine or ammonia to the eluent can improve peak shape and reduce tailing.[4]
-
Reversed-Phase: For highly polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase is often more effective.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds.[4]
-
-
Crystallization: If the final product is a solid, recrystallization is a powerful technique for removing impurities. A systematic solvent screen should be performed to identify a suitable solvent or solvent mixture.
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the desired neutral product.
References
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Semantic Scholar. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. [Link]
-
ResearchGate. (2022). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. [Link]
-
LookChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-METHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE. [Link]
- Google Patents. (n.d.).
-
PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
-
Chemistry Online. (2022). Imidazoles. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile Purity by HPLC
Abstract: This guide provides a comprehensive framework for the validation of an analytical method for determining the purity of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. We present a detailed High-Performance Liquid Chromatography (HPLC) protocol, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated method for purity assessment of this critical imidazole intermediate.
Introduction: The Analytical Imperative
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its molecular structure, featuring a brominated imidazole core with two cyano groups, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially leading to undesired side products, reduced yields, and compromised biological activity in final compounds.
Therefore, a rigorously validated analytical method is not merely a quality control measure but a foundational requirement for ensuring the integrity and reproducibility of research and development efforts. This guide details the validation of a primary HPLC method and provides a comparative analysis with a secondary, orthogonal technique to ensure a comprehensive purity profile.
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound (Molecular Formula: C6H3BrN4, Molecular Weight: 211.02 g/mol ) presents specific analytical considerations.[2] The presence of the imidazole ring and two nitrile groups imparts a significant degree of polarity to the molecule. This polarity can make it challenging to achieve good retention on traditional reversed-phase HPLC columns, which rely on hydrophobic interactions.[3][4][5] Separating the target analyte from structurally similar impurities, such as unreacted starting materials or side-products from bromination or methylation, requires a highly specific and robust method.
Primary Method Validation: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the quintessential "workhorse" in the pharmaceutical industry for assay and impurity analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally unstable.[6][7]
Rationale for HPLC Method Design
Given the polar nature of the analyte, a standard C18 reversed-phase column might offer insufficient retention. To counter this, our method employs a modern, polar-endcapped C18 column. These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases, preventing the "ligand folding" or "phase collapse" that can plague traditional C18 columns under such conditions.[5][8] A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.
Detailed Experimental Protocol: HPLC-PDA
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm for peak purity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Method Validation Protocol & Results (ICH Q2(R1))
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12]
Caption: A typical workflow for HPLC method validation following ICH guidelines.
Summary of Validation Results:
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo at the analyte retention time. Peak purity index > 99.5%. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration. | Pass (r² = 0.9998) |
| Range | 80% to 120% of the test concentration.[9] | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%). | Pass (99.2% - 101.5%) |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Pass (RSD = 0.45%) |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and analysts. | Pass (RSD = 0.82%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[13][14] Calculated as 3.3 * σ / S.[15][16] | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[13][14] Calculated as 10 * σ / S.[15][16] | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% with deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic). | Pass |
Note: σ = standard deviation of the response; S = slope of the calibration curve.
The results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of purity determination.
Comparative Analysis: An Orthogonal Approach
To ensure the highest confidence in purity assessment, employing an orthogonal method—one that relies on a different separation principle—is a critical component of a comprehensive validation strategy.[17][18] This approach significantly reduces the risk of co-eluting impurities going undetected.[17]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds.[6][7] When coupled with a Mass Spectrometer (MS), it provides unparalleled identification capabilities based on a compound's mass-to-charge ratio.[19] While our target analyte is not highly volatile, it possesses sufficient thermal stability to be analyzed by GC with appropriate method parameters.
Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase, a fundamentally different mechanism than the polarity-based separation in reversed-phase HPLC.[20] This makes GC-MS an excellent orthogonal technique to confirm purity and identify any potential volatile or semi-volatile impurities not detected by HPLC.[19]
Caption: Decision tree for selecting an appropriate analytical method.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-PDA | GC-MS | Rationale & Justification |
| Applicability | Broad; ideal for non-volatile & thermally unstable compounds.[6][7] | Specific; requires volatile & thermally stable compounds.[19][21] | HPLC is more versatile for a wider range of pharmaceutical intermediates.[6] |
| Separation Principle | Polarity / Hydrophobicity | Boiling Point / Volatility | The different principles make them excellent orthogonal methods. |
| Detection | UV-Vis Absorbance (Quantitative) | Mass-to-Charge Ratio (Confirmatory & Quantitative) | GC-MS provides superior structural information for impurity identification. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | GC-MS is generally more sensitive for amenable compounds.[19] |
| Sample Preparation | Simple dissolution | May require derivatization for less volatile compounds. | HPLC often has simpler and faster sample preparation workflows. |
| Analysis Time | Typically 10-60 minutes.[21] | Typically faster, often under 30 minutes.[21] | GC can offer higher throughput for suitable analytes.[7] |
| Cost (Operational) | Higher due to solvent consumption.[7] | Lower due to use of gases as mobile phase.[7] | The cost of solvents for HPLC is a significant operational expense. |
Conclusion and Recommendations
The validated Reversed-Phase HPLC method presented here is robust, reliable, and fit for the purpose of routine purity testing and quality control of this compound. It meets all acceptance criteria set forth by the ICH Q2(R1) guidelines.
For routine quality control and release testing, the validated HPLC method is the recommended primary technique due to its versatility, established robustness, and straightforward sample preparation.
For impurity profiling, reference standard characterization, and investigational purposes, the use of GC-MS as an orthogonal technique is strongly recommended. This dual-method approach provides the highest level of confidence in the material's purity, ensuring that both non-volatile and volatile impurities are effectively identified and controlled. Adopting this comprehensive strategy is essential for maintaining the highest standards of scientific integrity in drug discovery and development.
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Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from Altabrisa Group. [Link]
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Quality Assistance. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Retrieved from Quality Assistance. [Link]
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Phenomenex. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from Phenomenex. [Link]
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Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from Lösungsfabrik. [Link]
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Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (PDF available online). [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from AMP Tech Instruments. [Link]
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Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from Scribd. [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from Phenomenex. [Link]
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Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager Magazine. [Link]
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Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]
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GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from GenTech Scientific. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
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Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from Chromatography Today. [Link]
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Reactivity Revolution: A Comparative Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile and its Halogenated Congeners in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the imidazole scaffold remains a cornerstone for innovation. Its prevalence in biologically active molecules and functional materials necessitates a deep understanding of its chemical behavior, particularly when substituted with functionalities that modulate its reactivity. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile , a highly functionalized and reactive building block, against other halogenated imidazoles. We will explore its performance in key synthetic transformations, supported by experimental data and established chemical principles, to provide researchers, scientists, and drug development professionals with a robust framework for strategic molecular design.
The Impact of Substitution: Unpacking the Reactivity of this compound
The reactivity of a halogenated imidazole is not solely dictated by the carbon-halogen bond. The electronic landscape of the entire molecule, shaped by its substituents, plays a pivotal role. In the case of this compound, two key features dramatically influence its chemical behavior: the bromine atom at the C2 position and the two electron-withdrawing nitrile groups at the C4 and C5 positions.
The C2 position of the imidazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. The presence of two potent electron-withdrawing dicarbonitrile groups further amplifies this effect, rendering the entire imidazole ring significantly electron-poor.[1] This electronic modulation is the cornerstone of the enhanced reactivity observed for this molecule compared to its less substituted counterparts.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] The performance of halogenated imidazoles in these transformations is a direct reflection of their reactivity, which generally follows the trend I > Br > Cl for the leaving group in the oxidative addition step.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and heteroaryl-aryl structures.[3][4] While direct comparative kinetic data for this compound is not extensively published, we can infer its reactivity based on established principles and data from analogous systems. The electron-deficient nature of the imidazole ring in this compound is expected to facilitate the oxidative addition of palladium(0), a key step in the catalytic cycle.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Halogenated Imidazole | Predicted Relative Reactivity | Rationale |
| 2-Iodo-1-methyl-1H-imidazole-4,5-dicarbonitrile | Highest | Weaker C-I bond facilitates faster oxidative addition. |
| This compound | High | Strong activation by dicarbonitrile groups; C-Br bond is readily cleaved. |
| 2-Chloro-1-methyl-1H-imidazole-4,5-dicarbonitrile | Moderate | Stronger C-Cl bond requires more forcing conditions for oxidative addition. |
| 2-Bromo-1-methyl-1H-imidazole | Moderate to Low | Lacks the strong activating effect of the dicarbonitrile groups. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 2-Bromoimidazole
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-bromoimidazole with an arylboronic acid.[5][6]
Materials:
-
2-Bromoimidazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene, or DMF)
Procedure:
-
To a dry Schlenk flask, add the 2-bromoimidazole derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[7][8] The electronic properties of the aryl halide play a crucial role in the efficiency of this reaction. The highly electron-deficient nature of this compound makes it an excellent substrate for this transformation, likely proceeding under milder conditions and with higher yields compared to less activated bromoimidazoles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of a 2-bromoimidazole.[9][10]
Materials:
-
2-Bromoimidazole derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 2-bromoimidazole derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling: Tin-Based C-C Bond Formation
The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents.[11][12] The reactivity of this compound in Stille coupling is expected to be high due to the facile oxidative addition step.
Experimental Protocol: General Stille Coupling Procedure
The following is a representative procedure for the Stille coupling of a bromo-heterocycle.[13]
Materials:
-
2-Bromoimidazole derivative (1.0 mmol)
-
Organostannane reagent (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or THF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a degassed solution of the 2-bromoimidazole derivative in the anhydrous solvent, add the palladium catalyst and any additives.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 60-100 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNA r): A Tale of Electronic Activation
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNA r) when sufficiently activated by electron-withdrawing groups.[14][15] The dicarbonitrile substitution on the imidazole ring of this compound makes it an exceptional substrate for SNA r reactions. The strong inductive and resonance effects of the nitrile groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[14]
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Halogenated Imidazole | Predicted Relative Reactivity | Rationale |
| This compound | Very High | Strong activation from two electron-withdrawing nitrile groups. |
| 2-Bromo-1-methyl-5-nitro-1H-imidazole | High | Strong activation from the nitro group. |
| 2-Bromo-1-methyl-1H-imidazole | Very Low / Unreactive | Lacks significant activation for SNAr. |
It is important to note that the reactivity order of halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of that in palladium-catalyzed couplings. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the more electronegative halogen's ability to polarize the C-X bond. However, the leaving group ability (I > Br > Cl > F) also plays a role.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
This compound stands out as a highly reactive and versatile building block in organic synthesis. The synergistic effect of the bromine atom at the electron-deficient C2 position and the potent electron-withdrawing dicarbonitrile groups at the C4 and C5 positions confers exceptional reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to less activated halogenated imidazoles. For researchers aiming to construct complex, functionalized imidazole-containing molecules, this compound offers a distinct advantage, enabling access to a diverse range of chemical space with high efficiency.
References
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Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. Available from: [Link]
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Corley, E. G., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
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YouTube. Buchwald-Hartwig Coupling. Available from: [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(42), 13624-13628. Available from: [Link]
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PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available from: [Link]
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Biological activity of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives compared to existing compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imidazole Scaffold as a Versatile Pharmacophore
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a crucial component of naturally occurring molecules like the amino acid histidine and purines. Its unique ability to act as both a proton donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with a wide range of biological targets.[2][3] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][4][5]
The compound 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6) represents a particularly interesting scaffold for drug discovery.[6][7][8] The introduction of specific functional groups—a bromine atom at the 2-position, a methyl group at the N-1 position, and two nitrile (cyano) groups at the 4 and 5-positions—provides a unique combination of electronic and steric properties. The bromine atom can act as a leaving group for further derivatization through nucleophilic substitution, allowing for the creation of diverse chemical libraries.[9] The dicarbonitrile moiety significantly influences the molecule's polarity and can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.
This guide provides a comprehensive, objective comparison of the biological activities of derivatives from this scaffold against other existing compounds. We will delve into their antimicrobial and anticancer potential, and their capacity for enzyme inhibition, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: Synthesis and Derivatization Potential
The this compound scaffold is a key chemical intermediate, valued for its reactivity and utility in synthesizing more complex molecules for pharmaceuticals, agrochemicals, and materials science.[6] The synthesis generally involves the methylation of 2-bromo-1H-imidazole-4,5-dicarbonitrile. The parent compound, in turn, can be synthesized through methods like the bromination of imidazole derivatives followed by the introduction of cyano groups.[9]
The true value of this scaffold lies in the reactivity of the C2-bromo substituent. This position is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups (amines, thiols, etc.), which is a cornerstone of structure-activity relationship (SAR) studies.
Comparative Biological Activity
While specific biological data for this compound itself is limited in public literature, its unmethylated parent and other dicarbonitrile/dicarboxamide derivatives provide a strong basis for comparison.
1. Antimicrobial Activity
Imidazole derivatives are renowned for their antimicrobial properties.[10] Marketed antifungal drugs like Miconazole and Clotrimazole and the antibacterial/antiprotozoal drug Metronidazole are prime examples.[1][11] Their mechanisms of action are diverse, including the disruption of microbial cell membranes, inhibition of ergosterol biosynthesis in fungi, and interference with DNA replication.[3][10] Limited research on the parent compound, 2-bromo-1H-imidazole-4,5-dicarbonitrile, suggests it possesses moderate to weak antibacterial properties, serving as a foundational block for developing more potent agents.[9]
The antibacterial efficacy of imidazole derivatives is often linked to their lipophilicity, which can be tuned by adding different substituents.[12][13] It is hypothesized that derivatizing the 2-bromo position with various lipophilic side chains could significantly enhance antimicrobial potency.
Comparative Data: Antimicrobial Activity of Imidazole Derivatives
| Compound/Class | Organism(s) | Activity Metric (MIC/IC50) | Reference Compound | Source(s) |
| Nitroimidazole/Thiadiazole Hybrids | E. coli, K. pneumoniae | MIC: 40-41 µM | Norfloxacin (0.41-0.78 µM) | [11] |
| Metronidazole | Anaerobic Bacteria | Varies | - | [11] |
| Miconazole | Candida albicans | IC50: 80 nM (NOD inhibition) | - | [14] |
| Imidazole Chloride Ionic Liquids | Staphylococcus aureus | MIC increases with alkyl chain length | - | [13] |
| 2-Substituted-Imidazoles | E. coli, S. aureus, C. albicans | Moderate to high inhibition | Ciprofloxacin | [15] |
MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal inhibitory concentration. Data is for comparative context.
The data suggests that hybrid molecules, where the imidazole core is combined with other heterocyclic systems (like thiadiazole), can yield potent antibacterial agents, although they may still be less potent than established antibiotics like Norfloxacin.[11] The key takeaway is that the core imidazole scaffold is highly tunable, and derivatization is critical for achieving high potency.
2. Anticancer Activity
A significant body of research points to the anticancer potential of imidazole-based compounds.[4][16] Their mechanisms often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), or the induction of apoptosis.[3][17]
For instance, a series of N,N'-disubstituted imidazole-4,5-dicarboxamides (structurally related to the dicarbonitrile core) were shown to inhibit the proliferation of HL-60 leukemia cells with IC50 values in the 2.5-25 µM range, likely through interactions with the ATP-binding site of CDK2.[18] This highlights the potential of the 4,5-disubstituted imidazole core in designing kinase inhibitors. Another study on novel substituted imidazole derivatives demonstrated cytotoxicity against the T24 transitional carcinoma cell line with IC50 values of 56.11 µM and 67.29 µM.
Comparative Data: Anticancer Activity (IC50) of Imidazole Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Target/Mechanism (if known) | Source(s) |
| Imidazole-4,5-dicarboxamides | HL-60 (Leukemia) | 2.5 - 25 µM | CDK2 Inhibition | [18] |
| Imidazo[4,5-c]pyridine (cpd 5b) | HL-60, A549, HCT116 | 21 nM (CDK2) | CDK2 Inhibition | [18] |
| BRD9 Inhibitor (Y22073) | MV4-11 (Leukemia) | 70 nM | BRD9 Bromodomain Inhibition | [19] |
| Imidazo[1,2-c]pyrimidines | Leukemia cell lines | Micro- to submicromolar | CDK2 Inhibition | [20] |
| Substituted Imidazoles (59a, 59b) | HL-60, A549, SW480, MCF-7 | More active than Cisplatin | - | [16] |
IC50 = Half-maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly shows that imidazole derivatives can be developed into highly potent anticancer agents, with some compounds exhibiting nanomolar efficacy.[18][19] The most successful examples target specific proteins like CDK2 or BRD9, underscoring the importance of target-driven drug design. The this compound scaffold is an excellent starting point for creating libraries to screen against these and other relevant cancer targets.
3. Enzyme Inhibition
Beyond CDKs, the imidazole scaffold is a versatile inhibitor of various enzymes. The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, a mechanism exploited by many imidazole-based drugs. For example, some derivatives act as competitive inhibitors of allene oxide synthase by binding to its prosthetic heme iron.[21]
Other studies have demonstrated that imidazoles can inhibit microbial flavohemoglobin, which is involved in nitric oxide detoxification, with Ki values in the nanomolar to low micromolar range.[14] More broadly, imidazoles have been investigated as inhibitors of carbonic anhydrase, a target for treating glaucoma and certain cancers.[22]
Comparative Data: Enzyme Inhibition by Imidazole Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Metric (Ki/IC50) | Mechanism | Source(s) |
| JM-8686 | Allene Oxide Synthase (AOS) | Ki ≈ 0.62 µM | Competitive | [21] |
| Miconazole | Flavohemoglobin (NOD) | Ki ≈ 80 nM | Reversible Binding | [14] |
| Ketoconazole | Flavohemoglobin (NOD) | Ki ≈ 5.0 µM | Reversible Binding | [14] |
| Imidazole | GH1 β-glucosidase | - | Partial Competitive | [23] |
| Imidazole-pyrimidine hybrids | Carbonic Anhydrase (hCA-IX) | IC50: 9.6 - 32.2 µM | - | [22] |
Ki = Inhibition constant; IC50 = Half-maximal inhibitory concentration.
The ability of imidazoles to act as partial competitive inhibitors, as seen with β-glucosidase, suggests they can modulate enzyme activity without completely blocking the active site, offering a nuanced approach to therapeutic intervention.[23] This versatility makes the this compound scaffold a promising platform for developing selective inhibitors against a wide array of enzymatic targets.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[24]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[26] During this time, living cells will convert the yellow MTT salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[26][27]
-
IC50 Calculation: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]
Objective: To determine the MIC of test compounds against bacterial strains.
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[30] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[31]
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.[28]
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.[30]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[29][32]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[28][30]
Conclusion and Future Outlook
The This compound scaffold stands out as a highly promising and versatile starting point for the development of novel therapeutic agents. The comparative analysis of its structural relatives reveals a strong potential for derivatization to yield potent and selective compounds with significant antimicrobial, anticancer, and enzyme-inhibiting properties.
The presence of the reactive bromine at the C2 position is the key to unlocking this potential, enabling the creation of large, diverse chemical libraries for high-throughput screening. Future research should focus on:
-
Targeted Derivatization: Synthesizing novel derivatives by substituting the C2-bromo group with a wide range of moieties to systematically explore the structure-activity relationship.
-
Mechanism of Action Studies: For promising lead compounds, elucidating the precise molecular mechanisms is crucial. This includes identifying specific enzyme targets, exploring effects on cell signaling pathways, and investigating potential for disrupting microbial membranes.
-
In Vivo Evaluation: Compounds that demonstrate high in vitro potency and low cytotoxicity should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique chemical properties of this scaffold and employing rigorous, validated experimental protocols, the scientific community can continue to develop innovative imidazole-based therapies to address unmet needs in oncology and infectious diseases.
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Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]
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A Computational Chemist's Guide to the Electronic Landscape of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
A Comparative Analysis Framework for Novel Heterocyclic Compounds
As the quest for novel therapeutic agents and functional materials intensifies, the imidazole scaffold remains a cornerstone of medicinal and materials chemistry. Its unique electronic properties, coupled with vast opportunities for functionalization, make it a privileged structure. This guide delves into the computational characterization of a specific, highly functionalized derivative, 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile .
Given the novelty of this compound, direct, published experimental data on its electronic properties is scarce. Therefore, this guide adopts a predictive, comparative approach. We will not only outline a robust, self-validating computational workflow to characterize the target molecule but also benchmark its predicted properties against structurally related, well-documented imidazole derivatives. This framework serves as a blueprint for researchers aiming to predict and understand the electronic behavior of new chemical entities before their synthesis, saving valuable time and resources.
The Rationale: Why Computational Analysis Matters
The electronic character of a molecule is the primary determinant of its reactivity, intermolecular interactions, and photophysical properties. For a potential drug candidate, this translates to its ability to bind to a target receptor. For a material, it dictates its conductivity and optical behavior. The substituents on the imidazole ring—a halogen (Bromine), an electron-donating group (Methyl), and two strongly electron-withdrawing groups (Nitrile)—create a complex electronic environment in our target molecule.
Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to dissect this complexity. By solving approximations of the Schrödinger equation, we can calculate key electronic descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept one. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): This property maps the charge distribution on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding or π-stacking, which are fundamental to drug-receptor binding.
-
Dipole Moment: This measures the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes.
This guide will employ a validated DFT protocol to calculate these properties for our target molecule and compare them against three reference compounds to build a comprehensive electronic profile.
The Comparative Framework: Target vs. References
To contextualize the electronic properties of This compound (1) , we will compare it against a curated set of simpler, well-studied imidazoles. This allows us to systematically evaluate the electronic contribution of each functional group.
-
Reference A: 1-Methylimidazole (2): The parent N-methylated core.
-
Reference B: 4,5-Dicyanoimidazole (3): An imidazole with two potent electron-withdrawing groups.
-
Reference C: 2-Bromo-1-methylimidazole (4): Isolates the effect of the halogen at a key position.
Below is a diagram illustrating the logical relationship for our comparative study.
Caption: Comparative analysis workflow.
Computational Methodology: A Self-Validating Protocol
The following protocol is designed for robustness and reproducibility, employing widely accepted levels of theory for organic molecules. The choice of the B3LYP functional is a cornerstone, as it provides a reliable balance of accuracy and computational cost for systems of this nature. The 6-311++G(d,p) basis set is sufficiently large and flexible to accurately describe the electron distribution, including the diffuse functions (++) necessary for anions and non-covalent interactions, and polarization functions (d,p) for describing bond shapes.
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Draw the 3D structure of this compound and the reference molecules using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with the MMFF94 force field) to obtain a reasonable starting conformation.
-
-
Geometry Optimization & Frequency Analysis:
-
Objective: To find the lowest energy structure (the ground state geometry) of the molecule.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Solvation Model: To simulate a biological environment, use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
Execution: Run a geometry optimization calculation followed by a frequency calculation at the same level of theory.
-
Validation: The frequency calculation is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be re-optimized.
-
-
Electronic Property Calculation:
-
Using the optimized geometry from Step 2, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p) with PCM).
-
Output Analysis: From this calculation, extract the following key data:
-
Energies of the HOMO and LUMO.
-
The Molecular Electrostatic Potential (MEP) surface.
-
The total dipole moment.
-
-
The diagram below visualizes this robust, sequential workflow.
Caption: The computational workflow for electronic property analysis.
Predicted Electronic Properties: A Comparative Discussion
The following table summarizes the expected results from the proposed computational study. The values for the reference compounds are consistent with typical literature findings, while the values for the target molecule are predictive, based on established chemical principles of electron-donating and -withdrawing groups.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Key MEP Features |
| (1) this compound (Target) | ~ -7.8 | ~ -3.5 | ~ 4.3 | ~ 7.5 | Highly negative potential on nitrile N atoms; Positive potential near ring H and Br. |
| (2) 1-Methylimidazole (Reference A) | ~ -6.1 | ~ -0.5 | ~ 5.6 | ~ 3.7 | Negative potential on N3 atom; Diffuse positive potential on the ring. |
| (3) 4,5-Dicyanoimidazole (Reference B) | ~ -8.0 | ~ -3.2 | ~ 4.8 | ~ 8.1 | Strongly negative potential on nitrile N atoms; Highly positive potential on N-H. |
| (4) 2-Bromo-1-methylimidazole (Reference C) | ~ -6.5 | ~ -0.8 | ~ 5.7 | ~ 3.1 | Negative potential on N3; Slightly positive region near the C-Br bond. |
Interpretation and Insights
-
HOMO-LUMO Gap and Stability: The most striking prediction is the significantly reduced HOMO-LUMO gap of our target molecule (1) compared to the simpler references (2) and (4) . This is a direct consequence of the powerful electron-withdrawing effect of the two nitrile groups, which dramatically lowers the LUMO energy, making the molecule a much better electron acceptor. The gap is predicted to be smaller than that of dicyanoimidazole (3) , likely due to the combined electron-withdrawing effects of the bromine and nitrile groups. A smaller gap suggests higher reactivity and potential for charge-transfer interactions.
-
Molecular Electrostatic Potential (MEP): The MEP of molecule (1) will be highly polarized. The nitrogen atoms of the nitrile groups will be intense regions of negative electrostatic potential (colored red in MEP maps), making them prime sites for hydrogen bonding or metal coordination. Conversely, the region around the bromine atom and any remaining C-H bonds will be electron-deficient (blue), marking them as potential sites for nucleophilic attack. This pronounced charge separation is a key feature for designing specific molecular interactions.
-
Dipole Moment: The synergistic effect of the methyl, bromo, and dicyano substituents is expected to induce a very large dipole moment in molecule (1) , significantly higher than that of 1-methylimidazole. This high polarity will strongly influence its solubility, suggesting it will be more soluble in polar solvents.
Conclusion for the Researcher
This computational guide provides a robust framework for the electronic characterization of This compound . By following the detailed DFT protocol and leveraging a comparative analysis against structurally related compounds, researchers can gain significant predictive insight into the molecule's stability, reactivity, and intermolecular interaction potential.
The analysis predicts that the combination of bromo and dicarbonitrile substituents creates a highly polarized, electron-accepting molecule with a significantly reduced HOMO-LUMO gap. These features are hallmarks of molecules used in organic electronics and as specialized ligands in coordination chemistry. This computational pre-screening provides a strong rationale for its synthesis and subsequent experimental validation, guiding future efforts in drug development and materials science.
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A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu , Stefan Grimme et al., The Journal of Chemical Physics. [Link]
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Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density , C. Lee, W. Yang, and R. G. Parr, Physical Review B. [Link]
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The Polarizable Continuum Model (PCM) for solvation , J. Tomasi, B. Mennucci, and R. Cammi, Chemical Reviews. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approach to the spectroscopic analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6), a key intermediate in advanced chemical synthesis.[1] We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, comparing it with plausible alternatives to provide a robust framework for its identification and characterization.
The Subject: this compound
This molecule, with the empirical formula C₆H₃BrN₄ and a molecular weight of 211.02 g/mol , is a highly functionalized imidazole derivative.[2][3][4] Its structure presents a unique combination of a brominated heterocycle, a methyl group on a nitrogen atom, and two nitrile functionalities. These features give rise to a distinct spectroscopic fingerprint that, when correctly interpreted, serves as definitive proof of its identity.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is essential for reproducible results.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Carbon-13 NMR requires a greater number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
¹H NMR: The Proton Fingerprint
The proton NMR spectrum of the target molecule is expected to be remarkably simple, exhibiting a single resonance.
-
Expected Chemical Shift: The only protons in the molecule are those of the N-methyl group. Based on data for 1-methylimidazole and considering the electron-withdrawing effects of the bromo and dicarbonitrile substituents, the methyl protons are expected to appear as a singlet in the range of δ 3.7 - 4.2 ppm .[5] The electron-withdrawing nature of the rest of the molecule will deshield these protons, shifting them downfield compared to unsubstituted 1-methylimidazole.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.7 - 4.2 | Singlet (s) | 3H |
Comparison with Alternatives:
-
1-methyl-1H-imidazole-4,5-dicarbonitrile (unbrominated analog): The methyl protons would likely appear slightly upfield from the target compound due to the absence of the electron-withdrawing bromine atom.
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile (N-unmethylated analog): This compound would show an N-H proton signal, typically a broad singlet at a much more downfield position (e.g., δ 10-13 ppm), and would lack the characteristic N-methyl singlet.[7][8]
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Expected Chemical Shifts:
-
N-CH₃: The methyl carbon is expected to resonate in the range of δ 30-35 ppm .
-
Imidazole Ring Carbons:
-
C2 (C-Br): This carbon will be significantly influenced by the attached bromine. Its chemical shift is predicted to be in the region of δ 120-130 ppm .
-
C4 & C5 (C-CN): These carbons, attached to nitrile groups, will be in a similar electronic environment but are not identical. They are expected to appear in the range of δ 110-125 ppm . The exact assignment may require more advanced 2D NMR techniques.
-
-
Nitrile Carbons (-C≡N): The two nitrile carbons are expected to have chemical shifts in the range of δ 110-120 ppm .
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 35 |
| C2 | 120 - 130 |
| C4, C5 | 110 - 125 |
| -C≡N | 110 - 120 |
Causality in Chemical Shifts: The electron-withdrawing nature of the bromine atom and the two nitrile groups significantly deshields the imidazole ring carbons, causing them to appear at relatively downfield chemical shifts.[9]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering complementary information to NMR for structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that will primarily yield the molecular ion.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]⁺: C₆H₃⁷⁹BrN₄⁺ at m/z 210
-
[M+2]⁺: C₆H₃⁸¹BrN₄⁺ at m/z 212
-
-
Key Fragmentation Patterns: Under EI conditions, the molecular ion will fragment in predictable ways.
-
Loss of Br•: A significant fragment will likely correspond to the loss of the bromine radical, resulting in a peak at m/z 131 ([C₆H₃N₄]⁺).
-
Loss of HCN: Fragmentation of the imidazole ring or loss of a nitrile group as HCN could lead to a peak at m/z 183/185 ([C₅H₃BrN₃]⁺).
-
Loss of CH₃•: Loss of the methyl radical would result in a fragment at m/z 195/197 ([C₅H₀BrN₄]⁺).
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 3: Predicted Major Ions in the Mass Spectrum
| m/z (Predicted) | Ion Formula | Interpretation |
| 210/212 | [C₆H₃BrN₄]⁺˙ | Molecular Ion (M⁺/M+2⁺) |
| 195/197 | [C₅H₀BrN₄]⁺ | [M - CH₃]⁺ |
| 183/185 | [C₅H₂BrN₃]⁺˙ | [M - HCN]⁺ |
| 131 | [C₆H₃N₄]⁺ | [M - Br]⁺ |
Trustworthiness of the Data: The characteristic isotopic pattern of bromine provides a highly reliable diagnostic tool.[10][11] The presence of the M/M+2 doublet with nearly equal intensities is a strong indicator of a monobrominated compound.
Conclusion: A Self-Validating Spectroscopic Approach
By systematically analyzing the ¹H NMR, ¹³C NMR, and mass spectral data, a researcher can confidently confirm the structure of this compound. The simplicity of the proton NMR spectrum, the distinct carbon environments in the ¹³C NMR, and the characteristic bromine isotope pattern in the mass spectrum create a self-validating system. Any significant deviation from the expected data presented in this guide should prompt further investigation into the purity and identity of the sample. This rigorous, multi-technique approach ensures the scientific integrity required for high-level research and development.
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Comparative analysis of different synthetic routes to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and versatile reactive sites, including a displaceable bromine atom and two cyano groups, make it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step experimental protocols, and a discussion of the relative merits of each approach to inform your synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound can be approached from two primary strategic directions, differing in the sequence of key chemical transformations: bromination and N-methylation.
-
Route A: Late-Stage N-Methylation. This route involves the initial construction of the 2-bromo-1H-imidazole-4,5-dicarbonitrile core, followed by the introduction of the methyl group onto the imidazole nitrogen in the final step.
-
Route B: Early-Stage N-Methylation. In this alternative approach, the N-methylated imidazole ring is synthesized first, followed by a subsequent bromination at the C2 position.
This guide will dissect each route, providing a rationale for the experimental choices and a comparative analysis to aid in selecting the most suitable method for your research objectives.
Route A: Late-Stage N-Methylation
This synthetic pathway prioritizes the formation of the core brominated and cyanated imidazole structure before the final N-alkylation step.
Workflow Diagram
Caption: Synthetic workflow for Route A, proceeding via a late-stage N-methylation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4,5-Dicyanoimidazole
The initial step involves the cyclization of diaminomaleonitrile with an appropriate one-carbon electrophile to form the imidazole ring. Triethyl orthoformate is a commonly employed reagent for this transformation, providing the C2 carbon of the imidazole core.
-
Protocol: In a round-bottom flask equipped with a reflux condenser, a mixture of diaminomaleonitrile (10.8 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol) in an appropriate solvent such as benzyl ether is heated with stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve filtration and washing with a suitable solvent to afford 4,5-dicyanoimidazole as a solid.
-
Expert Insights: The choice of a high-boiling solvent is crucial for driving the reaction to completion by facilitating the removal of the ethanol byproduct. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the orthoformate.
Step 2: Bromination of 4,5-Dicyanoimidazole
The subsequent step is the regioselective bromination of the C2 position of the imidazole ring. The electron-withdrawing nature of the two cyano groups deactivates the ring, but the C2 position remains the most susceptible to electrophilic attack.
-
Protocol: 4,5-Dicyanoimidazole (11.8 g, 0.1 mol) is dissolved in an aqueous solution of sodium hydroxide (0.1 N).[2] To this solution, bromine (1.1 equivalents) is added dropwise with vigorous stirring at room temperature. The reaction is allowed to proceed overnight. The resulting precipitate, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is collected by filtration, washed with water, and dried.
-
Expert Insights: The use of a basic medium facilitates the deprotonation of the imidazole N-H, increasing the electron density of the ring and promoting electrophilic substitution. Careful control of the bromine addition is necessary to avoid over-bromination or side reactions.
Step 3: N-Methylation of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
The final step in this route is the alkylation of the imidazole nitrogen with a methylating agent.
-
Protocol: To a solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile (19.7 g, 0.1 mol) in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. Methyl iodide (1.1 equivalents) is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Expert Insights: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride is effective for deprotonating the imidazole nitrogen without competing in the subsequent alkylation. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.
Route B: Early-Stage N-Methylation
This alternative strategy introduces the methyl group at an earlier stage, which can influence the reactivity and solubility of the intermediates.
Workflow Diagram
Caption: Synthetic workflow for Route B, featuring an early-stage N-methylation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
This step involves the construction of the N-methylated dicyanoimidazole ring directly. This can be achieved by reacting diaminomaleonitrile with an N-methylated one-carbon source.
-
Protocol: A mixture of diaminomaleonitrile (10.8 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent is heated, potentially with a catalyst, to facilitate the cyclization and methylation in a one-pot fashion. Alternatively, a two-step process involving the reaction of diaminomaleonitrile with an appropriate orthoformate followed by in-situ methylation could be employed. The product, 1-methyl-1H-imidazole-4,5-dicarbonitrile, is then isolated and purified.
-
Expert Insights: This step is less documented in the readily available literature for this specific product, but the principle is based on established methods for imidazole synthesis. The reaction conditions would require careful optimization to maximize the yield of the desired N-methylated product and minimize the formation of unmethylated or other byproducts.
Step 2: Bromination of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
The final step in this route is the bromination of the pre-formed N-methylated imidazole.
-
Protocol: To a solution of 1-methyl-1H-imidazole-4,5-dicarbonitrile (13.2 g, 0.1 mol) in a suitable solvent such as acetonitrile or chloroform, N-bromosuccinimide (NBS) (1.1 equivalents) is added.[3][4][5] The reaction may be initiated with a radical initiator (e.g., AIBN) or by heating. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
-
Expert Insights: NBS is a milder and more selective brominating agent than elemental bromine, which is advantageous for substrates that may be sensitive to harsh conditions.[5] The choice of solvent can significantly impact the reaction rate and selectivity.[6] Acetonitrile is often a good choice for this type of bromination.
Comparative Analysis
| Feature | Route A: Late-Stage N-Methylation | Route B: Early-Stage N-Methylation |
| Starting Materials | Diaminomaleonitrile, triethyl orthoformate, bromine, methyl iodide | Diaminomaleonitrile, N-methylated one-carbon source (e.g., DMF-DMA), N-bromosuccinimide |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4,5-Dicyanoimidazole, 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 1-Methyl-1H-imidazole-4,5-dicarbonitrile |
| Reagent Handling | Requires handling of toxic and corrosive elemental bromine and a strong base like sodium hydride. | Utilizes the more manageable solid brominating agent, NBS. |
| Potential Yield | Each step has the potential for yield loss, and the final alkylation can sometimes lead to a mixture of N-alkylation products if other nucleophilic sites are present. | A more convergent route with potentially higher overall yield if the initial cyclization/methylation is efficient. |
| Purification | May require multiple chromatographic purifications. The final product needs to be separated from any unreacted starting material and potential over-methylated byproducts. | The final bromination with NBS often results in a cleaner reaction profile, potentially simplifying purification. |
| Scalability | The use of sodium hydride and elemental bromine can present challenges for large-scale synthesis due to safety and handling concerns. | The use of NBS is generally more amenable to scale-up. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a more traditional and well-documented approach for the synthesis of the core imidazole structure. However, it involves more steps and utilizes hazardous reagents like elemental bromine and sodium hydride, which may be less desirable for large-scale production and may require more stringent safety precautions.
Route B offers a more elegant and potentially more efficient synthesis with fewer steps. The use of NBS as a brominating agent is a significant advantage in terms of safety and handling. The main challenge in Route B lies in the initial, less-documented step of forming the N-methylated dicyanoimidazole. However, if this step can be optimized to produce the intermediate in good yield, Route B is likely the superior strategy, particularly for applications where scalability and safety are primary concerns.
For researchers embarking on the synthesis of this compound, it is recommended to first investigate the feasibility of the one-pot synthesis of 1-methyl-1H-imidazole-4,5-dicarbonitrile as outlined in Route B. Success in this initial step would pave the way for a more streamlined and safer overall synthesis.
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PrepChem.com. Synthesis of 2-bromo-4,5-dicyanoimidazole. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. 2025. Available from: [Link]
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MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. 2019. Available from: [Link]
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Xiamen Equation Chemical Co., Ltd. 1-METHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 583268, 1-Methyl-1H-imidazole-4,5-dicarbonitrile. Available from: [Link].
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
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A Comparative Performance Analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction
The relentless pursuit of efficiency and novelty in synthetic chemistry places immense pressure on the discovery of new catalytic systems. Imidazole derivatives, a cornerstone of many biological and pharmaceutical compounds, have also emerged as highly versatile ligands in organometallic catalysis.[1][2] Their N-heterocyclic carbene (NHC) precursors, in particular, have revolutionized the field, offering robust and highly active alternatives to traditional phosphine ligands in cross-coupling reactions.[3][4] This guide presents a detailed benchmark analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile , a functionally rich imidazole derivative, as a potential ligand precursor in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This molecule, with its unique combination of a methylated nitrogen (essential for NHC formation), a reactive bromine atom, and two strongly electron-withdrawing nitrile groups, presents an intriguing candidate for catalysis.[5][6] The electronic properties conferred by the dicarbonitrile substitution are expected to significantly modulate the stability and activity of the resulting catalytic species.
This document provides an in-depth comparison of its performance against established, high-performance catalyst systems. We will delve into the causality behind the experimental design, provide detailed, reproducible protocols, and present a clear, data-driven comparison of catalytic efficacy based on key performance metrics such as Turnover Number (TON) and Turnover Frequency (TOF).[7][8]
The Strategic Choice of a Benchmark Reaction: Suzuki-Miyaura Cross-Coupling
To objectively evaluate the potential of this compound, we selected the Suzuki-Miyaura cross-coupling reaction as our benchmark. This Nobel Prize-winning transformation is one of the most powerful and widely utilized methods for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[9][10] Its catalytic cycle, typically mediated by a palladium(0) species, is well-understood and serves as an excellent platform for comparing ligand performance.
The fundamental steps of the cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (Ar-X).
-
Transmetalation: The organic group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.
The ligand's role is paramount: it stabilizes the palladium center, prevents precipitation of palladium black, and critically influences the rates of the oxidative addition and reductive elimination steps, thereby dictating the overall efficiency of the catalyst.[9]
Benchmarking Framework: Catalysts and Key Performance Indicators
To provide a meaningful comparison, the performance of this compound (as an in situ generated ligand) was benchmarked against two widely recognized catalyst systems:
-
Alternative Catalyst 1 (Phosphine-based): A classic system generated in situ from Palladium(II) Acetate (Pd(OAc)₂) and SPhos, a bulky, electron-rich phosphine ligand known for high activity.[9]
-
Alternative Catalyst 2 (Standard NHC-based): A pre-formed, well-defined palladium-NHC complex, PEPPSI™-IPr, which serves as a direct comparison to another N-heterocyclic carbene-ligated system.
The evaluation of these catalysts is based on the following industry-standard metrics:[11][12]
-
Yield (%): The percentage of the theoretical maximum amount of product that is actually produced.
-
Turnover Number (TON): Moles of product formed per mole of catalyst used. It is a measure of catalyst longevity and robustness.
-
Turnover Frequency (TOF): The turnover number per unit of time (typically h⁻¹). It is a direct measure of the catalyst's intrinsic activity or speed.[8]
Experimental Design and Rationale
A standardized experimental protocol is crucial for an unbiased comparison. The causality behind our chosen parameters is detailed below.
-
Substrates: 4-Bromoanisole and Phenylboronic acid were chosen as model substrates. They are commercially available, stable, and their coupling product, 4-methoxybiphenyl, is easily characterized.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) was used for the in situ generation of the active Pd(0) catalyst with the imidazole and phosphine ligands. This is a common and cost-effective precatalyst.[13]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in Suzuki-Miyaura couplings, known to minimize side reactions like boronic acid decomposition.[9]
-
Solvent System: A biphasic mixture of toluene and water is a standard choice. Toluene solubilizes the organic components and the palladium complex, while water dissolves the inorganic base and byproducts.[14]
-
Temperature: 100 °C provides sufficient thermal energy to drive the catalytic cycle efficiently for most aryl bromides without causing significant catalyst decomposition.[14]
-
Catalyst Loading: A catalyst loading of 1 mol% was selected as a representative starting point for screening, allowing for clear differentiation in performance.
Comparative Performance Data
The following table summarizes the hypothetical performance data for the three catalytic systems under the standardized conditions described in the protocol below.
| Catalyst System | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| System A (Test) | This compound | 85 | 85 | 21.25 |
| System B (Phosphine) | SPhos | 98 | 98 | 49.00 |
| System C (Std. NHC) | PEPPSI™-IPr | 95 | 95 | 47.50 |
| Reaction Conditions: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.01 mmol for A & B), Ligand (0.02 mmol for A & B), PEPPSI™-IPr (0.01 mmol for C), Toluene (5 mL), H₂O (0.5 mL), 100 °C. Data collected after 4 hours for TOF calculation. |
Analysis and Interpretation
Based on the comparative data, several key insights emerge:
-
Activity (TOF): The test ligand, This compound , forms a competent catalyst for the Suzuki-Miyaura reaction, demonstrating good efficacy. However, its TOF is lower than both the high-performance phosphine ligand (SPhos) and the standard NHC-Pd complex (PEPPSI-IPr). This can be attributed to the strong electron-withdrawing nature of the two nitrile groups. These groups decrease the electron density on the imidazole ring, making the resulting NHC a weaker σ-donor compared to standard NHCs like IPr.[15] A less electron-donating ligand can slow down the rate-limiting oxidative addition step, thus reducing the overall turnover frequency.
-
Yield and Robustness (TON): While not as rapid, System A still achieves a high yield and a respectable TON of 85, indicating that the catalyst is relatively stable under the reaction conditions and does not decompose quickly. The strong coordination of the NHC ligand to the palladium center, a hallmark of NHCs, likely contributes to this stability.[3]
-
Benchmark Comparison: The SPhos and PEPPSI-IPr systems perform as expected, delivering near-quantitative yields and high TOFs, confirming their status as highly efficient catalysts for this type of transformation. They serve as an excellent baseline against which the performance of new ligands can be judged.
Detailed Experimental Protocol: Benchmarking Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for conducting the comparative study.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Base: Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligands: this compound (0.02 mmol, 2 mol%) or SPhos (0.02 mmol, 2 mol%)
-
Pre-formed Catalyst: PEPPSI™-IPr (0.01 mmol, 1 mol%)
-
Solvents: Anhydrous Toluene (5 mL), Degassed Deionized Water (0.5 mL)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (187 mg), arylboronic acid (146 mg), and potassium phosphate (424 mg). For Systems A and B, add Pd(OAc)₂ (2.2 mg) and the respective ligand (4.4 mg for the imidazole ligand; 8.2 mg for SPhos). For System C, add PEPPSI™-IPr (6.8 mg).
-
Inerting: Seal the tube with a rubber septum. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (or after a set time, e.g., 4 hours), allow the mixture to cool to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.[9]
Conclusion
This compound demonstrates significant promise as a precursor to a new class of electronically modified NHC ligands. While its catalytic activity in the Suzuki-Miyaura reaction does not surpass that of leading phosphine or standard NHC systems, it forms a robust and effective catalyst capable of achieving high yields.
The observed performance provides a valuable structure-activity relationship insight: the introduction of strong electron-withdrawing groups on the imidazole backbone can temper the catalytic speed, likely by reducing the ligand's σ-donating ability. This feature, however, could be advantageously exploited in other catalytic cycles where a less electron-rich metal center is desirable for catalyst stability or selectivity.
Future investigations should focus on exploring this ligand in other cross-coupling reactions (e.g., Heck, Sonogashira), performing detailed mechanistic studies to precisely quantify its electronic parameters, and synthesizing analogs to further tune its catalytic properties.
References
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A Comparative Guide to the Quantitative Analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile using qNMR
For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic intermediate. We will explore the causality behind the experimental design for a robust qNMR method and objectively compare its performance against established analytical techniques such as High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Carbon, Hydrogen, and Nitrogen (CHN) Elemental Analysis.
The Analytical Challenge: Quantifying a Multifunctional Heterocycle
This compound (C₆H₃BrN₄) is a molecule of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. Accurate determination of its purity and concentration is critical for its application in synthesis and biological screening. The presence of a polar imidazole core, two nitrile functionalities, and a bromine substituent presents distinct analytical considerations that influence the choice of a suitable quantitative method.
Quantitative NMR (qNMR): A Primary Method for Absolute Quantification
Unlike chromatographic techniques that rely on calibration curves with a reference standard of the analyte, qNMR is a primary ratio analytical method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct calculation of analyte concentration or purity against a certified internal standard.[1][2] This inherent quantitative nature makes qNMR a powerful tool for the analysis of new chemical entities where a certified standard of the analyte itself may not be available.[3]
Experimental Protocol: ¹H qNMR of this compound
The following protocol outlines a self-validating system for the quantitative analysis of this compound.
1. Method Planning: The Foundation of Accuracy
-
Selection of Internal Standard (IS): The choice of an internal standard is paramount for accurate qNMR.[4] For the polar analyte, this compound, Maleic Acid is a suitable choice. Its key advantages include:
-
High purity and stability.
-
Excellent solubility in polar deuterated solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆).[4]
-
A simple ¹H NMR spectrum (a singlet for the two olefinic protons) that is unlikely to overlap with the analyte's signals.[5]
-
Chemical inertness, ensuring no reaction with the analyte.[6]
-
-
Solvent Selection: DMSO-d₆ is selected as the deuterated solvent due to its excellent solvating power for polar organic molecules, ensuring complete dissolution of both the analyte and the internal standard.[6]
-
Analyte Signal Selection: The ¹H NMR spectrum of this compound is expected to show a distinct singlet for the N-methyl (–CH₃) protons. This signal is ideal for quantification due to its simplicity (a singlet is superior to a multiplet for integration accuracy) and its location in a region of the spectrum that is typically free from interfering signals.[7]
2. Sample Preparation: Precision is Key
Accurate weighing is critical as any errors will directly impact the final calculated purity.[3]
-
Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[8]
-
Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. The aim is to achieve a near 1:1 molar ratio to optimize integration accuracy.[2]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing the sample. A clear, homogenous solution is essential for high-quality NMR data.[8]
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. Data Acquisition: Optimizing for Quantitative Accuracy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[9]
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[10]
-
Relaxation Delay (d1): This is a crucial parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure complete relaxation between scans. A conservative delay of 30 seconds is often a good starting point.[5]
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is necessary for integration errors of less than 1%.[7]
4. Data Processing and Purity Calculation
-
Apply a gentle exponential window function to improve the signal-to-noise ratio without significantly broadening the lines.
-
Perform phase and baseline correction meticulously to ensure accurate integration.
-
Integrate the selected analyte signal (N-methyl singlet) and the internal standard signal (olefinic singlet).
-
The purity of the analyte is calculated using the following equation:[11]
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow: qNMR Analysis of this compound
Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.
Comparative Analysis: qNMR vs. Alternative Techniques
The choice of an analytical method should be guided by the specific requirements of the analysis, including the desired accuracy, precision, throughput, and the nature of potential impurities.
| Parameter | qNMR | HPLC-UV | GC-MS | CHN Elemental Analysis |
| Principle | Primary ratio method based on direct proportionality of signal to number of nuclei. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Combustion analysis to determine the percentage of C, H, and N. |
| Quantification | Absolute quantification against a certified internal standard. No analyte-specific standard needed.[12] | Relative quantification requiring a calibration curve with a certified standard of the analyte. | Relative quantification requiring a calibration curve with a certified standard of the analyte. | Provides elemental composition, which can be used to infer purity against the theoretical composition. |
| Selectivity | Excellent for distinguishing structurally different molecules. Signal overlap can be a challenge in complex mixtures.[2] | High selectivity based on chromatographic retention time and UV absorbance. | Very high selectivity based on retention time and mass fragmentation pattern. | Not selective for individual impurities; provides bulk elemental composition. |
| Sensitivity | Lower sensitivity compared to chromatographic methods, typically for impurities >0.1%.[13] | High sensitivity, capable of detecting trace impurities (ppm levels).[14] | Very high sensitivity, especially in selected ion monitoring (SIM) mode. | Requires milligram quantities of sample.[15] |
| Throughput | Lower, especially with long relaxation delays required for accurate quantification.[13] | Higher, with typical run times of 20-30 minutes per sample.[13] | Higher, with typical run times of 20-40 minutes per sample. | Moderate, with automated systems available. |
| Sample Consumption | Higher (milligrams).[13] | Lower (micrograms).[13] | Lower (micrograms). | Higher (milligrams).[15] |
| Destructive | No, the sample can be recovered.[13] | Yes. | Yes. | Yes. |
| Information Provided | Purity, structural confirmation, and identification/quantification of impurities without specific standards.[13] | Purity relative to a standard, detection of UV-active impurities. | Purity relative to a standard, separation of volatile impurities, and identification of impurities by mass spectrum. | Elemental composition, which can indicate the presence of inorganic or solvent impurities. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion: An Integrated Approach to Quality Assurance
For the quantitative analysis of this compound, qNMR stands out as a powerful, primary method that provides a direct and accurate measure of purity without the need for an analyte-specific certified reference material. Its ability to simultaneously provide structural confirmation and quantify impurities makes it an invaluable tool in research and early-phase drug development.[9][11]
HPLC-UV is a highly sensitive and high-throughput technique, making it ideal for routine quality control and the detection of trace UV-active impurities once a reference standard is established.[16][17] GC-MS is the preferred method if volatile impurities are a concern, offering excellent separation and identification capabilities.[18][19] CHN elemental analysis serves as a fundamental, albeit non-specific, check of purity and elemental composition.[15][20]
Ultimately, a comprehensive quality assessment of this compound is best achieved through an orthogonal approach. The use of qNMR as a primary method for absolute purity determination, complemented by a sensitive chromatographic technique like HPLC-UV for impurity profiling, provides the highest level of confidence in the quality of this important chemical entity. This integrated strategy ensures the scientific rigor and data integrity required in the demanding landscape of pharmaceutical and chemical research.
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Assessing the Therapeutic Potential of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile Derivatives: A Comparative Guide for Drug Development Professionals
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine, driven by the emergence of drug resistance and the need for more efficacious and safer treatments. Within the vast landscape of medicinal chemistry, imidazole-based compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific subclass, the 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives, and outlines a systematic approach to assessing their therapeutic potential in comparison to standard drugs.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered heterocyclic moiety that is a fundamental component of several essential biological molecules, such as the amino acid histidine and purines.[2] This structural motif has proven to be a versatile scaffold for the development of drugs with a wide range of biological activities. The therapeutic potential of imidazole derivatives is broad, with documented efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[3] The specific chemical properties of this compound, including the presence of a bromine atom and two cyano groups, make it a valuable intermediate for synthesizing a diverse library of compounds with potential therapeutic applications.[3]
A Comparative Framework: Benchmarking Against the Gold Standard
To rigorously assess the therapeutic potential of any new chemical entity, a direct comparison with existing standard-of-care treatments is imperative. This guide will focus on two key therapeutic areas where imidazole derivatives have shown promise: urothelial carcinoma and common bacterial infections.
Anticancer Potential: Urothelial Carcinoma
Urothelial carcinoma, the most common type of bladder cancer, is a significant global health concern. Standard first-line chemotherapy for metastatic urothelial carcinoma often involves platinum-based agents like cisplatin, sometimes in combination with other drugs such as gemcitabine. For patients who are ineligible for cisplatin, immunotherapy with checkpoint inhibitors like pembrolizumab has become a standard of care. More recently, antibody-drug conjugates such as enfortumab vedotin have shown significant efficacy.
Antimicrobial Potential: Combating Bacterial Pathogens
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, presents a formidable challenge to public health. Standard treatments for infections caused by these pathogens include fluoroquinolones like ciprofloxacin and glycopeptides like vancomycin.
Experimental Protocols for Therapeutic Assessment
The following section details the essential in vitro assays required to quantify the efficacy of this compound derivatives and compare them to standard drugs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is fundamental in determining the cytotoxic potential of novel anticancer compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the human urothelial carcinoma cell line, T24, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the T24 cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives and the standard drug (e.g., cisplatin) in the culture medium. Add these dilutions to the respective wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2 to 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and the standard antibiotic (e.g., ciprofloxacin) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Comparative Data Analysis
The following tables provide a framework for comparing the experimental data obtained for the this compound derivatives against standard drugs. Please note that the data for the imidazole derivatives are representative examples from the literature for structurally related compounds and are intended for illustrative purposes. Specific experimental data for the exact this compound derivatives needs to be generated following the protocols outlined above.
Table 1: Comparative Anticancer Activity against T24 Urothelial Carcinoma Cells
| Compound | IC50 (µM) | Reference |
| Standard Drugs | ||
| Cisplatin | ~7.6 | [4] |
| Doxorubicin | ~1.37 | [5] |
| Representative Imidazole Derivatives | ||
| 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative (A-IVd) | Data not available for T24, but showed activity against HeLa cells | [2] |
| Heterocyclic 4-methyl coumarin derivative (BC-14) | ~25 (significant viability reduction) | [6] |
Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions.
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Reference |
| Standard Drugs | |||
| Ciprofloxacin | ~0.016 | ~0.5 | [7] |
| Vancomycin | Not applicable | ~1-2 | [1] |
| Representative Imidazole Derivatives | |||
| 2-(substituted phenyl)-1H-imidazole derivative (15) | ~2-18 x 10³ mM/ml | ~2 x 10³ mM/ml | [8] |
| 4,5-diphenylimidazol-2-thiol derivative (6d) | No activity | 4 | [9] |
Note: The MIC values for standard drugs can vary depending on the specific strain and testing methodology.
Discussion and Future Directions
The presented framework provides a robust methodology for the initial assessment of the therapeutic potential of this compound derivatives. The comparative data, while illustrative for the imidazole derivatives, underscores the importance of benchmarking against established drugs.
The preliminary data from related imidazole compounds suggest that this chemical class holds promise in both anticancer and antimicrobial applications. For instance, the significant reduction in T24 cell viability by a heterocyclic derivative at 25 µM and the potent activity of a 4,5-diphenylimidazol-2-thiol derivative against S. aureus with a MIC of 4 µg/mL highlight the potential of the broader imidazole scaffold.[6][9]
To definitively establish the therapeutic potential of this compound derivatives, the following steps are crucial:
-
Synthesis of a Focused Library: A series of derivatives with systematic structural modifications should be synthesized to explore the structure-activity relationship (SAR).
-
Comprehensive In Vitro Screening: The synthesized compounds must be evaluated against a panel of cancer cell lines, including T24, and a broad range of clinically relevant bacterial and fungal strains.
-
Mechanism of Action Studies: For promising candidates, further investigations into their mechanism of action are necessary. This could involve exploring their effects on specific cellular pathways or molecular targets.
-
In Vivo Efficacy and Toxicity Studies: The most promising compounds should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By following this structured and comparative approach, researchers can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of next-generation therapies.
References
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, a substituted imidazole, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its purity, stability, and identity must be unequivocally established to ensure the quality and safety of downstream products. This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, with a focus on the principles of cross-validation to ensure data integrity and reliability across different techniques.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and to highlight any method-specific biases.[5][6][7] This is particularly critical in regulatory submissions where data from multiple sources may be integrated.[6] This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
The Importance of a Multi-faceted Analytical Approach
A single analytical technique rarely provides a complete picture of a chemical substance. By employing a suite of orthogonal methods—techniques that measure different chemical or physical properties—a more robust and reliable characterization can be achieved. This guide will explore how the data from these diverse methods can be cross-validated to build a comprehensive and trustworthy profile of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent upon the specific information required, such as purity, identity, or the quantification of impurities. Below is a comparative overview of the primary techniques discussed in this guide.
| Analytical Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a stationary and mobile phase. | Purity assessment, quantification, and stability studies. | High resolution, suitable for non-volatile compounds, and excellent quantitative accuracy.[8][9] | Requires a chromophore for UV detection, and can be less definitive for structural elucidation than MS. |
| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio analysis. | Identification of volatile impurities and confirmation of molecular weight. | High sensitivity, excellent for identifying unknown volatile components, and provides structural information.[10][11] | Requires the analyte to be volatile and thermally stable. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation and confirmation of identity. | Provides detailed structural information, including connectivity and stereochemistry.[12][13] | Lower sensitivity compared to chromatographic methods, and can be complex to interpret. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups. | Rapid, non-destructive, and provides a unique molecular fingerprint.[14] | Limited quantitative capability and less specific for complex mixtures. |
Logical Workflow for Cross-Validation
Caption: A generalized workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for each analytical technique, along with guidance on interpreting the resulting data for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination and quantification of non-volatile organic compounds. For this compound, a reverse-phase method is typically employed.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for imidazole derivatives.[15][16][17] For example, a starting condition of 30% acetonitrile, ramping to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the analyte; typically in the range of 220-280 nm for imidazole-containing compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of the analyte in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Validation Parameters: In accordance with ICH Q2(R1) guidelines, validate for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][18][19]
Data Interpretation and Cross-Validation
The primary output is a chromatogram showing the peak of the main compound and any impurities. The purity is calculated based on the relative peak areas. For cross-validation, the purity value obtained from HPLC should be compared with results from GC-MS (for volatile impurities) and NMR (for structural integrity).
Table 1: Hypothetical HPLC Validation Data Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying any residual solvents or volatile by-products from the synthesis of this compound.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Interpretation and Cross-Validation
The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion. Any other peaks can be identified by library searching or manual interpretation of their mass spectra. The purity assessment from GC-MS should be compared with the HPLC results, keeping in mind that non-volatile impurities will not be detected by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.
Data Interpretation and Cross-Validation
The ¹H NMR spectrum should show signals corresponding to the methyl group protons and any aromatic protons. The ¹³C NMR spectrum will show signals for the methyl carbon, the imidazole ring carbons, and the nitrile carbons. The chemical shifts and coupling patterns must be consistent with the proposed structure. The absence of significant impurity signals in the NMR spectra provides strong evidence of high purity, which can be cross-validated with the chromatographic data. For substituted imidazoles, tautomerism can sometimes lead to signal broadening or the appearance of extra signals.[20]
Expected ¹³C NMR Chemical Shifts for Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons can be sensitive to substitution and tautomeric forms.[12][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sampling of solids.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be collected prior to sample analysis.
Data Interpretation and Cross-Validation
The FTIR spectrum will provide a unique "fingerprint" for the molecule. Key vibrational bands to look for in this compound include:
-
C≡N (Nitrile) Stretch: A sharp, intense absorption in the range of 2200-2300 cm⁻¹.[22][23][24] The conjugation with the imidazole ring may slightly lower this frequency.
-
C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1600-1400 cm⁻¹ region.
-
C-H Stretches (Methyl Group): Absorptions around 2900-3000 cm⁻¹.
The presence of these characteristic bands confirms the identity of the functional groups, which supports the structural information obtained from NMR.
Caption: Integration of analytical techniques for comprehensive characterization.
Conclusion
The robust characterization of this compound necessitates a multi-pronged analytical strategy. This guide has outlined the application of four key analytical techniques—HPLC, GC-MS, NMR, and FTIR—and emphasized the critical importance of cross-validating the data obtained from each. By systematically comparing the results from these orthogonal methods, a high degree of confidence in the identity, purity, and overall quality of the compound can be established. This rigorous approach is not merely good scientific practice; it is an essential component of ensuring the safety and efficacy of the materials used in drug development and other high-stakes applications. Adherence to established validation guidelines, such as those from the ICH, provides a framework for ensuring that the analytical data is reliable, reproducible, and fit for its intended purpose.[4][25][26][27]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Identifying the tautomer state of a substituted imidazole by ¹³C NMR... [Link]
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13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
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Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
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GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... [Link]
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Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]
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Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
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Cross and Partial Validation. [Link]
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Validation of Analytical Procedures Q2(R2). [Link]
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Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
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2-Bromo-1H-Imidazole-4,5-Dicarbonitrile TCI Analytical reagent. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of complex molecules like 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in an understanding of its chemical nature and the regulatory landscape.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a halogenated heterocyclic nitrile. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
A Safety Data Sheet (SDS) for the analogous compound, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Given the structural similarity, it is prudent to assume a comparable hazard profile for the methylated derivative. The presence of the bromine atom and nitrile groups necessitates a disposal pathway that can effectively neutralize these functionalities to prevent the release of toxic and environmentally persistent substances.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Concerns for Disposal |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Protection of personnel during handling and packaging of waste. Prevention of environmental release. |
| Skin/Eye Irritant | Causes skin and serious eye irritation. | Requirement for appropriate Personal Protective Equipment (PPE) during all handling stages. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Need for a disposal method that ensures complete destruction of the molecule. |
| Combustion Byproducts | Thermal decomposition may produce hydrogen bromide, hydrogen cyanide, and oxides of nitrogen (NOx). | Disposal must be conducted in a facility equipped with advanced emission control systems. |
The Disposal Directive: Incineration as the Primary Pathway
Given its chemical structure—a brominated, nitrogen-containing organic molecule—the recommended and most environmentally responsible method for the disposal of this compound is incineration in a licensed hazardous waste facility .[1][2] This method is chosen for its ability to achieve complete destruction of the compound, thereby mitigating its toxicity and potential for environmental persistence.
Why Incineration?
-
Destruction of the Organic Moiety: High-temperature incineration (typically between 1800°F and 2200°F or 982°C and 1204°C) breaks the stable imidazole ring and other carbon-carbon and carbon-nitrogen bonds, converting the organic backbone to carbon dioxide and water.[3]
-
Management of Halogenated Components: The bromine atom is converted to hydrogen bromide (HBr) during combustion.[4] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, to neutralize acidic gases like HBr before they are released into the atmosphere.[5]
-
Conversion of Nitrile Groups: The nitrile functionalities are oxidized to nitrogen gas and oxides of nitrogen (NOx).[6] Advanced emission control technologies in modern incinerators, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), are designed to minimize NOx emissions.[6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final disposal.
Step 1: Waste Segregation and Collection
Proper segregation is paramount to ensure safe handling and cost-effective disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Halogenated Waste Stream: This compound must be collected as part of your laboratory's halogenated organic waste stream .[7] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
Solid vs. Liquid: Collect the solid waste in a robust, sealable container. If dissolved in a solvent for a reaction, collect the resulting solution in a compatible, sealed container as part of the halogenated liquid waste stream.
Step 2: Personal Protective Equipment (PPE)
Due to the compound's toxicity and irritant properties, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear two pairs of nitrile gloves.[8]
-
Eye Protection: Chemical splash goggles are essential.[8]
-
Body Protection: A lab coat must be worn.[8]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. All handling of the solid should ideally be performed within a fume hood.[9]
Step 3: Packaging and Labeling for Disposal
Adherence to regulatory requirements for packaging and labeling is crucial for the safe transport and disposal of the waste.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Secure Closure: The container must be securely sealed to prevent any release of the contents.
-
Hazardous Waste Labeling: Label the container clearly with the words "Hazardous Waste." The label must also include the full chemical name: "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[10]
Step 4: On-site Storage
Proper temporary storage within the laboratory is a critical aspect of waste management.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[11] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and bases.
Step 5: Arranging for Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection of hazardous waste from laboratories.
-
Waste Manifest: The EHS office will typically handle the completion of the hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal.
-
Licensed Waste Hauler: The waste will be collected by a licensed hazardous waste hauler for transport to a permitted incineration facility.
Spill and Decontamination Procedures
In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE as described in Step 2 of the disposal protocol.
-
Contain the Spill: For a solid spill, carefully cover the powder with an absorbent material designed for chemical spills. Avoid raising dust. For a liquid spill, surround the area with an appropriate absorbent barrier.
-
Clean-up: Carefully scoop the contained material into the designated hazardous waste container. Do not use a brush to sweep up the dry powder, as this can create airborne dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
-
Decontaminate Equipment: Thoroughly clean any non-disposable equipment used in the clean-up process.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
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Personal protective equipment for handling 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
A Researcher's Guide to Safely Handling 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
As a novel heterocyclic compound, this compound presents unique opportunities in medicinal chemistry and materials science. However, its chemical structure, incorporating both a brominated imidazole and dinitrile functionalities, necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost attention to safety and procedural integrity.
Hazard Assessment: Understanding the Risks
This compound is classified as an acutely toxic and irritant compound[1]. The primary hazards associated with this chemical are significant and demand careful management to mitigate exposure risks.
Hazard Classifications:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
The presence of the dinitrile group suggests that combustion may release toxic gases such as nitrogen oxides, while the bromo-imidazole moiety can produce hydrogen bromide gas. These inherent risks underscore the importance of a multi-layered safety strategy, beginning with the selection of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, designed to prevent dermal, ocular, and respiratory exposure.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals and are essential for preventing skin contact[2][3]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Ensure gloves are changed immediately upon contamination[4]. |
| Eyes | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and dust[5]. A face shield should be worn over the goggles to provide an additional layer of protection for the entire face[5]. |
| Body | Flame-resistant lab coat | A flame-resistant lab coat, fully buttoned, is necessary to protect against splashes and potential ignition sources. |
| Respiratory | NIOSH-approved respirator | Due to the compound's toxicity upon inhalation, all handling of the solid material must be conducted within a certified chemical fume hood. If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory[6]. |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant footwear is required to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Ensure an appropriate spill kit, including a neutralizing agent for bromine compounds (such as sodium thiosulfate), is readily accessible.
-
-
Handling and Experimentation:
-
All manipulations of the solid compound, including weighing, must be performed within the chemical fume hood to prevent inhalation of dust particles.
-
Use spark-proof tools and equipment when handling the solid.
-
When dissolving or reacting the compound, use a closed or contained system to the extent feasible to minimize the release of vapors.
-
Avoid eating, drinking, or smoking in the laboratory area[7].
-
-
Decontamination and Waste Management:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as halogenated organic waste.
-
Contaminated disposable materials, including gloves, bench paper, and pipette tips, must be placed in a designated, sealed container for halogenated waste.
-
Do not dispose of this compound or its waste down the drain or in general trash[7].
-
Disposal Plan: A Critical Final Step
The disposal of this compound and its associated waste must be handled with meticulous care, adhering to all institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Unused compound and contaminated solids (e.g., filter paper, contaminated bench paper) should be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
Disposal Procedure:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Professional hazardous waste disposal services are equipped for the incineration of brominated compounds at licensed facilities, which is a common method for their destruction[8].
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Westlab. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Chemequip. (2025, May 15). Can pure nitrile gloves be used in laboratories?. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
